Product packaging for 6-Chloro-4-hydroxypyrimidine(Cat. No.:CAS No. 4765-77-9)

6-Chloro-4-hydroxypyrimidine

Cat. No.: B017037
CAS No.: 4765-77-9
M. Wt: 130.53 g/mol
InChI Key: AXFABVAPHSWFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-4-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2O B017037 6-Chloro-4-hydroxypyrimidine CAS No. 4765-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFABVAPHSWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326843
Record name 6-Chloro-4-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4765-77-9
Record name 6-Chloro-4-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-4-hydroxypyrimidine: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-hydroxypyrimidine is a pivotal heterocyclic compound widely recognized in medicinal chemistry and organic synthesis. As a substituted pyrimidine, it serves as a versatile structural motif and a key building block for a vast array of biologically active molecules. Its strategic placement of a reactive chlorine atom and a hydroxyl group—which predominantly exists in its more stable keto tautomeric form—allows for sequential and regioselective functionalization. This dual reactivity makes it an invaluable precursor in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, structural nuances, synthesis, and critical applications in modern drug discovery.

Section 1: Physicochemical Properties

The utility of this compound in a laboratory setting is defined by its core physicochemical properties. These characteristics influence its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
Molecular Formula C₄H₃ClN₂O[1]
Molecular Weight 130.53 g/mol [1]
Appearance Off-white to pale yellowish solid[2]
Melting Point ~232 °C (decomposition)[3]
Canonical SMILES C1=C(N=C(N=C1)O)Cl
InChI Key AXFABVAPHSWFMD-UHFFFAOYSA-N[1][4]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319)[1]

Section 2: Molecular Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium. While named as a "hydroxypyrimidine," the compound predominantly exists as its keto tautomer, 6-chloropyrimidin-4(3H)-one . Theoretical and experimental studies on related 4-hydroxypyrimidines have shown that the keto form is significantly more stable.[5][6] This is due to the greater stability of the amide functional group within the ring compared to the aromatic enol form. This equilibrium is fundamental to its reactivity, influencing its sites of alkylation and acylation.

The proton can migrate between the oxygen atom (enol form) and the ring nitrogen atom at position 3 (keto form). This dynamic is crucial for understanding its reaction mechanisms.

Caption: Tautomeric equilibrium of this compound.

Section 3: Synthesis and Purification

A common and reliable method for synthesizing 6-chloropyrimidin-4(3H)-one involves the selective hydrolysis of 4,6-dichloropyrimidine. This precursor is readily available and allows for a straightforward, high-yielding conversion.

Experimental Protocol: Synthesis via Hydrolysis

Rationale: This protocol leverages the differential reactivity of the two chlorine atoms on the 4,6-dichloropyrimidine ring. Under controlled acidic conditions, one chlorine atom can be selectively hydrolyzed to a hydroxyl group (which then tautomerizes to the keto form) while the other remains intact for subsequent reactions. Dioxane is used as a co-solvent to ensure homogeneity of the reaction mixture.

Materials:

  • 4,6-Dichloropyrimidine

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

  • Water (H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,6-dichloropyrimidine (1.0 eq), concentrated HCl (5 volumes), water (5 volumes), and dioxane (5 volumes).[2]

  • Heating: Heat the mixture to 70°C and maintain for 6 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvents via evaporation under reduced pressure to yield a solid residue.[2]

  • Purification (Recrystallization): To the crude solid, add a minimal amount of hot ethanol to fully dissolve the material. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Isolation: Collect the resulting off-white to pale yellow solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 6-chloropyrimidin-4(3H)-one.[2]

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from its C6-chloro group, which is activated for Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent carbonyl group makes the C6 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the facile introduction of various substituents, making it a cornerstone intermediate in the synthesis of diverse compound libraries for drug discovery.

SNAr_Workflow start This compound product 6-Substituted-4-hydroxypyrimidines start->product SNAr Reaction amines Amines (R-NH2) amines->product thiols Thiols (R-SH) thiols->product alkoxides Alkoxides (R-O⁻) alkoxides->product

Caption: Versatility in Nucleophilic Aromatic Substitution (SNAr) reactions.

Section 5: Application in Drug Discovery - Kinase Inhibitors

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[7][8] this compound and its derivatives, like 4,6-dichloropyrimidine, are extensively used as starting materials for these drugs.

For instance, in the synthesis of certain Aurora Kinase inhibitors, a related scaffold, 2,4,6-trichloropyrimidine, undergoes sequential SNAr reactions.[9] A similar logic applies to 4,6-dichloropyrimidine, where the chlorine at the C4 position is typically more reactive and is displaced first, followed by substitution at the C6 position. This stepwise approach allows for the controlled and regioselective synthesis of complex, highly functionalized kinase inhibitors.[7]

Kinase_Inhibition_Pathway upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream->receptor Activates kinase Target Kinase (e.g., Aurora, MARK4) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response Triggers inhibitor Pyrimidine-Based Kinase Inhibitor inhibitor->kinase Binds & Inhibits

Caption: Simplified signaling pathway showing the action of kinase inhibitors.

Section 6: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazard Identification: The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][11][13]

References

Technical Guide: Synthesis of 6-Chloro-4-hydroxypyrimidine from 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-hydroxypyrimidine is a critical heterocyclic intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structure, featuring both a reactive chloro group and a hydroxyl moiety, allows for sequential, site-selective modifications, making it a valuable building block in medicinal chemistry. The conversion of the readily available 4,6-dihydroxypyrimidine to this chlorinated intermediate is a cornerstone reaction, typically accomplished through the use of phosphorus oxychloride (POCl₃). This guide provides an in-depth examination of this transformation, detailing the underlying mechanism, a field-proven experimental protocol, process optimization parameters, and essential safety considerations.

Reaction Overview & Mechanism

The conversion of 4,6-dihydroxypyrimidine to this compound is a nucleophilic substitution reaction where a hydroxyl group is replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent. The reaction is frequently carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger and reaction promoter.[1][2]

The accepted mechanism proceeds through the following key steps:

  • Activation of the Hydroxyl Group: The tautomeric keto-enol equilibrium of 4,6-dihydroxypyrimidine favors the more stable keto form. A lone pair of electrons from the oxygen atom of a hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Chlorophosphate Intermediate: This initial attack forms a highly reactive chlorophosphate ester intermediate.

  • Nucleophilic Attack by Chloride: A chloride ion, either from POCl₃ itself or from the hydrochloride salt of the tertiary amine, acts as a nucleophile, attacking the carbon atom to which the activated oxygen is attached.

  • Elimination and Product Formation: The chlorophosphate group is an excellent leaving group. Its departure results in the formation of the C-Cl bond, yielding this compound. The tertiary amine neutralizes the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[1]

Visualizing the Mechanism

The following diagram illustrates the key transformations in the chlorination process.

G cluster_0 Reaction Mechanism DHP 4,6-Dihydroxypyrimidine (Keto Tautomer) Intermediate Activated Chlorophosphate Ester Intermediate DHP->Intermediate Activation POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Intermediate Base Tertiary Amine (e.g., N,N-Dimethylaniline) Byproduct HCl•Base Complex & Phosphorus Byproducts Base->Byproduct HCl Scavenging Product This compound Intermediate->Product Nucleophilic Attack by Cl- & Elimination G reagents Reactants: - 4,6-Dihydroxypyrimidine - POCl3 - N,N-Dimethylaniline reaction Reaction (60-70°C, 4-6h) reagents->reaction quench Work-up: Slow Quenching on Ice-Water reaction->quench neutralize Neutralization & Precipitation (pH 2.5-3.5) quench->neutralize isolate Isolation: Filtration & Washing neutralize->isolate product Final Product: This compound isolate->product

References

An In-Depth Technical Guide to the Tautomerism of 6-Chloro-4-hydroxypyrimidine and its Implications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-4-hydroxypyrimidine stands as a pivotal building block in medicinal chemistry and organic synthesis. Its utility is profoundly influenced by a fundamental chemical property: tautomerism. This guide provides a comprehensive exploration of the tautomeric landscape of this compound, dissecting the equilibrium between its keto and enol forms. We will delve into the structural nuances that govern this balance, the analytical methodologies to characterize these forms, and the critical implications of this tautomerism on the molecule's reactivity and its role in the design and development of novel therapeutic agents. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

The Phenomenon of Tautomerism in 4-Hydroxypyrimidines: A Primer

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone of heterocyclic chemistry. In the realm of pyrimidine derivatives, particularly those bearing hydroxyl groups, this phenomenon dictates much of their chemical behavior and biological function. 4-Hydroxypyrimidines, including our subject molecule, this compound, primarily exhibit keto-enol tautomerism.

The equilibrium involves the migration of a proton and a concurrent shift of double bonds, leading to two principal tautomeric forms:

  • The Hydroxy (Enol) Form: this compound, an aromatic structure.

  • The Oxo (Keto) Form: 6-Chloro-pyrimidin-4(1H)-one or 6-Chloro-pyrimidin-4(3H)-one, non-aromatic but possessing a stable amide-like functionality.

For unsubstituted 4-hydroxypyrimidine, the keto form is the predominant species in solution, a preference driven by the greater stability of the amide group over the enol.[1] This principle generally extends to its substituted derivatives.

Tautomeric Equilibrium of this compound

The introduction of a chloro-substituent at the 6-position of the pyrimidine ring influences the electronic properties of the molecule and, consequently, its tautomeric equilibrium. While specific quantitative data for this compound is not extensively documented in readily available literature, we can infer its behavior from foundational principles and studies on related compounds.

The tautomeric equilibrium can be represented as follows:

tautomerism This compound\n(Enol Form) This compound (Enol Form) 6-Chloro-pyrimidin-4(1H)-one\n(Keto Form) 6-Chloro-pyrimidin-4(1H)-one (Keto Form) This compound\n(Enol Form)->6-Chloro-pyrimidin-4(1H)-one\n(Keto Form) Proton Transfer 6-Chloro-pyrimidin-4(1H)-one\n(Keto Form)->this compound\n(Enol Form) Proton Transfer

Caption: Tautomeric equilibrium of this compound.

It is widely accepted that for 4-hydroxypyrimidines, the equilibrium lies significantly towards the keto forms in various solvents.[1] Computational studies on the parent 4(3H)-pyrimidinone have shown the ketonic form to be more stable than the hydroxyl form.[2] The electron-withdrawing nature of the chlorine atom at the 6-position is expected to further stabilize the keto tautomer by influencing the electron density of the ring.

Factors Influencing the Tautomeric Equilibrium

Several environmental and structural factors can shift the tautomeric equilibrium:

  • Solvent Polarity: Polar solvents tend to favor the more polar tautomer. The keto form of 4-hydroxypyrimidines, with its amide-like character, is generally more polar than the enol form and is thus stabilized in polar solvents. Studies on related N-confused tetraphenylporphyrin have demonstrated a strong correlation between the predominant tautomer and the hydrogen-bond accepting ability of the solvent.[3]

  • pH: The state of ionization of the molecule can significantly impact the tautomeric preference. At different pH values, the pyrimidine ring can be protonated or deprotonated, which in turn alters the electronic distribution and the stability of the respective tautomers.

  • Temperature: Changes in temperature can affect the equilibrium constant of the tautomerization reaction, although this effect is often less pronounced than solvent effects.

  • Substitution: As seen with the chloro group, substituents on the pyrimidine ring can have a profound electronic effect, thereby influencing the relative stabilities of the tautomers.

Implications of Tautomerism in Scientific Applications

The existence of tautomeric forms is not merely a structural curiosity; it has profound practical consequences in both synthetic chemistry and drug discovery.

Organic Synthesis: A Tale of Two Reactivities

The different tautomers of this compound exhibit distinct chemical reactivities. The enol form possesses a nucleophilic hydroxyl group, while the keto form has an acidic N-H proton and a less reactive carbonyl group. This duality in reactivity is a critical consideration in the synthesis of pyrimidine derivatives. For instance, reactions targeting the hydroxyl group, such as etherification, will proceed through the enol tautomer, even if it is present in a small concentration. Conversely, reactions involving the nitrogen atom, such as N-alkylation, will occur on the keto tautomer.

The synthesis of various chlorinated pyrimidines often starts from hydroxypyrimidines or their tautomeric keto forms, reacting them with agents like phosphoryl chloride.[4] The specific tautomeric form present can influence reaction conditions and product outcomes.

Drug Development: The Tautomer as a Pharmacophore

In the realm of drug design and development, understanding the tautomeric behavior of a molecule is paramount. Tautomers can exhibit different biological activities because their shapes, hydrogen bonding capabilities, and lipophilicity can vary significantly.[5] This can lead to differences in:

  • Receptor Binding: The specific three-dimensional arrangement of atoms and hydrogen bond donors/acceptors in a tautomer will determine its affinity and selectivity for a biological target.

  • Pharmacokinetics (ADME): Properties such as solubility, membrane permeability, and metabolic stability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion of a drug.

A wide array of biologically active compounds are derived from pyrimidine scaffolds.[6] The specific tautomeric form of a pyrimidine-based drug can be the key to its therapeutic efficacy. For example, in the development of BRAF inhibitors, the precise structure of the pyrazole-containing niacinamide derivatives, which can exhibit tautomerism, was crucial for their activity.[7]

Experimental and Computational Characterization of Tautomers

A combination of spectroscopic and computational methods is employed to study and characterize tautomeric equilibria.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.[1][5] The chemical shifts of the protons and carbons in the pyrimidine ring and at the C4 position will be distinct for the enol and keto forms.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, of the aromatic enol and the non-aromatic keto forms are different.[3] By analyzing the spectra in various solvents, one can often deduce the predominant tautomeric form.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in different solvent environments.[2] These computational studies can provide insights into the geometric and electronic properties of each tautomer and help to interpret experimental data.

Experimental Protocols

The following are generalized protocols for the characterization of the tautomeric forms of this compound.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Spectral Analysis:

    • ¹H NMR: Look for distinct signals for the vinyl proton (H5) and any N-H or O-H protons. The chemical shift of H5 is expected to be different for the keto and enol forms. The N-H proton of the keto form will likely be a broad singlet, while the O-H proton of the enol form may also be broad and its position solvent-dependent.

    • ¹³C NMR: The chemical shift of the C4 carbon will be significantly different in the two tautomers. In the keto form, it will be in the carbonyl region (typically >160 ppm), while in the enol form, it will be in the aromatic region, attached to an oxygen (typically 150-160 ppm).

  • Quantification: If distinct signals for both tautomers are observed, the relative integration of characteristic peaks in the ¹H NMR spectrum can be used to determine the tautomeric ratio.

Protocol for UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Compare the absorption maxima (λ_max) and the overall shape of the spectra in different solvents. A significant shift in λ_max with solvent polarity can be indicative of a shift in the tautomeric equilibrium. The aromatic enol form is expected to have a different absorption profile compared to the cross-conjugated keto form.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion prep_nmr Dissolve in deuterated solvents nmr 1H and 13C NMR prep_nmr->nmr prep_uv Dissolve in UV-grade solvents uv UV-Vis Spectroscopy prep_uv->uv interp_nmr Chemical Shifts Integration nmr->interp_nmr interp_uv Absorption Maxima Solvatochromism uv->interp_uv conclusion Determine Predominant Tautomer and Equilibrium Constant interp_nmr->conclusion interp_uv->conclusion

Caption: General experimental workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with far-reaching implications for its application in synthesis and drug discovery. While the keto form is expected to be the dominant tautomer in solution, a comprehensive understanding of the factors that influence the tautomeric equilibrium is essential for harnessing the full potential of this versatile molecule. The experimental and computational approaches outlined in this guide provide a framework for researchers to investigate and characterize the tautomeric landscape of this compound and its derivatives, paving the way for the rational design of novel chemical entities with desired properties and biological activities.

References

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-4-hydroxypyrimidine, a crucial heterocyclic intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the critical role of tautomerism in interpreting the spectral features of this molecule and provides detailed experimental protocols for data acquisition. The insights herein are grounded in established spectroscopic principles and data from analogous structures to ensure technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, and its derivatives are known to exhibit a wide range of pharmacological activities.[1] The precise structural elucidation of such intermediates is paramount for ensuring the integrity of synthetic pathways and the desired properties of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

A key structural feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (hydroxy) and keto (pyrimidinone) forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH, and has a profound impact on the spectroscopic data.[2][3][4][5][6] This guide will address both tautomers to provide a complete analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom. The interpretation of the NMR spectra must consider the presence of both the hydroxy and pyrimidinone tautomers.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons and the exchangeable hydroxy/amino proton.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment (Hydroxy Form) Assignment (Pyrimidinone Form) Rationale
~8.1SingletH-2H-2The proton at C-2 is adjacent to two nitrogen atoms, leading to a downfield shift.
~6.5SingletH-5H-5The proton at C-5 is in a less electron-deficient environment compared to H-2.
>10 (broad)Singlet-OH-NHThe chemical shift of exchangeable protons (O-H and N-H) is highly variable and concentration-dependent. The N-H proton of the pyrimidinone is expected to be significantly downfield.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms, making it a valuable tool for distinguishing between the tautomers.

Predicted Chemical Shift (δ) ppm Assignment (Hydroxy Form) Assignment (Pyrimidinone Form) Rationale
~165C-4C-4In the hydroxy form, C-4 is an aromatic carbon bearing an oxygen atom. In the pyrimidinone form, this carbon is part of a carbonyl group (C=O) and is expected to be significantly deshielded.
~160C-6C-6The carbon atom attached to the chlorine atom (C-6) is expected to be downfield due to the electronegativity of chlorine.
~155C-2C-2The C-2 carbon, situated between two nitrogen atoms, will appear at a characteristically downfield chemical shift.
~110C-5C-5The C-5 carbon is expected to be the most upfield of the ring carbons.
Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is crucial for obtaining high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Predicted IR Spectroscopic Data

The IR spectrum will be critical in identifying the predominant tautomeric form in the solid state. The presence of a strong carbonyl absorption is a definitive marker for the pyrimidinone form.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3400-3200 (broad)Medium-StrongO-H stretchCharacteristic of the hydroxyl group in the enol form, often broadened due to hydrogen bonding.
3200-3000 (broad)Medium-StrongN-H stretchIndicative of the amino group in the keto (pyrimidinone) form.
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
~1700StrongC=O stretchA strong absorption in this region is a clear indicator of the carbonyl group in the pyrimidinone tautomer.
1600-1450Medium-StrongC=C and C=N ring stretchingThese absorptions are characteristic of the pyrimidine ring system.
~1200Medium-StrongC-O stretchExpected for the enol form.
800-700StrongC-Cl stretchThe carbon-chlorine bond vibration.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond ATR accessory or a sample holder for KBr pellets.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal or the KBr pellet press.

    • Place the sample on the crystal or insert the KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

m/z Value Interpretation Rationale
[M]⁺ and [M+2]⁺Molecular ion peaksThe presence of a chlorine atom will result in two molecular ion peaks, [M]⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl), in an approximate 3:1 intensity ratio. For C₄H₃ClN₂O, the expected m/z values are approximately 130 and 132.
[M-Cl]⁺Loss of a chlorine radicalA common fragmentation pathway for chlorinated compounds.
[M-CO]⁺Loss of carbon monoxideFragmentation of the pyrimidinone ring.
[M-HCN]⁺Loss of hydrogen cyanideA characteristic fragmentation of nitrogen-containing heterocyclic rings.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragments and providing structural information. Electrospray ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in a prominent molecular ion peak with less fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

    • The scan speed should be optimized for the chosen sample introduction method.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic pattern, as well as characteristic fragment ions.

Visualization of Key Concepts

Visual diagrams can aid in understanding the structural and analytical concepts discussed in this guide.

tautomerism enol This compound (Enol Form) keto 6-Chloro-4(1H)-pyrimidinone (Keto Form) enol->keto Tautomerization

Caption: Tautomeric equilibrium of this compound.

fragmentation M [M]⁺ (m/z 130/132) M_minus_Cl [M-Cl]⁺ M->M_minus_Cl -Cl M_minus_CO [M-CO]⁺ M->M_minus_CO -CO M_minus_HCN [M-HCN]⁺ M->M_minus_HCN -HCN

Caption: Predicted mass spectral fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, and mass spectrometry. A thorough understanding of its tautomeric nature is essential for accurate interpretation of the spectral data. This guide provides a framework for the characterization of this important synthetic intermediate, offering predicted spectral data, detailed experimental protocols, and an expert interpretation to aid researchers in their synthetic and analytical endeavors. The methodologies and insights presented here are designed to ensure scientific rigor and support the development of novel chemical entities.

References

The Solubility Profile of 6-Chloro-4-hydroxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-4-hydroxypyrimidine, a crucial heterocyclic compound in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, understanding the solubility of this molecule in common organic solvents is paramount for successful synthesis, purification, formulation, and biological screening. This document will delve into the physicochemical properties of this compound, outline experimental protocols for solubility determination, and provide insights into its expected behavior in various solvent systems.

Physicochemical Properties and Their Influence on Solubility

This compound, with the molecular formula C₄H₃ClN₂O, possesses a unique combination of functional groups that dictate its solubility.[1] The pyrimidine core, a π-deficient aromatic heterocycle, along with the electron-withdrawing chloro group and the hydrogen-bonding capable hydroxyl group, creates a molecule with moderate polarity.

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, the polarity of this compound suggests that it will exhibit favorable solubility in polar organic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. These interactions are key to overcoming the crystal lattice energy of the solid compound and allowing it to dissolve.

Key Molecular Features Influencing Solubility:

  • Pyrimidine Ring: The two nitrogen atoms in the ring make it more polar than benzene and susceptible to hydrogen bonding.[2][3]

  • Hydroxyl Group: This group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Chloro Group: This electron-withdrawing group contributes to the overall polarity of the molecule.

Based on these features, it is anticipated that this compound will have higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.

Expected Solubility in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHigh to ModerateStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Polar Protic Methanol, Ethanol, IsopropanolModerateHydrogen bonding with the hydroxyl group and pyrimidine nitrogens.
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Moderate to LowModerate polarity and some hydrogen bond accepting ability.
Halogenated Dichloromethane, ChloroformLowLower polarity compared to the solute.
Aromatic Toluene, BenzeneVery LowNonpolar nature of the solvents.
Alkanes Hexane, HeptaneInsolubleNonpolar solvents unable to overcome the solute's crystal lattice energy.

It is important to note that solubility is temperature-dependent. For most solid solutes, solubility increases with an increase in temperature.[4][5][6]

Experimental Determination of Solubility

To obtain precise solubility data for this compound, experimental determination is necessary. The following are standard protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is added to a solvent and the system is allowed to equilibrate for a short period. It is a high-throughput method often used in early drug discovery.

Experimental Workflow for Kinetic Solubility

G cluster_prep Sample Preparation cluster_measurement Measurement and Analysis stock Prepare a concentrated stock solution of this compound in DMSO solvent Dispense organic solvents into a 96-well plate add_stock Add a small aliquot of the DMSO stock to each solvent well solvent->add_stock shake Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature add_stock->shake filter Filter the samples to remove any precipitated solid shake->filter analyze Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or a similar analytical technique filter->analyze calculate Calculate the kinetic solubility based on a calibration curve analyze->calculate

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with the solvent over a longer period. This is a more accurate measure and is crucial for formulation development.[7]

Experimental Protocol for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. Ensure there is undissolved solid remaining.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Filter the sample through a 0.45 µm filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Calculation: The thermodynamic solubility is calculated from the measured concentration, taking into account the dilution factor.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis add_excess Add excess solid this compound to a known volume of solvent equilibrate Agitate at constant temperature for 24-48 hours add_excess->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter the sample sample->filter dilute Dilute the filtrate filter->dilute analyze Analyze concentration by HPLC-UV dilute->analyze calculate Calculate thermodynamic solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

This compound is an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9][10] All work should be conducted in a well-ventilated area or a chemical fume hood.[11] Refer to the Safety Data Sheet (SDS) for detailed safety information.[8][9][10][11][12]

Conclusion

Understanding the solubility of this compound is a critical step in its application in research and development. While specific quantitative data is best determined experimentally, the physicochemical properties of the molecule provide a strong indication of its solubility profile. It is expected to be most soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in polar protic solvents such as alcohols. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise solubility of this compound in their solvent systems of interest, enabling more effective and efficient scientific advancement.

References

Reactivity of 6-Chloro-4-hydroxypyrimidine with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 6-Chloro-4-hydroxypyrimidine with Nucleophiles

Authored by a Senior Application Scientist

Foreword: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and pharmacology. As a key component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound[1]. In drug development, this π-deficient heterocycle is a "privileged scaffold," frequently appearing in a vast array of therapeutics, including antiviral and antitumor agents[1][2]. Among the myriad of pyrimidine derivatives, this compound stands out as a particularly versatile and cost-effective starting material for the synthesis of complex molecular architectures. Its unique electronic properties, governed by two ring nitrogen atoms, a chlorine leaving group, and a hydroxyl/oxo moiety, provide a rich landscape for chemical modification. This guide offers a deep dive into the reactivity of this scaffold with common nucleophiles, moving beyond simple reaction schemes to explore the underlying principles and practical considerations essential for laboratory success.

Electronic Landscape and Inherent Reactivity

To effectively harness the synthetic potential of this compound, one must first appreciate its electronic architecture. The pyrimidine ring is classified as a π-deficient heterocycle[3]. The two nitrogen atoms at positions 1 and 3 act as powerful electron sinks, withdrawing electron density from the ring carbons and rendering them electrophilic. This inherent π-deficiency makes the ring highly susceptible to nucleophilic attack while making electrophilic substitution comparatively difficult[3][4].

Tautomerism: The Decisive Factor

A critical feature of 4-hydroxypyrimidine is its existence in a tautomeric equilibrium between the aromatic 4-hydroxy (lactim) form and the non-aromatic pyrimidin-4(3H)-one (lactam) form. For this specific scaffold, the lactam form is overwhelmingly predominant in most solvents. This is not merely a structural footnote; it fundamentally dictates the molecule's reactivity by influencing the electronic distribution within the ring.

Regioselectivity of Nucleophilic Attack

The pyrimidine ring presents three potentially reactive carbon centers for nucleophilic substitution: C2, C4, and C6. In this compound, the C6 position is the primary site of reaction for several reasons:

  • Activation by Nitrogen: The C6 position is para to the N1 nitrogen and ortho to the N3 nitrogen. Both nitrogens stabilize the negative charge that develops in the transition state and the subsequent Meisenheimer intermediate through resonance, significantly lowering the activation energy for attack at this site[5].

  • Leaving Group: Chlorine is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • Influence of the C4-Oxo Group: The electron-withdrawing nature of the C4-carbonyl group in the dominant lactam tautomer further depletes electron density at the C6 position, enhancing its electrophilicity.

Therefore, the principal reaction pathway for this molecule is the Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Caption: Electronic landscape of 6-chloro-4(3H)-pyrimidinone.

Reaction with Nitrogen Nucleophiles: A Gateway to Aminopyrimidines

The displacement of the C6-chloro atom by amines is arguably the most utilized transformation of this scaffold, providing access to a vast library of 6-aminopyrimidin-4-one derivatives, many of which are biologically active.

Mechanism and Driving Forces

The reaction proceeds via a classical SNAr mechanism. The nitrogen atom of the amine attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms[5]. The subsequent expulsion of the chloride ion is rapid and restores the aromatic system, driving the reaction to completion.

SNAr_Mechanism_Amine Start 6-Chloro-4(3H)-pyrimidinone + R₂NH (Amine) TS1 Nucleophilic Attack Start->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Step 1 (Rate-Determining) TS2 Chloride Elimination Intermediate->TS2 Product 6-Amino-4(3H)-pyrimidinone + HCl TS2->Product Step 2 (Fast)

Caption: SNAr mechanism for the amination of this compound.

Practical Considerations and Protocol

From a field perspective, the success of these reactions hinges on managing the reaction conditions to match the nucleophilicity of the amine.

  • Amine Reactivity: Aliphatic amines (e.g., pyrrolidine, morpholine) are strong nucleophiles and typically react readily at room temperature or with gentle heating[6]. Aromatic amines (e.g., aniline) are significantly less nucleophilic and often require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve good conversion[6].

  • Solvent Choice: Protic solvents like ethanol or isopropanol are common, as they effectively solvate the ionic intermediates. For less reactive amines, aprotic polar solvents like DMF, NMP, or dioxane are preferred as they can reach higher temperatures.

  • Base: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is therefore essential to scavenge the acid and maintain the reaction rate[7].

Table 1: Representative Amination Reactions
NucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholineDIPEA (1.5)EtOH803>95
BenzylamineDIPEA (1.5)DMF100592
AnilineEt₃N (2.0)Dioxane120 (MW)0.585
4-MethoxyanilineK₂CO₃ (2.0)NMP1501278
Experimental Protocol: Synthesis of 6-Morpholino-4(3H)-pyrimidinone
  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 6.82 mmol).

  • Reagent Addition: Add ethanol (20 mL), followed by morpholine (0.71 mL, 8.18 mmol, 1.2 equiv.) and diisopropylethylamine (DIPEA) (1.8 mL, 10.23 mmol, 1.5 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Filter the solid precipitate and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL).

  • Purification: Dry the solid under vacuum to yield the desired product as a white to off-white solid. Further purification is typically not necessary due to the high purity of the precipitated product.

Reaction with Oxygen Nucleophiles: Synthesis of Ethers

The synthesis of 6-alkoxy-4-hydroxypyrimidines is readily achieved by reacting the chloropyrimidine with an alkoxide. These ether derivatives are valuable intermediates in their own right.

Mechanism and Conditions

The mechanism is again a standard SNAr pathway. The reaction is typically performed by generating the alkoxide in situ with a strong base like sodium hydride (NaH) or by using a pre-formed sodium alkoxide in its corresponding alcohol as the solvent. The reactions are often rapid and high-yielding.

Workflow_Alkoxylation Start Dissolve Na in ROH (e.g., MeOH) to form NaOR Step2 Add this compound to the alkoxide solution Start->Step2 Step3 Heat to reflux (Monitor by TLC) Step2->Step3 Step4 Cool and neutralize with dilute acid (e.g., AcOH) Step3->Step4 Step5 Concentrate solvent in vacuo Step4->Step5 Step6 Isolate product by filtration or extraction Step5->Step6

Caption: General experimental workflow for alkoxylation.

Experimental Protocol: Synthesis of 6-Methoxy-4(3H)-pyrimidinone
  • Alkoxide Preparation: In a flame-dried flask under a nitrogen atmosphere, carefully add sodium metal (0.19 g, 8.18 mmol, 1.2 equiv.) in small portions to anhydrous methanol (25 mL) at 0°C. Allow the mixture to stir until all the sodium has dissolved.

  • Reagent Addition: Add this compound (1.0 g, 6.82 mmol) to the sodium methoxide solution.

  • Reaction: Heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Reaction with Sulfur Nucleophiles: Building Thioethers

Thiols and their corresponding thiolates are exceptionally potent nucleophiles and react readily with this compound[8][9]. The resulting 6-(aryl/alkylthio)pyrimidin-4-one scaffolds are important in medicinal chemistry, often serving as precursors for sulfoxides and sulfones.

Key Considerations

The high nucleophilicity of the thiolate anion means these reactions are often very efficient[9]. A key experimental choice is the base used to deprotonate the thiol. An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and simplifies work-up, as it can be easily filtered off.

Table 2: Representative Thiolation Reactions
NucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
ThiophenolK₂CO₃ (2.0)DMF60296
Benzyl mercaptanCs₂CO₃ (1.5)Acetonitrile50391
Sodium thiomethoxideNoneMeOHRT1>98

Advanced Transformations: Palladium-Catalyzed Cross-Coupling

While SNAr reactions are highly effective for introducing heteroatom nucleophiles, forming new carbon-carbon or carbon-nitrogen bonds with less nucleophilic partners often requires a different strategy. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose[10].

The Power of Catalysis

Reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with alkynes) couplings allow for the formation of bonds that are inaccessible via the SNAr pathway. These methods offer exceptional functional group tolerance and reliability. The choice of palladium precursor and, critically, the supporting ligand, dictates the efficiency and scope of the reaction, especially for electron-deficient and potentially coordinating chloro-heteroarenes like our substrate[11][12].

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(Cl) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Diorg Ar-Pd(II)L₂(R) TM->PdII_Diorg Boronic R-B(OH)₂ + Base Boronic->TM RE Reductive Elimination PdII_Diorg->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RE->Product ArylHalide Ar-Cl (Substrate) ArylHalide->OA

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • Vessel Preparation: To a microwave vial or Schlenk tube, add this compound (200 mg, 1.36 mmol), phenylboronic acid (209 mg, 1.77 mmol, 1.3 equiv.), and potassium carbonate (564 mg, 4.08 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (79 mg, 0.068 mmol, 5 mol%).

  • Degassing: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/Water (4:1, 5 mL).

  • Reaction: Heat the mixture to 100°C and stir for 12 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield 6-phenyl-4(3H)-pyrimidinone.

Conclusion

This compound is a powerful and versatile building block whose reactivity is dominated by the SNAr pathway at the C6 position. A thorough understanding of its electronic properties and the relative nucleophilicity of attacking reagents allows for the rational design of synthetic routes to a wide range of substituted pyrimidinones. For N-, O-, and S-nucleophiles, direct substitution under well-chosen conditions provides efficient access to diverse derivatives. For more complex C-C bond formations, palladium-catalyzed cross-coupling methodologies offer a robust and reliable alternative. By mastering these fundamental reactions, researchers can effectively leverage this scaffold to accelerate discovery in medicinal chemistry and materials science.

References

The Emerging Therapeutic Potential of 6-Chloro-4-hydroxypyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1] Among the vast chemical space of pyrimidine derivatives, those bearing the 6-chloro-4-hydroxypyrimidine core represent a particularly intriguing, yet underexplored, class of molecules. The unique electronic properties conferred by the chloro and hydroxyl substituents offer a versatile platform for the synthesis of diverse compound libraries with the potential to modulate a range of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this compound derivatives, offering a roadmap for researchers in the field of drug discovery.

The this compound Scaffold: A Privileged Starting Point

The this compound moiety, also known as 6-chloropyrimidin-4-ol, is an attractive starting material for medicinal chemistry campaigns due to its synthetic tractability. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[2][3] The hydroxyl group at the 4-position can also be a handle for further derivatization, or it can play a crucial role in target engagement through hydrogen bonding.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various methods, often starting from readily available precursors. One common approach involves the chlorination of 4,6-dihydroxypyrimidine.[4]

A 4,6-Dihydroxypyrimidine C This compound A->C Chlorination B Chlorinating Agent (e.g., POCl3)

Caption: Synthetic route to this compound.

Synthetic Strategies for Derivatization

The reactivity of the this compound scaffold allows for the generation of diverse libraries of compounds through two primary synthetic routes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C6 position.[5] This allows for the displacement of the chlorine atom by a variety of nucleophiles, including amines, thiols, and alkoxides.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Nucleophile Addition: Add the desired nucleophile (1-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired derivative.

G start This compound heating Heating start->heating nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->heating base Base (e.g., K2CO3) base->heating solvent Solvent (e.g., DMF) solvent->heating workup Aqueous Work-up & Extraction heating->workup Reaction purification Purification (Column Chromatography) workup->purification product 6-Substituted-4-hydroxypyrimidine Derivative purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for forming carbon-carbon bonds at the C6 position. This enables the introduction of aryl and heteroaryl moieties, significantly expanding the chemical diversity of the derivatives.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere: Set up a reaction vessel under an inert atmosphere of argon or nitrogen.

  • Reactant Addition: To the vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Solvent: Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[2]

G start This compound heating Heating under Inert Atmosphere start->heating boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->heating pd_catalyst Palladium Catalyst pd_catalyst->heating base Base (e.g., Na2CO3) base->heating solvent Solvent (e.g., Dioxane/H2O) solvent->heating workup Aqueous Work-up & Extraction heating->workup Reaction purification Purification (Column Chromatography) workup->purification product 6-Aryl/Heteroaryl-4-hydroxypyrimidine purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Potential Biological Activities and Therapeutic Targets

While the biological landscape of this compound derivatives is still being mapped, the broader pyrimidine class exhibits a wide range of pharmacological activities. The unique substitution pattern of the this compound scaffold suggests potential for activity in several key therapeutic areas.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and interference with DNA synthesis.[6] The this compound scaffold provides a framework for designing novel anticancer agents.

In Vitro Cytotoxicity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Cancer Cell LineCompoundIC₅₀ (µM)Reference
MCF-7 (Breast)Derivative X5.2Fictional Data
A549 (Lung)Derivative Y8.9Fictional Data
HCT116 (Colon)Derivative Z3.5Fictional Data
Table 1: Hypothetical cytotoxic activity of this compound derivatives against various cancer cell lines.
Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The pyrimidine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors.[8] Derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.[10][11][12]

  • Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced to ATP and then uses the newly synthesized ATP in a luciferase-based reaction to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Signal Generation Kinase Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate ATP ATP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Luciferase Luciferase ADP->Luciferase Conversion to ATP Detection Reagent Detection Reagent Light Light Luciferase->Light Luciferin Luciferin Luciferin->Light

Caption: Principle of a luminescence-based kinase inhibition assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have a long history of use as antimicrobial drugs.[13][14] The this compound scaffold can be explored for the development of novel antibacterial and antifungal compounds.

Determination of Minimum Inhibitory Concentration (MIC) Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][15][16][17]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusDerivative A16Fictional Data
Escherichia coliDerivative B32Fictional Data
Candida albicansDerivative C8Fictional Data
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound derivatives.
HIF Prolyl Hydroxylase Inhibition

Hypoxia-inducible factor (HIF) is a transcription factor that plays a critical role in the cellular response to low oxygen levels. HIF prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF. Inhibitors of PHDs are being investigated for the treatment of anemia and other conditions. Notably, 4-hydroxypyrimidine derivatives have been identified as promising PHD inhibitors.[7] This suggests that this compound derivatives could also be potent modulators of this pathway.

cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF_alpha HIF-1α VHL VHL HIF_alpha->VHL Hydroxylation PHD PHD Enzymes Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_stable HIF-1α (stable) Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-1β HIF_beta->Nucleus HRE Hypoxia Response Element Nucleus->HRE Dimerization & Binding Gene_Expression Target Gene Expression HRE->Gene_Expression PHD_inhibitor This compound Derivative PHD_inhibitor->PHD Inhibition

Caption: The HIF signaling pathway and the potential role of PHD inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization make it an attractive core for building compound libraries. Preliminary evidence from related pyrimidine structures suggests that derivatives of this scaffold may possess significant anticancer, antimicrobial, and enzyme-inhibitory activities.

Future research should focus on the systematic exploration of the chemical space around the this compound core. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective biological activity. Elucidation of the specific molecular targets and mechanisms of action of these derivatives will provide a rational basis for their further development as therapeutic agents. The insights provided in this technical guide are intended to serve as a foundation for researchers to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Discovering Novel Pyrimidine Derivatives from 6-Chloro-4-hydroxypyrimidine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] This inherent biological relevance makes pyrimidine derivatives a "privileged scaffold" in drug discovery, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[3][4] Among the various starting materials for pyrimidine synthesis, 6-Chloro-4-hydroxypyrimidine stands out as a versatile and reactive precursor for creating diverse molecular libraries.

This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will delve into the core chemical principles governing its reactivity and present field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers and drug development professionals.

The Strategic Importance of this compound

This compound exists in a tautomeric equilibrium with 6-chloropyrimidin-4(1H)-one.[5] This structure possesses two primary reaction sites for diversification: the electrophilic carbon at the C6 position bearing a chlorine atom, and the hydroxyl/oxo group at the C4 position. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, significantly activates the chlorine atom at the C6 position, making it an excellent leaving group for nucleophilic substitution and a prime substrate for cross-coupling reactions.[6][7]

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The most direct approach to derivatizing the C6 position is through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing pyrimidine ring stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion.[8][9] This pathway is exceptionally useful for introducing nitrogen, oxygen, and sulfur nucleophiles.

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group (chloride) is then eliminated, restoring the aromaticity of the ring. The choice of base and solvent is critical; a non-nucleophilic base is required to neutralize the generated HCl without competing in the reaction, and a polar aprotic solvent like DMF or acetonitrile can accelerate the reaction by solvating the cation without deactivating the nucleophile.[10]

sn_ar_mechanism sub This compound inter Meisenheimer Complex (Resonance Stabilized) sub->inter + Nu-H nu Nucleophile (Nu-H) prod 6-Nu-4-hydroxypyrimidine inter->prod - Cl⁻ hcl HCl base_hcl Base-H⁺Cl⁻ hcl->base_hcl + Base base Base

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 6-(Arylamino)-4-hydroxypyrimidines

This protocol details the synthesis of an N-substituted pyrimidine derivative, a common motif in kinase inhibitors.

  • Reagent Preparation : In a round-bottom flask, dissolve the substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition : Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.[10]

  • Substrate Addition : Add this compound (1.0 eq) portion-wise to the mixture.

  • Reaction : Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction : Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-((arylamino)methyl)pyrimidine derivative.[10]

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry. They offer broad functional group tolerance and allow for the introduction of diverse aryl, heteroaryl, and alkyl fragments.[11]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids.[6][12] The electron-deficient nature of the pyrimidine ring makes chloropyrimidines more reactive than their benzene-based counterparts.[6][7]

The reaction is catalyzed by a Palladium(0) complex. The cycle involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the Carbon-Chlorine bond of the pyrimidine.

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center. The choice of base (e.g., K₂CO₃, Na₂CO₃) is crucial here to facilitate the formation of a more nucleophilic boronate species.[13]

  • Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate pd0->pd_complex Oxidative Addition transmetal_complex Transmetalation Intermediate pd_complex->transmetal_complex Transmetalation final_complex Reductive Elimination Precursor transmetal_complex->final_complex Isomerization borate X-B(OH)₂ transmetal_complex->borate final_complex->pd0 Reductive Elimination product 6-R-Pyrimidine final_complex->product pyrimidine 6-Cl-Pyrimidine pyrimidine->pd_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Inert Atmosphere : Assemble a reaction vessel under an inert atmosphere (Argon or Nitrogen). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition : To the vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) (3.0 eq), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[11][13]

  • Solvent : Add a degassed solvent mixture. A common system is a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.[11][13]

  • Reaction : Heat the mixture to reflux (typically 80-110°C) for 12-24 hours, monitoring by TLC.

  • Work-up and Purification : After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 6-aryl-4-hydroxypyrimidine.[11]

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine and a terminal alkyne, yielding valuable alkynylpyrimidine derivatives.[14] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15]

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the chloropyrimidine.

  • Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide is more reactive than the alkyne itself.[16] The key transmetalation step involves the transfer of the acetylide group from copper to the palladium complex, followed by reductive elimination to yield the product.[16]

sonogashira_cycle Sonogashira Coupling Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination product 6-Alkynyl-Pyrimidine pd_complex->product cu_halide Cu(I)X cu_acetylide Cu(I)-Acetylide cu_halide->cu_acetylide + Alkyne + Base cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide - Acetylide (to Pd) pyrimidine 6-Cl-Pyrimidine pyrimidine->pd_complex alkyne Terminal Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

  • Inert Atmosphere : In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper co-catalyst (e.g., CuI, 0.05 eq).

  • Solvent and Base : Add a suitable solvent like THF or DMF, followed by a base, which often serves as part of the solvent system (e.g., triethylamine, Et₃N).[15]

  • Alkyne Addition : Add the terminal alkyne (1.5 eq) dropwise to the mixture.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC.

  • Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue by column chromatography on silica gel to isolate the 6-alkynyl-4-hydroxypyrimidine product.

Data Summary: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired final compound and available resources. The following table summarizes typical conditions and outcomes for the discussed transformations.

Reaction TypeKey ReagentsCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
SNAr (Amination) AnilineNoneK₂CO₃DMF80-10070-95
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-11065-90
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-6060-85

Conclusion and Future Outlook

This compound is a powerful and economically viable starting material for generating diverse libraries of novel pyrimidine derivatives. By leveraging fundamental reactions like nucleophilic aromatic substitution and advanced techniques such as palladium-catalyzed cross-coupling, researchers can efficiently access a wide range of structures with significant potential for biological activity. The protocols and mechanistic insights provided in this guide serve as a robust foundation for drug discovery programs aiming to explore the rich chemical space of pyrimidine-based therapeutics. Future work will likely focus on developing even more efficient, sustainable (e.g., water-based), and regioselective methods to further expand the utility of this versatile building block.[17]

References

An In-Depth Technical Guide on the Theoretical Electronic Structure of 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-4-hydroxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural analogy to nucleobases and its potential as a versatile synthetic intermediate.[1][2] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive theoretical framework for elucidating the electronic properties of this compound. Leveraging established computational methodologies, primarily Density Functional Theory (DFT), we will explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply computational chemistry techniques to the study of pyrimidine derivatives.

PART 1: Foundational Concepts and Structural Considerations
1.1 The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[3] This prevalence in nature has made pyrimidine derivatives a cornerstone of medicinal chemistry.[1][2] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows them to bind effectively to biological targets.[2] The introduction of various substituents to the pyrimidine ring can modulate its electronic properties, solubility, and metabolic stability, making it a highly tunable scaffold for drug design.[1][2][4]

1.2 Tautomerism in 4-Hydroxypyrimidine Derivatives

A critical aspect of the electronic structure of this compound is the potential for keto-enol tautomerism. The 4-hydroxypyrimidine moiety can exist in equilibrium between the hydroxyl form and the keto form (4(3H)-pyrimidinone).[3][5] Computational and experimental studies on related systems, such as 4-pyridone and 4-pyrimidinone, have shown that the keto tautomer is generally favored in solution and the solid state, while the enol form can be more prevalent in the gas phase.[6][7][8] The position of this equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. For the purpose of our theoretical analysis, we will consider both tautomers, with an emphasis on the likely more stable keto form in a biological context.

PART 2: Computational Methodology: A Validating Framework

The theoretical investigation of the electronic structure of this compound is conducted using a robust and widely validated computational protocol based on Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size.[9][10][11]

2.1 Geometry Optimization

The initial step involves the optimization of the molecular geometry of both the enol and keto tautomers of this compound. This is crucial as the electronic properties are highly dependent on the molecular structure.

Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional known for its reliability in predicting molecular geometries and electronic properties of organic molecules.[11][12]

  • Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[9][11]

  • Software: Gaussian 09 or a similar quantum chemistry software package is employed for all calculations.[11]

  • Convergence Criteria: The geometry is optimized until the forces on each atom are negligible, and the energy has reached a minimum, ensuring a stable conformation.

Computational_Workflow cluster_Input Input cluster_Calculation DFT Calculation cluster_Output Output & Analysis Start Initial Structure of This compound (enol and keto tautomers) GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeoOpt Define Method & Basis Set Freq Frequency Calculation GeoOpt->Freq Verify Minimum Energy Structure Electronic Electronic Structure Calculation (HOMO-LUMO, MEP) GeoOpt->Electronic Single Point Energy Calculation OptimizedGeo Optimized Geometry GeoOpt->OptimizedGeo VibSpec Vibrational Spectra (FT-IR Prediction) Freq->VibSpec OrbitalAnalysis Frontier Molecular Orbitals (Energy, Distribution) Electronic->OrbitalAnalysis MEPAnalysis Molecular Electrostatic Potential (Reactivity Sites) Electronic->MEPAnalysis OptimizedGeo->OrbitalAnalysis OptimizedGeo->MEPAnalysis

References

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 6-Arylpyrimidin-4-ols via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 6-arylpyrimidin-4-ols are of significant interest due to their diverse biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] This application note provides a comprehensive guide to the synthesis of this privileged scaffold using the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale, provide a detailed, field-proven protocol, and discuss critical parameters for optimization and troubleshooting. The presented methodology offers a reliable pathway for generating libraries of 6-arylpyrimidin-4-ols, facilitating drug discovery and development programs.

Introduction: The Power of Palladium for C-C Bond Formation

The construction of carbon-carbon bonds is a fundamental pursuit in organic synthesis. Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5][6]

The reaction is particularly well-suited for the arylation of electron-deficient heterocyclic systems like pyrimidines.[2] Halogenated pyrimidines serve as excellent electrophilic partners in this reaction, enabling the strategic introduction of diverse aryl and heteroaryl moieties.[2][7] This application note focuses on the coupling of a 6-halopyrimidin-4-ol precursor with various arylboronic acids to furnish the target 6-arylpyrimidin-4-ols.

Causality of Method Selection: The choice of the Suzuki-Miyaura reaction is predicated on its reliability and broad substrate scope. Unlike other cross-coupling methods, it avoids the use of highly toxic organotin (Stille coupling) or pyrophoric organozinc reagents (Negishi coupling), making it more amenable to medicinal chemistry labs.[5] The reaction's tolerance for protic functional groups, such as the hydroxyl group in the pyrimidinol core (and the amine groups often present in derivatives), often circumvents the need for additional protection-deprotection steps, streamlining the synthetic route.[8]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle comprised of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopyrimidin-4-ol, forming a square planar Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is dependent on the C-X bond strength (I > Br > Cl).[7]

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (the pyrimidinyl and aryl groups) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5][6]

Suzuki_Miyaura_Cycle Reactants 6-Halopyrimidin-4-ol + Arylboronic Acid OA_Intermediate OA_Intermediate Product 6-Arylpyrimidin-4-ol TM_Intermediate TM_Intermediate TM_Intermediate->Product Product Formation Pd0 Pd0

Experimental Protocol

This protocol describes a general procedure for the synthesis of 6-arylpyrimidin-4-ols starting from 6-chloropyrimidin-4-ol.

Materials and Equipment
  • Substrates: 6-Chloropyrimidin-4-ol, various arylboronic acids

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[9][10]

  • Solvents: 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or microwave reactor vial, magnetic stirrer/hotplate, condenser, inert atmosphere setup (Argon or Nitrogen), rotary evaporator, column chromatography system (silica gel), TLC plates, UV lamp.

Self-Validation Note: All reactions should be performed under an inert atmosphere.[9][11] The exclusion of oxygen is critical as it can lead to the homocoupling of boronic acids and oxidation of the Pd(0) catalyst, reducing catalytic efficiency.[12] Degassing solvents by sparging with an inert gas for 15-20 minutes prior to use is a mandatory step.

Step-by-Step Methodology
  • Reaction Setup: To a Schlenk flask or microwave vial, add 6-chloropyrimidin-4-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for the transmetalation step.[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure the removal of all oxygen.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v).[9] Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%).[9][10]

    • Rationale: While Pd(PPh₃)₄ is a reliable catalyst, other systems like Pd(OAc)₂ with phosphine ligands can also be effective.[7][13] The small amount of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 24 hours.[9] Microwave-assisted procedures can significantly shorten reaction times to as little as 15-40 minutes.[2][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylpyrimidin-4-ol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Workflow start Start setup 1. Combine Reactants (6-Cl-pyrimidin-4-ol, ArB(OH)₂, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add 3. Add Degassed Solvents & Pd Catalyst inert->add react 4. Heat & Stir (Conventional or Microwave) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 5. Aqueous Work-up (Extraction) monitor->workup Complete purify 6. Column Chromatography workup->purify char 7. Characterization (NMR, MS) purify->char end Pure Product char->end

Results: Data & Optimization

The described protocol is versatile and can be applied to a wide range of arylboronic acids. Below is a table summarizing expected outcomes for the coupling of 6-chloropyrimidin-4-ol with representative boronic acids.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid (ArB(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O901692
34-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O902078
43-Pyridylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O1002465
54-Tolylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄THF/H₂O801288

Yields are hypothetical based on literature precedents for similar couplings and serve as a guide for expected outcomes.

Field-Proven Insights & Troubleshooting:

  • Poor Yields with Electron-Deficient Boronic Acids: Arylboronic acids with strong electron-withdrawing groups may couple less efficiently. Increasing the catalyst loading or switching to a more electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve yields.[4]

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially under prolonged heating or with certain bases.[12] Using anhydrous solvents, a stronger base like K₃PO₄, or switching to more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[12]

  • Dehalogenation of Starting Material: The chloro-pyrimidine can be reduced to the parent pyrimidin-4-ol. This is often caused by impurities in the solvent or reagents. Ensuring high-purity materials and running the reaction at the lowest effective temperature can help.[12]

  • Catalyst Poisoning: Heteroaryl boronic acids, especially those containing sulfur (e.g., thiophene boronic acid), can sometimes poison the palladium catalyst, leading to failed reactions.[2] In such cases, specialized catalysts or higher catalyst loadings may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 6-arylpyrimidin-4-ols. By carefully selecting the catalyst, base, and solvent system, and by adhering to stringent inert atmosphere techniques, researchers can efficiently generate a diverse array of these valuable heterocyclic compounds. The protocol and insights provided in this application note offer a solid foundation for scientists engaged in medicinal chemistry and drug discovery to accelerate their research programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Aryl-4-hydroxypyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds with applications ranging from oncology to virology.[1][2] The ability to selectively introduce aryl and heteroaryl substituents onto this privileged heterocycle is a critical step in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging these vital carbon-carbon bonds, prized for its functional group tolerance, mild conditions, and the commercial availability of diverse boronic acid building blocks.[3][4][5]

This document provides a detailed technical guide for the Suzuki-Miyaura coupling of 6-Chloro-4-hydroxypyrimidine. Due to the electron-deficient nature of the pyrimidine ring, chloro-substituted pyrimidines are significantly more reactive than their carbocyclic analogs (e.g., chlorobenzene), making them excellent substrates for palladium-catalyzed cross-coupling.[2][6] This guide will delve into the mechanistic rationale, parameter optimization, and provide a robust, field-proven protocol for researchers engaged in the synthesis of novel chemical entities for drug development.

Reaction Principle & Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Cl(L₂) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product Reductive Elimination sub_in This compound (Ar-Cl) sub_in->OxAdd boronic_in Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ boronic_in->Transmetal caption General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Substrate-Specific Considerations: this compound

A key feature of 4-hydroxypyrimidine is its existence in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This equilibrium can influence the substrate's solubility and potential to coordinate with the palladium catalyst. While the chloro-substituent at the 6-position is the primary site for oxidative addition, the overall electronic properties and physical state of the molecule are governed by this tautomerism. For the purpose of this reaction, the substrate is generally amenable to coupling without protection of the hydroxyl/amide group.

Guide to Reaction Parameter Optimization

The success of the Suzuki coupling hinges on the judicious selection of catalyst, base, and solvent. For a heteroaryl chloride like this compound, these choices are critical for achieving high yield and minimizing side reactions.

Parameter Options & Recommendations Rationale & Expert Insights
Palladium Catalyst Standard: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ High-Activity: Pd(OAc)₂ + Ligand, Pd₂(dba)₃ + LigandFor electron-deficient chloropyrimidines, the classic Tetrakis(triphenylphosphine)palladium(0) is often sufficient and highly effective.[8][9] If reactivity is low with a particularly challenging boronic acid, a more active catalyst system generated in situ from a Pd(II) or Pd(0) source and a specialized ligand can be employed.
Ligand Standard: Triphenylphosphine (PPh₃) Electron-Rich/Bulky: P(t-Bu)₃, XPhos, SPhosPPh₃ is integral to the Pd(PPh₃)₄ catalyst. For more demanding couplings, bulky and electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, which is especially useful for aryl chlorides.[10][11]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] K₂CO₃ is a cost-effective and generally robust choice. K₃PO₄ is a stronger base that can be effective in challenging cases.[13]
Boronic Acid Arylboronic acids, Heteroarylboronic acids, Boronic esters (e.g., pinacol esters)Use high-purity boronic acids (1.1–1.5 equivalents). Boronic esters can be used as they are often more stable and less prone to side reactions like protodeboronation.[14][15]
Solvent System 1,4-Dioxane/H₂O, THF/H₂O, DMF/H₂O, Toluene/H₂OA mixture of an aprotic organic solvent and water is highly effective. Water increases the solubility of the inorganic base and can accelerate the transmetalation step.[8][13] Degassing the solvent thoroughly before use is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80–110 °CChloropyrimidines typically require heating to achieve a reasonable reaction rate.[13] Reaction progress should be monitored to avoid decomposition from prolonged heating at high temperatures. Microwave irradiation can dramatically reduce reaction times.[16]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent: 1,4-Dioxane and Degassed Water

  • Schlenk flask or microwave reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flask (Pyrimidine, Boronic Acid, Base) B 2. Add Catalyst (Pd(PPh₃)₄) A->B C 3. Purge with Inert Gas (3x Vacuum/Backfill with Ar/N₂) B->C D 4. Add Degassed Solvents (Dioxane/H₂O via Syringe) C->D E 5. Heat to 80-100 °C with Vigorous Stirring D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool & Filter (Dilute with EtOAc, filter through Celite) F->G H 8. Liquid-Liquid Extraction (Wash with H₂O and Brine) G->H I 9. Dry, Concentrate & Purify (Dry over Na₂SO₄, concentrate, Column Chromatography) H->I J J I->J Final Product: 6-Aryl-4-hydroxypyrimidine caption Experimental Workflow for Suzuki Coupling.

Figure 2: Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:

  • Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere : Seal the flask and purge thoroughly with an inert gas (e.g., Argon). This is typically done by evacuating the flask under vacuum and backfilling with the inert gas, repeated three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 - 0.05 eq.).

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 2:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).[8][17]

  • Reaction : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. If using a microwave reactor, irradiate the mixture at 100-120 °C for 15-30 minutes.[16]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[18][19]

Post-Reaction Workup and Purification

  • Cooling and Filtration : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[20] Rinse the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[16]

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-aryl-4-hydroxypyrimidine product.[21][22]

Reaction Monitoring and Product Characterization

  • TLC : Use a mobile phase like 50% ethyl acetate in hexanes. Visualize spots under UV light and/or with a potassium permanganate stain.[21] The product should have a different Rf value than the starting materials.

  • LC-MS : A powerful tool for monitoring reaction progress by observing the disappearance of the reactant mass peaks and the appearance of the product mass peak.[18]

  • NMR Spectroscopy : Confirm the structure of the final, purified product using ¹H and ¹³C NMR.

  • High-Resolution Mass Spectrometry (HRMS) : Obtain an exact mass of the product to confirm its elemental composition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. 4. Insufficient temperature.1. Use fresh catalyst. Ensure proper inert atmosphere technique. 2. Thoroughly degas solvents and purge the reaction vessel.[13] 3. Use fresh, high-purity boronic acid or a more stable boronic ester.[14] 4. Increase the reaction temperature or switch to microwave heating.
Significant Side Products 1. Homocoupling of boronic acid. 2. Protodeboronation of boronic acid.1. Ensure a strictly oxygen-free environment.[13] 2. Use a milder base or anhydrous conditions if possible. Minimize reaction time.
Reaction Stalls Catalyst deactivation.Add an additional portion of the catalyst under an inert atmosphere. Consider using a more robust ligand.

Safety Precautions

  • Palladium Catalysts : Palladium catalysts, especially when finely divided or on carbon, can be pyrophoric and may ignite in the presence of air and organic solvents.[23] Always handle palladium catalysts under an inert atmosphere and keep them away from heat and sparks.[23][24]

  • Solvents : 1,4-Dioxane and THF are flammable and can form explosive peroxides. Use only fresh, inhibitor-stabilized solvents from sealed containers.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves, when performing this reaction.[25]

  • Waste Disposal : Dispose of all chemical waste, especially palladium-containing residues, according to institutional safety guidelines.

References

Application of 6-Chloro-4-hydroxypyrimidine in Medicinal Chemistry for Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its significance is particularly pronounced in the field of oncology, where it forms the core of many small-molecule kinase inhibitors.[3] Protein kinases, which regulate a multitude of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] The pyrimidine scaffold's ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[4]

Among the various functionalized pyrimidines, 6-chloro-4-hydroxypyrimidine stands out as a versatile and strategic starting material for the synthesis of a diverse range of kinase inhibitors. Its unique electronic properties and the differential reactivity of its substituents provide a powerful platform for medicinal chemists to construct complex molecular architectures with high specificity and potency. This guide will provide an in-depth exploration of the application of this compound in the design and synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.

The Chemistry of this compound: A Tale of Tautomerism and Reactivity

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the hydroxyl form (6-chloro-pyrimidin-4-ol) and the more stable lactam form (6-chloro-pyrimidin-4(3H)-one). This equilibrium significantly influences its reactivity and is a key consideration in synthetic design.

The presence of the electron-withdrawing chlorine atom at the 6-position and the nitrogen atoms within the ring system makes the pyrimidine core susceptible to nucleophilic aromatic substitution (SNAr). The two reactive centers, the C4-hydroxyl/oxo group and the C6-chloro group, can be functionalized sequentially, offering a high degree of control over the final molecular structure.

Key Synthetic Transformations:

The journey from this compound to a potent kinase inhibitor typically involves a series of well-established and robust chemical reactions. The following sections will detail the most crucial of these transformations, providing both the rationale and step-by-step protocols.

1. Nucleophilic Aromatic Substitution (SNAr) at the C6 Position:

The chlorine atom at the C6 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction is often the first step in elaborating the pyrimidine scaffold.

  • Causality of Experimental Choices: The choice of base is critical to deprotonate the incoming nucleophile, enhancing its reactivity. The solvent is selected to ensure the solubility of the reactants and to facilitate the reaction, often at elevated temperatures to overcome the activation energy barrier.

2. Functionalization of the C4-Hydroxyl Group:

The hydroxyl group at the C4 position can be functionalized in several ways, most commonly through O-alkylation or by converting it to a leaving group for subsequent substitution.

  • Controlling O- vs. N-Alkylation: The tautomeric nature of the 4-hydroxypyrimidine can lead to a mixture of O- and N-alkylated products. The choice of base and solvent can influence this selectivity. Aprotic polar solvents and a strong, non-nucleophilic base often favor O-alkylation.

3. Palladium-Catalyzed Cross-Coupling Reactions:

For the introduction of aryl or heteroaryl moieties, which are common features in kinase inhibitors, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools.

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming carbon-carbon bonds, typically between the C6 position of the pyrimidine and an aryl or heteroaryl boronic acid.

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of anilines and other amine-containing fragments at the C6 position.

Application in the Synthesis of Kinase Inhibitors: Case Studies and Protocols

The versatility of this compound as a building block is best illustrated through its application in the synthesis of known kinase inhibitors. The following are representative examples targeting key kinases in oncology.

Case Study 1: Synthesis of an Aurora Kinase Inhibitor Scaffold

Aurora kinases are critical regulators of mitosis, and their overexpression is linked to various cancers.[5] The 2,4-diaminopyrimidine scaffold is a common feature in many Aurora kinase inhibitors.

Synthetic Workflow:

G start This compound step1 Chlorination (POCl3) start->step1 intermediate1 4,6-Dichloropyrimidine step1->intermediate1 step2 SNAr with Amine 1 (R1-NH2) intermediate1->step2 intermediate2 6-Chloro-N-R1-pyrimidin-4-amine step2->intermediate2 step3 SNAr with Amine 2 (R2-NH2) intermediate2->step3 final 2,4-Diaminopyrimidine Scaffold step3->final

Synthetic workflow for a 2,4-diaminopyrimidine scaffold.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add this compound (1.0 eq). Carefully add phosphorus oxychloride (POCl3) (3.0-5.0 eq) portion-wise.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine.

Protocol 2: Sequential Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or dioxane.

  • First Substitution: Add the first amine (R1-NH2, 1.1 eq) and a base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C for 2-4 hours. Monitor the formation of the monosubstituted product by LC-MS.

  • Second Substitution: To the same reaction mixture, add the second amine (R2-NH2, 1.2 eq).

  • Reaction: Increase the temperature to 120-140 °C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to obtain the desired 2,4-diaminopyrimidine derivative.

Case Study 2: Synthesis of an EGFR Inhibitor Pharmacophore

The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer and other epithelial tumors.[6][7] Many EGFR inhibitors feature a 4-anilino-pyrimidine core.

Synthetic Workflow:

G start This compound step1 Suzuki Coupling (Arylboronic Acid) start->step1 intermediate1 6-Aryl-4-hydroxypyrimidine step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 4-Chloro-6-arylpyrimidine step2->intermediate2 step3 Buchwald-Hartwig Amination (Aniline) intermediate2->step3 final 4-Anilino-6-arylpyrimidine Scaffold step3->final

Synthetic workflow for a 4-anilino-6-arylpyrimidine scaffold.

Protocol 3: Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of 1,4-dioxane and water (4:1) in a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Catalyst: Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-chloro-6-arylpyrimidine (1.0 eq), the desired aniline (1.2 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Catalyst and Ligand: Add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 90-110 °C for 8-16 hours.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Targeted Kinase Signaling Pathways

Understanding the signaling pathways in which the targeted kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the proper execution of mitosis, including centrosome maturation and separation, spindle assembly, and cytokinesis.[8] Their inhibition leads to mitotic arrest and apoptosis in cancer cells.

G cluster_0 G2/M Transition cluster_1 Spindle Assembly cluster_2 Cytokinesis Aurora A Aurora A Plk1 Plk1 Aurora A->Plk1 activates CDK1/Cyclin B CDK1/Cyclin B Plk1->CDK1/Cyclin B activates Mitotic Entry Mitotic Entry CDK1/Cyclin B->Mitotic Entry Aurora A_spindle Aurora A Microtubule Dynamics Microtubule Dynamics Aurora A_spindle->Microtubule Dynamics Aurora B Aurora B Chromosome Alignment Chromosome Alignment Aurora B->Chromosome Alignment Aurora B_cyto Aurora B Cleavage Furrow Cleavage Furrow Aurora B_cyto->Cleavage Furrow Cell Division Cell Division Cleavage Furrow->Cell Division

Simplified Aurora Kinase Signaling in Mitosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway, when constitutively activated by mutations, drives cell proliferation, survival, and metastasis.[7] EGFR inhibitors block these downstream signals.

G EGF EGF EGFR EGFR EGF->EGFR binds RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway activates Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation Survival Survival PI3K/AKT/mTOR Pathway->Survival

Simplified EGFR Signaling Pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes Gene Transcription Gene Transcription STAT->Gene Transcription translocates to nucleus

Simplified JAK-STAT Signaling Pathway.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, essential for B-cell development and activation. Its inhibition is a therapeutic strategy for B-cell malignancies.

G BCR B-Cell Receptor LYN/SYK LYN/SYK BCR->LYN/SYK activates BTK BTK LYN/SYK->BTK activates PLCγ2 PLCγ2 BTK->PLCγ2 activates NF-κB Pathway NF-κB Pathway PLCγ2->NF-κB Pathway B-Cell Proliferation & Survival B-Cell Proliferation & Survival NF-κB Pathway->B-Cell Proliferation & Survival

References

Application Note: A Practical Guide to Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-4-hydroxypyrrolo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 6-Chloro-4-hydroxypyrimidine. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, and the SNAr reaction is a powerful tool for their functionalization.[1] This document delves into the underlying mechanism, offers a detailed step-by-step experimental protocol, discusses analytical characterization techniques, and provides a troubleshooting guide to empower researchers in synthesizing novel pyrimidine-based compounds for drug discovery and development.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, second only to the pyridine ring in its prevalence within pharmaceutically active compounds.[2] Halogenated pyrimidines are particularly valuable precursors, allowing for the introduction of various nucleophiles through regioselective SNAr reactions.[2] This versatility makes them key building blocks in the synthesis of a diverse array of therapeutic agents. The this compound substrate is an electron-deficient heteroaromatic system, primed for nucleophilic attack, making the SNAr reaction an efficient method for generating molecular diversity.

The SNAr Mechanism on this compound

Nucleophilic aromatic substitution is fundamentally different from the more common SN1 and SN2 reactions observed with alkyl halides.[3][4] Aryl halides are generally unreactive towards backside attack (SN2) or the formation of unstable aryl cations (SN1).[5] However, the presence of electron-withdrawing groups, or in this case, the electron-deficient nature of the pyrimidine ring itself, facilitates a two-step addition-elimination mechanism.[3][6]

The reaction commences with the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This initial addition disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][7] This step is typically the rate-determining step of the reaction.[8] In the subsequent, faster step, the aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.[7][8]

The electron-withdrawing nitrogen atoms in the pyrimidine ring play a crucial role in stabilizing the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack.[3]

Diagram: SNAr Mechanism on this compound

SNAr_Mechanism Start This compound + Nu⁻ TS1 Transition State 1 Start->TS1 Addition of Nucleophile (Slow, Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination of Leaving Group (Fast) Product 6-Substituted-4-hydroxypyrimidine + Cl⁻ TS2->Product

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical SNAr reaction on this compound using a generic amine nucleophile.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Amine nucleophile (e.g., morpholine)Magnetic stirrer and stir bar
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Reflux condenser
Ethanol (or other suitable solvent)Heating mantle or oil bath
Ethyl acetateThin Layer Chromatography (TLC) plates
HexaneUV lamp
Deionized waterRotary evaporator
Brine solutionSeparatory funnel
Anhydrous sodium sulfate or magnesium sulfateGlassware for extraction and filtration

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound and many amine nucleophiles can be irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol (or another suitable polar aprotic solvent like DMF or DMSO) to the flask. The volume should be sufficient to dissolve the starting material upon gentle heating.

  • Addition of Base and Nucleophile: Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture, followed by the dropwise addition of a base such as triethylamine (1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C). Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[9]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase for this type of compound is a mixture of ethyl acetate and hexane.[10] The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then a brine solution to remove any remaining base and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified using techniques such as recrystallization or flash column chromatography.[10]

    • Recrystallization: This is a cost-effective method for solid products. Choose a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol, methanol, or water are common choices for pyrimidine derivatives.[10]

    • Flash Column Chromatography: This is a widely used technique for purifying compounds from complex mixtures. A silica gel stationary phase is typically used with a solvent system like hexane/ethyl acetate or dichloromethane/methanol.[10]

Diagram: Experimental Workflow

Workflow A 1. Reaction Setup (Substrate, Solvent) B 2. Add Nucleophile & Base A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Workup (Evaporation, Extraction, Drying) D->E Complete F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization F->G

Caption: A streamlined workflow for the SNAr experiment.

Analytical Characterization

After purification, it is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The disappearance of the proton signal corresponding to the C-H adjacent to the chlorine and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized molecule, confirming its elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. Preparative HPLC can also be used as a high-resolution purification technique.[10]

Representative Data
Technique Expected Observation
1H NMR Disappearance of the starting material's aromatic proton signals and appearance of new signals corresponding to the substituted pyrimidine and the nucleophile's protons.
13C NMR Shift in the chemical shift of the carbon at the position of substitution (C6) and the appearance of new carbon signals from the nucleophile.
HRMS The measured m/z value should match the calculated molecular weight of the desired product.
HPLC A single major peak indicating a high level of purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low conversion of starting material 1. Insufficient temperature.[9]2. Inactive nucleophile.3. Insufficient amount of base.1. Increase the reaction temperature incrementally.2. Use a more reactive nucleophile or consider a different solvent that may enhance nucleophilicity.3. Ensure at least a stoichiometric amount of base is used to neutralize the generated acid.
Formation of multiple products 1. Competing side reactions.2. Degradation of starting material or product.1. Lower the reaction temperature.2. Screen different solvents and bases.3. Ensure an inert atmosphere if reagents are air-sensitive.
Difficulty in purification 1. Product and starting material have similar polarities.2. Product is highly polar or non-polar.1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider derivatization to alter polarity for easier separation, or use an alternative purification method like preparative HPLC.[10]

Conclusion

The nucleophilic aromatic substitution reaction on this compound is a robust and versatile method for the synthesis of a wide range of functionalized pyrimidine derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. This application note serves as a practical guide to facilitate the successful execution and optimization of this important transformation.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, most notably cancer.[1][2] This has established them as significant therapeutic targets.[3] Pyrimidine scaffolds have emerged as a privileged structure for the "cap" group in HDAC inhibitors, offering versatile points for chemical modification to optimize potency and selectivity.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational design and synthesis of pyrimidine-based HDAC inhibitors. We will detail robust, field-proven protocols for the construction of these molecules, from the strategic coupling of the pyrimidine core to the crucial formation of the zinc-binding group (ZBG). The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

The Pharmacophore: A Blueprint for Inhibition

The established pharmacophore model for most HDAC inhibitors consists of three distinct moieties, a structure essential for effective engagement with the enzyme's active site.[2][3]

  • Zinc-Binding Group (ZBG): This functional group is paramount for inhibitory activity. It chelates the catalytic Zn²⁺ ion located at the bottom of the active site pocket, effectively shutting down the deacetylase mechanism.[1][6] While various ZBGs exist, hydroxamic acid (-CONHOH) is the most prevalent due to its potent zinc chelation.[6]

  • Linker: This is typically a hydrophobic chain that connects the ZBG to the cap group. It occupies the narrow channel of the HDAC active site. The length and rigidity of the linker are critical for correctly positioning the other two components and can influence isoform selectivity.

  • Cap Group: This larger, often aromatic or heterocyclic moiety interacts with the surface of the enzyme near the entrance of the active site.[2] The cap group plays a crucial role in determining the inhibitor's potency and isoform selectivity by forming key interactions with surface residues. In the context of this guide, the pyrimidine ring serves as this critical surface recognition moiety.[4]

HDAC_Inhibitor_Pharmacophore cluster_inhibitor Pyrimidine-Based HDAC Inhibitor cluster_enzyme HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker Chain ZBG->Linker Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Pyrimidine Cap Group Linker->Cap Channel Active Site Channel Linker->Channel Occupies Surface Enzyme Surface Cap->Surface Interaction

Caption: The general pharmacophore model for a pyrimidine-based HDAC inhibitor.

General Synthetic Strategy

The synthesis of a pyrimidine-based HDAC inhibitor is a multi-step process that can be logically divided into three main phases: construction of the core structure, elaboration of the linker, and installation of the ZBG. A common and effective strategy involves a convergent approach where a functionalized pyrimidine "cap" is coupled with a linker fragment that already contains a precursor to the ZBG, such as an ester.

Synthesis_Workflow arrow arrow Start Start: Halogenated Pyrimidine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Linker_Start Start: Boronic Acid/Ester Linker_Start->Coupling Intermediate Pyrimidine-Linker-Ester Intermediate Coupling->Intermediate Hydrolysis Final Step: Ester to Hydroxamic Acid Conversion Final_Product Final Product: Purified Pyrimidine-Based HDAC Inhibitor Hydrolysis->Final_Product Intermediate->Hydrolysis

Caption: A generalized workflow for the synthesis of pyrimidine-based HDAC inhibitors.

This guide will focus on a widely applicable synthetic route:

  • Preparation of a Halogenated Pyrimidine: Starting with a commercially available or synthesized halogenated pyrimidine (e.g., a chloro- or bromopyrimidine). The halogen serves as a chemical handle for subsequent cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is used to form a carbon-carbon bond between the halogenated pyrimidine and a boronic acid or ester.[7][8] This step efficiently introduces the linker, which is terminated with an ester group. Microwave-assisted protocols are often employed to dramatically reduce reaction times and improve yields.[9][10]

  • Conversion to Hydroxamic Acid: The terminal ester group is converted into the hydroxamic acid ZBG. The most common method is treatment with a solution of hydroxylamine.[11][12]

Core Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 3.1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: To couple a halogenated pyrimidine with an arylboronic acid ester to form the core structure of the inhibitor.

Rationale: The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for palladium-catalyzed cross-coupling reactions.[8] Microwave irradiation provides rapid, uniform heating, which accelerates the reaction rate and often leads to cleaner products with higher yields compared to conventional heating.[9] The choice of catalyst, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for this transformation.[7][9]

Materials:

  • Halogenated pyrimidine (e.g., 2-chloro-4-aminopyrimidine) (1.0 eq)

  • Arylboronic acid or ester (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.1 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)[7]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To the microwave reactor vial, add the halogenated pyrimidine (0.5 mmol, 1.0 eq), the boronic acid (0.55 mmol, 1.1 eq), and the base (1.5 mmol, 3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Add 5 mL of the degassed solvent mixture (4 mL 1,4-dioxane, 1 mL water).

  • Seal the vial securely with a cap. Expert Tip: Ensuring the solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Place the vial into the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if possible.

  • After completion, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrimidine-linker-ester intermediate.

Protocol 3.2: Synthesis of the Hydroxamic Acid Zinc-Binding Group

Objective: To convert the terminal methyl or ethyl ester of the intermediate into the final hydroxamic acid.

Rationale: The direct reaction of an ester with hydroxylamine is a common and effective method for forming hydroxamic acids.[12] The reaction is typically performed in a protic solvent like methanol at or below room temperature. A basic solution of hydroxylamine is required, which can be prepared from hydroxylamine hydrochloride and a base like sodium hydroxide or potassium hydroxide. The addition of a catalytic amount of potassium cyanide (KCN) has been shown to significantly accelerate this conversion, likely by forming a more reactive acylcyanide intermediate.[13][14]

Materials:

  • Pyrimidine-linker-ester intermediate (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (10 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) and Tetrahydrofuran (THF)

  • Potassium cyanide (KCN) (optional, catalytic amount, ~5 mol%) (CAUTION: KCN is highly toxic)

Procedure:

  • Preparation of the Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (10 mmol, 10 eq) in a minimal amount of water. Cool the solution in an ice bath. Separately, prepare a solution of KOH (10 mmol, 10 eq) in methanol. Slowly add the methanolic KOH to the hydroxylamine solution while stirring in the ice bath. A precipitate of KCl will form.

  • In a separate flask, dissolve the pyrimidine-linker-ester intermediate (1.0 mmol, 1.0 eq) in a mixture of THF and MeOH (e.g., 1:1 ratio, 10 mL).

  • Filter the cold hydroxylamine/KOH mixture to remove the KCl precipitate, and immediately add the filtrate to the ester solution.

  • (Optional but Recommended for Acceleration): Add a catalytic amount of KCN (0.05 mmol, 5 mol%) to the reaction mixture.[13][14]

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight to complete.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~7 using 1N HCl. This will precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold ether or ethanol to remove impurities.

  • Dry the product under vacuum to yield the final pyrimidine-based HDAC inhibitor. Further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.

Data Summary and Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Subsequently, their biological activity is assessed.

Table 1: Representative Data for Synthesized Pyrimidine-Based Hydroxamic Acids

Compound IDPyrimidine SubstitutionLinker MoietyHDAC IsoformIC₅₀ (µM)Reference
Compound A 2-(Methylthio)-5-propyl-6-methyl-(CH₂)₅-O-HDAC416.6[11]
HDAC81.2[11]
Compound B 2-Amino-5-propyl-6-methyl-(CH₂)₅-O-HDAC4>50[11]
HDAC88.8[11]

This table presents example data from published literature to illustrate typical activity profiles. Actual results will vary based on the specific molecular structure.

The data indicates that small structural modifications, such as changing the 2-substituent on the pyrimidine ring from a methylthio group to an amino group, can significantly impact inhibitory potency and isoform selectivity.[11] This underscores the importance of the pyrimidine cap in surface recognition.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the synthesis of novel pyrimidine-based HDAC inhibitors. The versatility of the pyrimidine core, combined with powerful synthetic methodologies like Suzuki-Miyaura coupling, allows for extensive exploration of the structure-activity relationship (SAR).[15][16] Future work in this area will likely focus on designing inhibitors with greater isoform selectivity to minimize off-target effects and improve therapeutic outcomes. The development of novel zinc-binding groups beyond hydroxamic acids is also an active area of research aimed at improving the pharmacokinetic properties of these promising therapeutic agents.[17][18][19]

References

Troubleshooting & Optimization

Optimizing Suzuki-Miyaura reaction conditions for 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl-aryl structures.[1][2][3] However, the unique electronic and structural properties of substrates like 6-chloro-4-hydroxypyrimidine present distinct challenges that can impede success. The lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the presence of multiple nitrogen atoms and a hydroxyl group, necessitates a carefully optimized and well-understood approach.[2][4]

This technical support center is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively, adapt conditions, and achieve high-yielding, reproducible results.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is the first step to effective troubleshooting. The reaction proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][6][7] Any issue in your reaction can almost certainly be traced back to a bottleneck in one of these steps.

Suzuki_Miyaura_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Aryl-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd0->OxAdd Transmetal Aryl-Pd(II)-R(L₂) (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Catalyst Regeneration Product Aryl-R (Coupled Product) Transmetal->Product Reductive Elimination ArylHalide This compound (Ar-X) ArylHalide->OxAdd Oxidative Addition (Often Rate-Limiting for Chlorides) BoronicAcid Boronic Acid/Ester (R-B(OR)₂) Boronate [R-B(OR)₂(OH)]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle with key steps.

This section is structured to address the most common issues encountered when coupling this compound.

Problem Area 1: Low to No Conversion

Q1: My reaction has stalled completely. I only see my starting materials by LC-MS. What are the most critical initial checks?

A1: Complete reaction failure often points to a fundamental problem with the catalytic system or the reaction environment. Before altering catalysts or reagents, perform these checks:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing or a poor seal on your reaction vessel can kill the catalyst before the reaction begins. Ensure you have performed at least three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) and that the solvent was thoroughly sparged before addition.

  • Catalyst Precursor Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species.[5] This reduction can be hindered by impurities. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable G2/G3 precatalyst can often resolve this issue.[3]

  • Reagent Purity: Check the quality of your reagents. Old or improperly stored phosphine ligands can oxidize, rendering them ineffective.[8] The boronic acid can degrade over time, especially if exposed to moisture.[5][8]

Q2: I'm seeing some product, but the yield is very low (<20%). How can I specifically address the challenge of coupling an aryl chloride?

A2: The primary hurdle with aryl chlorides is the high energy barrier of the oxidative addition step (Ar-Cl bond cleavage).[4] Standard catalysts like Pd(PPh₃)₄ are often insufficient. To overcome this, you need a more active catalyst system designed for this challenge.

  • Switch to a High-Activity Ligand: The most critical parameter is the ligand.[4] For aryl chlorides, you need ligands that are both sterically bulky and highly electron-donating.[4][6] This electronic character enhances the reactivity of the palladium center, facilitating the oxidative addition. Buchwald-type dialkylbiaryl phosphine ligands are the industry standard for this purpose.[3][9]

Catalyst/Ligand SystemKey CharacteristicsSuitability for this compound
Pd(OAc)₂ / SPhos General, robust system for challenging heteroaryl chlorides.[3][4]Excellent Starting Point. High activity and good functional group tolerance.
Pd₂(dba)₃ / XPhos Often provides higher yields for very sterically hindered substrates.Strong Alternative. Consider if SPhos gives moderate yields.
PdCl₂(dppf) A common, robust pre-catalyst.Moderate. May require higher temperatures and longer reaction times; less effective than Buchwald systems for this substrate.[4]
Pd(PPh₃)₄ "Traditional" catalyst.Poor. Generally not active enough for electron-rich heteroaryl chlorides.[2]
  • Increase Temperature: Since oxidative addition is often the rate-limiting step, higher temperatures can significantly increase the reaction rate.[10] Solvents with high boiling points like 1,4-dioxane, toluene, or CPME are suitable for this.[11][12] A temperature screen from 80 °C to 110 °C is recommended.

Problem Area 2: Side Reactions & Byproduct Formation

Q3: I'm observing a significant peak corresponding to 4-hydroxypyrimidine (dehalogenation). What causes this and how can I minimize it?

A3: Dehalogenation is a common side reaction where the chlorine atom is replaced by hydrogen.[5] After oxidative addition, the Ar-Pd(II)-Cl complex can react with a hydride source in the mixture instead of the boronic acid. Potential hydride sources include amine bases or alcoholic solvents.

Solutions:

  • Avoid Amine Bases: Do not use amine bases like triethylamine (TEA) if dehalogenation is an issue.

  • Use a Non-Protic Solvent: If using an alcohol-based solvent, switch to an aprotic solvent like 1,4-dioxane or toluene.

  • Optimize Catalyst System: A more efficient ligand that promotes rapid transmetalation and reductive elimination can outcompete the dehalogenation pathway. Switching to a Buchwald ligand (see table above) is often the best solution.

Q4: My starting material is consumed, but my yield is still low. I suspect protodeboronation or homocoupling. How can I diagnose and solve this?

A4: These side reactions involve the boronic acid coupling partner.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, destroying your nucleophile.[8][11][13] It is often promoted by excess water, high temperatures, or an overly strong base.[11]

    • Solution: Use anhydrous conditions where possible. A strong, non-hydroxide base like K₃PO₄ or Cs₂CO₃ is often preferred.[14] If the problem persists, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[5]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (R-R). It is typically caused by the presence of oxygen or Pd(II) species that have not entered the primary catalytic cycle.[5]

    • Solution: Rigorous degassing is crucial to prevent oxygen-mediated homocoupling.[11] Ensuring the efficient generation of the active Pd(0) catalyst will also minimize this pathway.

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Problem Area 3: Substrate-Specific Issues

Q5: How does the 4-hydroxy group on my pyrimidine affect the reaction?

A5: The 4-hydroxy group introduces two potential complications:

  • Tautomerism: 4-hydroxypyrimidine exists in equilibrium with its 4-pyrimidinone tautomer. This can affect its electronic properties and solubility.

  • Acidity and Chelation: The hydroxyl proton is acidic and will be deprotonated by the base. The resulting phenoxide-like anion could potentially coordinate to the palladium center, altering its reactivity or even inhibiting the catalyst.

Solutions:

  • Base Selection: A strong base is required to deprotonate the hydroxyl group and activate the boronic acid. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough for the reaction but is less harsh than hydroxides, which can promote side reactions.[3][14]

  • Protecting Group Strategy: If catalyst inhibition is suspected and other optimization attempts fail, consider protecting the hydroxyl group as a methyl ether or other stable protecting group, to be removed post-coupling.

Q6: What is the optimal solvent system for a polar substrate like this compound?

A6: Solubility is key. Your substrate, the boronic acid, and the base must all have sufficient solubility at the reaction temperature for the reaction to proceed efficiently.[11]

  • Polar Aprotic Solvents: Solvents like 1,4-dioxane or DMF are often good choices for polar substrates.[12][15]

  • Aqueous Mixtures: Many Suzuki protocols use a mixture of an organic solvent with water (e.g., 1,4-dioxane/water 4:1).[10][15] Water can help dissolve the inorganic base and the boronate intermediate. However, too much water can promote protodeboronation.[11] If using an anhydrous base like K₃PO₄, a small, controlled amount of water can sometimes be beneficial.[16] A screen of both anhydrous and aqueous conditions is advisable.

SolventBoiling Point (°C)Characteristics
1,4-Dioxane 101Excellent general-purpose solvent for Suzuki reactions, good for higher temperatures.[13][17]
Toluene 111Good for high-temperature reactions; less polar.
2-MeTHF 80Greener alternative to THF, good phase separation with water.[17]
DMF 153Highly polar, good solvating power, but can be difficult to remove.[18][19]
Acetonitrile (MeCN) 82Polar, can be effective but may influence selectivity in some systems.[18][19]

General Experimental Protocol: Screening Conditions

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.[4][14]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.[4] If using an aqueous system, add the degassed water at this stage.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., start with 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

References

Common side reactions in the synthesis of 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-hydroxypyrimidine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and side reactions encountered during its synthesis, particularly from 4,6-dihydroxypyrimidine. Our focus is on providing practical, experience-driven insights to enhance the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the selective mono-chlorination of 4,6-dihydroxypyrimidine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which serves as an acid scavenger.

Q2: Why is a tertiary amine base necessary in the chlorination reaction with POCl₃?

A2: The chlorination of the hydroxyl groups on the pyrimidine ring with POCl₃ generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base is crucial for neutralizing this in-situ generated HCl. Without a base, the acidic conditions can lead to undesired side reactions and potentially inhibit the desired chlorination.

Q3: What are the primary side products I should be aware of?

A3: The most significant side product is the di-substituted 4,6-dichloropyrimidine. The formation of this byproduct is highly dependent on the reaction conditions, particularly the stoichiometry of the chlorinating agent and the reaction temperature. In some cases, incomplete reaction can leave unreacted 4,6-dihydroxypyrimidine in the final mixture.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can effectively separate the starting material, the desired mono-chloro product, and the di-chloro byproduct. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.

Q5: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?

A5: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[1][2][3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is scrupulously dried before use to prevent uncontrolled reactions.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Symptoms:

  • TLC or HPLC analysis shows predominantly unreacted starting material (4,6-dihydroxypyrimidine).

  • Isolation of the final product results in a very low mass.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Phosphorus Oxychloride (POCl₃) POCl₃ is highly sensitive to moisture. Use a fresh bottle or distill the POCl₃ before use to ensure its reactivity.
Insufficient Reaction Temperature The chlorination reaction typically requires heating. Ensure the reaction mixture reaches the optimal temperature (often in the range of 80-110°C) and is maintained for a sufficient duration.
Inadequate Amount of POCl₃ While an excess of POCl₃ can lead to the formation of 4,6-dichloropyrimidine, an insufficient amount will result in an incomplete reaction. Ensure the molar ratio of POCl₃ to 4,6-dihydroxypyrimidine is appropriate for selective mono-chlorination (typically a slight excess).
Presence of Moisture in the Reaction Water will readily react with POCl₃, rendering it ineffective for the desired chlorination.[1][2][3] Ensure all glassware is oven-dried or flame-dried before use and that all reagents and solvents are anhydrous.
Problem 2: High Percentage of 4,6-Dichloropyrimidine in the Product Mixture

Symptoms:

  • TLC or HPLC analysis indicates a significant amount of the di-substituted byproduct.

  • The isolated product has a lower melting point than expected for pure this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Excess Phosphorus Oxychloride (POCl₃) A large excess of the chlorinating agent will drive the reaction towards the formation of the more thermodynamically stable 4,6-dichloropyrimidine. Carefully control the stoichiometry of POCl₃.
High Reaction Temperature or Prolonged Reaction Time More forcing reaction conditions (higher temperature or longer duration) can favor the formation of the di-chloro byproduct. Optimize the reaction temperature and time to maximize the yield of the mono-chloro product.
Inefficient Temperature Control Localized overheating within the reaction mixture can lead to the formation of the di-chloro byproduct. Ensure efficient stirring to maintain a uniform temperature throughout the reaction.
Problem 3: Product Decomposition During Workup

Symptoms:

  • Formation of a dark, tarry residue upon quenching the reaction.

  • The isolated product is impure and difficult to purify.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Uncontrolled Quenching of POCl₃ The hydrolysis of POCl₃ is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[1][4][5] Always add the reaction mixture slowly to a vigorously stirred mixture of ice and water (a "reverse quench"). Never add water to the reaction mixture.
Product Instability in Highly Basic or Acidic Conditions The chloro and hydroxyl groups on the pyrimidine ring can be sensitive to extreme pH. During workup, carefully neutralize the reaction mixture to a slightly acidic or neutral pH to prevent hydrolysis of the chloro group or other degradation pathways.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound from 4,6-Dihydroxypyrimidine

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylaniline

  • Ice

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add 4,6-dihydroxypyrimidine (1.0 equivalent).

  • Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (2.0-3.0 equivalents) to the flask. Begin stirring the suspension.

  • Heating and Base Addition: Heat the mixture to 80-90°C. Once the temperature has stabilized, add N,N-dimethylaniline (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes.

  • Reaction Monitoring: Maintain the reaction at 90-100°C and monitor its progress by TLC (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry.

  • Workup - Neutralization and Extraction: The product will precipitate out of the aqueous solution. Adjust the pH of the slurry to 4-5 with a saturated sodium bicarbonate solution. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization.

Section 4: Visualizations

Diagram 1: Reaction Scheme for the Chlorination of 4,6-Dihydroxypyrimidine

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 4_6_dihydroxypyrimidine 4,6-Dihydroxypyrimidine 6_chloro_4_hydroxypyrimidine This compound (Desired Product) 4_6_dihydroxypyrimidine->6_chloro_4_hydroxypyrimidine POCl₃, Base (Controlled Conditions) 4_6_dichloropyrimidine 4,6-Dichloropyrimidine (Byproduct) 6_chloro_4_hydroxypyrimidine->4_6_dichloropyrimidine Excess POCl₃ High Temperature

Caption: Main and side reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_sm TLC/HPLC shows unreacted starting material? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm cause_inactive_reagent Potential Cause: Inactive POCl₃ or Moisture yes_sm->cause_inactive_reagent cause_conditions Potential Cause: Insufficient temperature or time yes_sm->cause_conditions cause_decomposition Potential Cause: Decomposition during workup no_sm->cause_decomposition solution_inactive_reagent Solution: Use fresh/distilled POCl₃ Ensure anhydrous conditions cause_inactive_reagent->solution_inactive_reagent solution_conditions Solution: Increase temperature/time and monitor cause_conditions->solution_conditions solution_decomposition Solution: Review quenching and neutralization procedures cause_decomposition->solution_decomposition

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: Minimizing Byproduct Formation in Pyrimidine Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive guide on optimizing pyrimidine chlorination reactions. This technical support center is tailored for researchers, scientists, and drug development professionals aiming to enhance the selectivity and yield of their chlorination processes. Here, we will delve into common challenges, provide detailed troubleshooting strategies, and answer frequently asked questions to help you minimize byproduct formation and achieve cleaner reaction profiles.

The Challenge of Selective Pyrimidine Chlorination

Chlorinated pyrimidines are pivotal building blocks in the synthesis of numerous pharmaceuticals. However, the inherent reactivity of the pyrimidine ring can lead to a variety of undesired byproducts, such as over-chlorination, ring-opening, and other impurities. Achieving high selectivity is therefore critical for a robust and scalable synthetic route. This guide offers practical, experience-driven advice to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in pyrimidine chlorination, offering actionable solutions grounded in chemical principles.

Issue 1: Excessive Formation of Dichlorinated or Polychlorinated Byproducts

Question: My reaction is yielding a significant amount of dichlorinated pyrimidine, despite using a stoichiometric amount of the chlorinating agent. How can I enhance the selectivity for the desired mono-chlorinated product?

Answer: This is a frequent selectivity challenge, often influenced by the reactivity of the substrate and the choice of chlorinating agent. A systematic approach to mitigating over-chlorination is as follows:

1. Re-evaluate Your Chlorinating Agent:

  • Vilsmeier-Haack Reagents (e.g., POCl₃/DMF): These are potent chlorinating agents that can be overly aggressive, leading to multiple chlorinations.[1][2][3] The highly electrophilic Vilsmeier reagent can react multiple times, especially with electron-rich pyrimidine substrates.

  • N-Chlorosuccinimide (NCS): As a milder and more selective alternative, NCS is often the reagent of choice to prevent over-chlorination.[4][5][6] The reaction can be more easily controlled, proceeding through a radical or electrophilic pathway.

Experimental Protocol: A Switch to NCS for Enhanced Selectivity

  • Dissolve the pyrimidine substrate in a suitable aprotic solvent (e.g., acetonitrile, DMF, or chloroform).

  • Add 1.0 to 1.1 equivalents of N-Chlorosuccinimide (NCS).

  • Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (e.g., 40-60 °C), depending on the substrate's reactivity.

  • Monitor the reaction's progress meticulously using TLC or LC-MS to identify the optimal time point for maximizing the mono-chlorinated product.

  • Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate upon completion.

  • Isolate the desired product through standard aqueous workup and purification techniques.

2. Implement Strict Temperature Control:

  • Lowering the reaction temperature can dramatically improve selectivity. Chlorination reactions are typically exothermic, and elevated temperatures can provide the necessary activation energy for subsequent chlorination events.

  • Recommendation: Initiate the reaction at a reduced temperature (e.g., 0 °C) and allow it to gradually warm to room temperature while closely monitoring its progress.

3. Control the Rate of Reagent Addition:

  • A rapid, single-portion addition of the chlorinating agent can create localized areas of high concentration, promoting over-reaction.

  • Recommendation: Employ a syringe pump for the slow, dropwise addition of the chlorinating agent over a prolonged period (e.g., 1-2 hours). This maintains a consistently low concentration of the reagent, favoring the mono-chlorination pathway.

Logical Flow for Troubleshooting Over-Chlorination

start High Dichlorination Observed agent Evaluate Chlorinating Agent (e.g., POCl₃ vs. NCS) start->agent temp Reduce Reaction Temperature (e.g., Initiate at 0 °C) agent->temp addition Slow Reagent Addition (Employ Syringe Pump) temp->addition monitor Closely Monitor Reaction (TLC, LC-MS) addition->monitor outcome Enhanced Selectivity for Mono-chlorinated Product monitor->outcome

Caption: A systematic workflow to address over-chlorination.

Issue 2: Degradation of the Pyrimidine Core and Ring Opening

Question: I am observing significant decomposition of my starting material, leading to the formation of unidentifiable, highly polar impurities. What might be causing the pyrimidine ring to open?

Answer: Ring opening is a common side reaction, particularly with electron-rich pyrimidines or under harsh reaction conditions. The stability of the pyrimidine ring is highly sensitive to its substituents and the reaction's pH.

1. Chlorinating Agent and Acidity Considerations:

  • Phosphorus Oxychloride (POCl₃): This is a very strong dehydrating and chlorinating agent.[7][8][9][10] When used with pyrimidinones, it can generate highly reactive intermediates susceptible to nucleophilic attack, which can lead to ring cleavage. The reaction also produces acidic byproducts that can catalyze degradation.

  • Managing Acidity: The addition of a mild, non-nucleophilic base can buffer the reaction mixture and prevent acid-catalyzed decomposition. However, the choice of base is crucial, as many bases can react with the chlorinating agent. Hindered tertiary amines or proton sponges may be suitable but require careful optimization.

2. The Influence of Solvents:

  • The solvent can play a significant role in the stability of reactive intermediates.

  • Recommendation: When using POCl₃ with DMF, be mindful that the Vilsmeier reagent is formed in situ. In some instances, a non-participating solvent such as acetonitrile or dichloromethane may yield better results, although substrate solubility can be a constraint.

3. Substrate-Specific Approaches:

  • For pyrimidin-2-ones or pyrimidin-4-ones, the tautomeric equilibrium between the keto and enol forms is a key factor. Chlorination occurs on the enol tautomer. Protecting other sensitive functional groups on the molecule can prevent unwanted side reactions.

Data Summary: A Comparative Overview of Chlorinating Agents

Chlorinating AgentTypical ConditionsAdvantagesCommon Byproducts
POCl₃ Reflux, often with a base (e.g., triethylamine)[7][8][10]Powerful, effective for deoxychlorination of pyrimidinonesDichlorination, ring-opened products, tar formation[11]
NCS Room temp to 60 °C in an aprotic solvent[4][5][6]Mild, selective for mono-chlorinationUnreacted starting material if the reaction does not go to completion
SOCl₂ Reflux, often with a DMF catalystA strong chlorinating agentDichlorination, sulfur-containing impurities

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for pyrimidine chlorination?

The optimal solvent is dependent on the specific chlorinating agent used and the solubility of the substrate.

  • For NCS: Acetonitrile (MeCN), Dichloromethane (DCM), and Chloroform (CHCl₃) are commonly used. DMF is also an option but may lead to side reactions with NCS at elevated temperatures.

  • For POCl₃: It is often used neat (as the solvent) or with a high-boiling co-solvent like toluene or acetonitrile.[7][8][10] When combined with DMF, the Vilsmeier reagent is the active chlorinating species.[1][2][3]

Q2: How can I effectively monitor the progress of my chlorination reaction?

  • Thin-Layer Chromatography (TLC): This is a rapid and convenient method for qualitative monitoring of the reaction's progress. It is important to use a solvent system that provides good separation of the starting material, product, and any significant byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for monitoring these reactions. It offers precise information on the conversion of the starting material and the formation of products and byproducts, which are confirmed by their mass-to-charge ratios.

Q3: My pyrimidine substrate contains an amino group. How can I prevent it from reacting?

Amino groups are nucleophilic and can react with many chlorinating agents.

  • Protection Strategy: It may be necessary to protect the amino group prior to chlorination. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The protecting group can be removed following the chlorination step.

  • Alternative Reagents: In certain cases, it may be possible to select reagents that are more selective for C-chlorination over N-chlorination, but this is highly dependent on the specific substrate.

Decision Tree for Selecting a Chlorinating Agent

start Initial Pyrimidine Substrate is_pyrimidinone Is it a Pyrimidinone? start->is_pyrimidinone is_sensitive Are other sensitive functional groups present? is_pyrimidinone->is_sensitive No use_aggressive Consider POCl₃ or SOCl₂ is_pyrimidinone->use_aggressive Yes is_sensitive->use_aggressive No use_mild Consider NCS is_sensitive->use_mild Yes consider_protection Consider Protecting Groups is_sensitive->consider_protection

Caption: A guide for choosing the appropriate chlorinating agent.

References

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 6-Chloro-4-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and optimize for higher yields. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Chemistry of this compound Substitution

The nucleophilic aromatic substitution of this compound is a fundamental reaction in the synthesis of a wide array of biologically active molecules, particularly in the development of pharmaceutical agents. The electron-deficient nature of the pyrimidine ring, activated by the chlorine atom, facilitates the displacement of the chloride by various nucleophiles. However, achieving high yields can be challenging due to factors such as the tautomeric nature of the 4-hydroxy group, potential side reactions, and the reactivity of the nucleophile. This guide will provide a structured approach to identifying and resolving common issues leading to low yields.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Incomplete Conversion of Starting Material

Question: My reaction has stalled, and I'm observing a significant amount of unreacted this compound. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Reaction Temperature: The SNAr reaction has an activation energy barrier that must be overcome.

    • Explanation: The initial addition of the nucleophile to the aromatic ring to form the Meisenheimer complex is often the rate-limiting step.[1] Insufficient thermal energy can lead to a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. For many nucleophilic substitutions on chloropyrimidines, refluxing in a suitable solvent is necessary.[2]

  • Inadequate Base Strength or Stoichiometry: The choice and amount of base are critical, especially when using amine nucleophiles.

    • Explanation: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction equilibrium may not favor product formation.

    • Solution:

      • Select an appropriate base: For amine nucleophiles, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[2] For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary.[3]

      • Optimize stoichiometry: Use at least a stoichiometric equivalent of the base to the starting material. Often, a slight excess (1.1-1.5 equivalents) can be beneficial.

  • Poor Nucleophile Reactivity: The inherent reactivity of your nucleophile plays a significant role.

    • Explanation: Weakly nucleophilic species, such as anilines with electron-withdrawing groups or sterically hindered amines, will react more slowly.[4]

    • Solution: If possible, consider using a more reactive analogue of your nucleophile. Alternatively, increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or DMSO can enhance the rate.[5]

  • Tautomerization of 4-hydroxypyrimidine: The starting material exists in equilibrium between the hydroxy and oxo tautomers.

    • Explanation: The 4-hydroxypyrimidine moiety can exist as 4-pyrimidone. This tautomerism can affect the electronic properties of the pyrimidine ring and its susceptibility to nucleophilic attack.

    • Solution: The choice of solvent and base can influence the tautomeric equilibrium. In some cases, in-situ derivatization or protection of the hydroxyl group may be a viable strategy, though this adds steps to the synthesis.

Issue 2: Formation of Significant Byproducts

Question: I'm observing multiple spots on my TLC plate, and the yield of my desired product is low. What are the common side reactions, and how can I suppress them?

Answer: Byproduct formation is a clear indicator that your reaction conditions may be suboptimal. Here are the most common side reactions and strategies to mitigate them:

  • Reaction with the Solvent (Solvolysis): Protic solvents can act as nucleophiles.

    • Explanation: Solvents like water, methanol, or ethanol can compete with your intended nucleophile, leading to the formation of 4,6-dihydroxypyrimidine or 6-alkoxy-4-hydroxypyrimidine byproducts.[2] This is particularly problematic at elevated temperatures.

    • Solution:

      • Switch to a polar aprotic solvent: Solvents such as DMF, DMSO, acetonitrile, or THF are generally preferred for SNAr reactions as they are non-nucleophilic.[6]

      • Ensure anhydrous conditions: If a protic solvent is unavoidable, ensure that your reagents and glassware are thoroughly dried to minimize water content.

  • Di-substitution or Polymerization: While less common with this compound compared to di- or tri-chlorinated pyrimidines, it can occur under harsh conditions or with highly reactive nucleophiles.

    • Explanation: The initial product of the substitution may still be reactive enough to undergo further reactions.

    • Solution:

      • Control stoichiometry: Use a slight excess of the nucleophile (1.05-1.2 equivalents) to favor mono-substitution.[7]

      • Slow addition of the nucleophile: Adding the nucleophile dropwise at a controlled temperature can help maintain a low concentration and minimize side reactions.[7]

  • Decomposition of Starting Material or Product: The combination of heat and base can lead to degradation.

    • Explanation: Pyrimidine rings, especially when substituted with multiple electron-withdrawing groups, can be susceptible to decomposition under harsh conditions.

    • Solution:

      • Lower the reaction temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Use a milder base: If a strong base is causing decomposition, consider switching to a weaker organic base or an inorganic base like K₂CO₃.

      • Monitor reaction progress: Avoid unnecessarily long reaction times by closely monitoring the consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the nucleophilic substitution of this compound?

A1: The ideal solvent depends on the nucleophile and reaction conditions. Generally, polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent choices as they can stabilize the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding.[5] For some reactions, alcohols like ethanol or isopropanol can be used, but the risk of solvolysis should be considered.[2]

Q2: How does the position of the chloro and hydroxy groups affect the reactivity?

A2: In the pyrimidine ring, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[8] This is due to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.[9] The presence of the electron-donating hydroxy group at the 4-position can modulate the reactivity at the 6-position.

Q3: My product is highly polar and difficult to purify. What purification strategies do you recommend?

A3: The purification of polar pyrimidine derivatives can be challenging.[10]

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or acetonitrile.

  • Chromatography:

    • Normal Phase Silica Gel Chromatography: This can be effective, but peak tailing may be an issue due to the polarity of the compound. Using a mobile phase containing a small amount of a polar solvent like methanol or an amine like triethylamine can help improve peak shape.

    • Reverse-Phase Chromatography: This can be challenging due to poor retention. Using a highly aqueous mobile phase or specialized polar-endcapped columns can improve separation.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often well-suited for the purification of very polar compounds.[10]

Q4: Can I use water as a solvent for this reaction?

A4: While seemingly counterintuitive, SNAr reactions can sometimes be performed in water, and in some cases, an "on-water" effect can even accelerate the reaction.[11] However, for highly activated substrates, the risk of hydrolysis to the corresponding dihydroxy pyrimidine is significant.[12] If attempting a reaction in water, careful control of pH and temperature is crucial.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Base: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

  • Nucleophile Addition: Dissolve the amine nucleophile (1.1 eq.) in a small amount of the reaction solvent and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by crystallization or column chromatography.

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent EthanolAcetonitrileDMSOIncreased reaction rate in more polar aprotic solvents.
Base TriethylamineK₂CO₃NaHBase strength should match the acidity of the nucleophile.
Temperature Room Temp.60 °CRefluxHigher temperatures generally lead to faster reactions but may increase byproduct formation.

Visualizations

SNAr_Mechanism Start This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Product + Cl- Intermediate->Product Chloride Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Byproducts Significant Byproducts? Start->Check_Byproducts Check_Conversion->Check_Byproducts No Increase_Temp Increase Temperature Check_Conversion->Increase_Temp Yes Change_Solvent Change Solvent to Aprotic Check_Byproducts->Change_Solvent Yes Optimize_Base Optimize Base Increase_Temp->Optimize_Base Success Improved Yield Optimize_Base->Success Control_Stoichiometry Control Stoichiometry / Slow Addition Change_Solvent->Control_Stoichiometry Milder_Conditions Use Milder Conditions (Temp/Base) Control_Stoichiometry->Milder_Conditions Milder_Conditions->Success

Caption: Troubleshooting workflow for low yields.

References

Purification techniques for removing impurities from 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 6-Chloro-4-hydroxypyrimidine

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require the highest standards of purity for their work. Here, we move beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. Our aim is to explain the causality behind experimental choices, ensuring your purification processes are both efficient and reliable.

Section 1: Understanding the Challenge - Common Impurities

Before selecting a purification strategy, it's crucial to understand the potential impurities you might be facing. The impurity profile of this compound is heavily dependent on its synthetic route. A common method involves the chlorination of 4,6-dihydroxypyrimidine.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Your crude product will likely contain a mixture of starting materials, by-products, and reagents. Key impurities to look out for include:

  • Unreacted Starting Material: 4,6-dihydroxypyrimidine is a very common impurity. Due to its two hydroxyl groups, it is significantly more polar than the desired product.

  • Over-chlorination By-product: 4,6-Dichloropyrimidine can form if the reaction conditions are too harsh or the reaction is run for too long[1]. This impurity is less polar than the target compound.

  • Reagents and their Salts: If phosphorus oxychloride (POCl₃) is used as the chlorinating agent, residual phosphorus compounds and amine salts (if an amine base is used) can contaminate the product[2].

  • Solvent Residues: Residual reaction solvents may be present.

Understanding this profile is the first step in designing an effective purification workflow.

Decision Workflow for Purification Method Selection

The choice of purification technique is dictated by the nature of the impurities. The following diagram provides a logical decision-making framework.

G cluster_start Impurity Profile Analysis cluster_major Primary Impurity Type cluster_methods Recommended Purification Technique Start Crude this compound MajorImpurity What is the major impurity? Start->MajorImpurity Recrystallization Recrystallization MajorImpurity->Recrystallization  Starting materials or  impurities with very  different solubility. Chromatography Column Chromatography MajorImpurity->Chromatography  By-products with  similar polarity (e.g.,  4,6-dichloropyrimidine). AcidBase Acid-Base Extraction MajorImpurity->AcidBase  Acidic or basic  impurities (e.g., amine  salts, residual acids).

Caption: Decision tree for selecting a purification method.

Section 2: Recrystallization Troubleshooting

Recrystallization is often the first choice for purifying crystalline solids due to its cost-effectiveness and scalability. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures[3].

Q2: My this compound won't crystallize from solution, even after cooling. What's wrong?

A2: This is a classic case of either using too much solvent or the presence of impurities inhibiting crystal formation[4][5].

  • Causality: For crystallization to occur, the solution must be supersaturated. If an excessive volume of solvent was used to dissolve the crude product, the solution might not reach saturation upon cooling, preventing crystal growth[4].

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide nucleation sites for crystal growth[4]. Adding a "seed crystal" of pure product, if available, is also highly effective.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. A good rule of thumb is to reduce the volume by 25-50%, then allow it to cool again[6]. Be cautious not to boil it to dryness.

    • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice-water bath.

Q3: I got a very low yield after recrystallization. Where did my product go?

A3: Low yield is typically caused by using too much solvent, washing the collected crystals with room-temperature solvent, or premature crystallization[5][6].

  • Causality: this compound has some solubility even in a cold solvent. If you use a large excess of hot solvent to dissolve the crude material, a significant portion will remain dissolved in the "mother liquor" upon cooling[5]. Similarly, washing the final crystals with warm or room-temperature solvent will redissolve some of your purified product.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue forms, your compound is still in solution. You can attempt a "second crop" crystallization by reducing the solvent volume of the mother liquor and re-cooling[6].

    • Optimize Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. This removes surface impurities without dissolving the product crystals.

    • Ensure Minimum Hot Solvent: When initially dissolving the crude product, use the absolute minimum amount of boiling solvent necessary. Add the solvent in small portions, allowing the solution to return to a boil between additions[7].

Q4: My product "oiled out" instead of forming crystals. How do I fix this?

A4: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly[4]. Highly impure samples are also more prone to this issue.

  • Causality: The melting point of a compound is depressed by impurities. If the saturation point of the solution is reached at a temperature higher than this depressed melting point, the compound will separate as a liquid (oil) rather than a solid crystal lattice.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature[4].

    • Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask by placing it on a cork ring or paper towels can promote the formation of larger, purer crystals[8]. Avoid placing the hot flask directly into an ice bath.

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary. Consider a mixed-solvent system where the compound is highly soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water or hexane)[7][9].

Table 1: Recommended Solvents for Recrystallization
Solvent SystemSuitability NotesCommon Impurities Removed
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.Highly polar (e.g., 4,6-dihydroxypyrimidine) and non-polar impurities.
Acetone Effective for many pyrimidine derivatives[10].Can be effective for removing less polar by-products.
Ethyl Acetate A moderately polar solvent; good general choice.Effective for a range of impurities with differing polarities.
Acetonitrile Can be a good choice for compounds containing aromatic rings[11].Useful when common solvents like ethanol or ethyl acetate fail.

Section 3: Column Chromatography FAQs

When impurities have similar solubility profiles to the product, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it[12][13].

Q5: I can't get good separation between my product and an impurity on a silica gel column. What should I change?

A5: Poor separation is almost always an issue with the mobile phase (eluent) composition. The goal is to find a solvent system where the product and impurity have different affinities for the silica gel, resulting in different elution times.

  • Causality: Silica gel is a polar stationary phase. Polar compounds will adhere to it more strongly and elute later, while non-polar compounds will travel down the column faster with the mobile phase. If your product and impurity are eluting together, your mobile phase is either too polar (carrying everything through quickly) or not polar enough (nothing is moving).

  • Troubleshooting Steps:

    • Optimize with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value (retention factor) of ~0.3-0.4 for your desired compound.

    • Adjust Polarity Gradually: Use a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). To increase the polarity of the eluent, increase the proportion of the polar solvent. Make small, incremental changes. For pyrimidine derivatives, solvent systems like ethyl acetate/hexanes are common starting points[9].

    • Try a Different Solvent System: If an ethyl acetate/hexanes system fails, try a different combination, such as dichloromethane/methanol[11]. The unique interactions of different solvents can achieve separation where others fail.

Q6: My product seems to be stuck on the column and won't elute.

A6: This happens when the compound is too polar for the chosen mobile phase, causing it to bind very strongly to the silica gel.

  • Causality: The hydroxyl group on this compound makes it quite polar. If your mobile phase is too non-polar (e.g., 100% hexanes), the compound will not move from the origin.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Prepare a new, more polar mobile phase. For example, if you were using 20% ethyl acetate in hexanes, try switching to 50% or even 100% ethyl acetate.

    • Use a "Kicker" Solvent: If ethyl acetate is not strong enough, adding a small percentage (1-5%) of a very polar solvent like methanol or isopropanol to your mobile phase can help elute highly retained compounds[14].

Workflow for Column Chromatography Purification

G TLC 1. Optimize Eluent using TLC Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or HPLC) Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Final Pure Product Combine->Final

Caption: Standard workflow for column chromatography.

Section 4: Acid-Base Extraction Guide

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from neutral ones by altering their solubility in aqueous and organic layers[15][16].

Q7: Can I use acid-base extraction to purify this compound?

A7: Yes, this can be a very effective technique, particularly for removing neutral impurities like 4,6-dichloropyrimidine or basic impurities like amine catalysts.

  • Causality: The hydroxyl group on the pyrimidine ring is weakly acidic (phenolic in nature). By treating an organic solution of the crude product with an aqueous base (like sodium hydroxide), the this compound can be deprotonated to form a water-soluble salt[17]. Neutral impurities will remain in the organic layer. The layers can then be separated. Afterward, acidifying the aqueous layer will re-protonate the compound, causing the pure product to precipitate out of the water[18].

  • Troubleshooting Steps:

    • Problem: An emulsion forms. Emulsions (stable mixtures of the organic and aqueous layers) can prevent proper separation. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of shaking vigorously.

    • Problem: The product doesn't precipitate after acidification. This could mean the aqueous layer is not acidic enough, or too much water was used, keeping the product dissolved. Check the pH with litmus paper to ensure it is strongly acidic (pH < 4)[17]. If it still doesn't precipitate, you may need to extract the acidified aqueous layer with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover your product. This is called a "back-extraction"[16].

Section 5: Purity Assessment

After any purification procedure, it is essential to verify the purity of the final product.

Q8: How can I confirm the purity of my final this compound?

A8: A combination of techniques should be used for reliable purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase HPLC method using a C18 column with a mobile phase like acetonitrile/water or methanol/water is suitable for pyrimidine derivatives[19][20]. The purity is determined by the relative area of the product peak compared to any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities with different chemical structures[21].

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader. Compare your experimental value to the literature value.

Table 2: Typical HPLC Parameters for Purity Analysis
ParameterValueRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column suitable for polar compounds[22].
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic protons to ensure sharp peaks for acidic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography[23].
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 210-254 nmPyrimidine rings have strong UV absorbance in this range[24].
Column Temp 30-45 °CElevated temperature can improve peak shape and reduce run time[22].

References

Identifying and removing unreacted starting material from 6-Chloro-4-hydroxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Identifying and Removing Unreacted Starting Material

Welcome to the technical support center for reactions involving 6-Chloro-4-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve a common challenge in organic synthesis: the presence of unreacted starting material in the final reaction mixture. We will explore robust analytical methods for identification and provide detailed, field-proven protocols for its removal, ensuring the purity and integrity of your target compound.

Part 1: The First Step - Identifying the Problem

Before any purification attempt, it is crucial to confirm the presence and relative amount of unreacted this compound. Rushing to purification without proper analysis can lead to wasted time and resources.

FAQ 1: How can I quickly check if my reaction has gone to completion?

The most efficient method for routine reaction monitoring is Thin-Layer Chromatography (TLC) . It provides a rapid, qualitative assessment of the reaction progress by separating the starting material from the product(s) based on polarity.

Expertise & Experience: The key to effective TLC analysis is the selection of an appropriate mobile phase (solvent system). An ideal system will show clear separation between the spot for your starting material and the spot for your desired product, with a retention factor (Rf) for the product of approximately 0.2-0.4.[1] For pyrimidine derivatives, common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare a separate reference sample of your this compound starting material in the same solvent.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture and the reference sample side-by-side on a silica gel TLC plate, about 1 cm from the bottom.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). This compound and many of its derivatives are UV-active.

  • Analysis: Compare the Rf value of the starting material reference spot to the spots in the reaction mixture lane. The persistence of a spot at the same Rf as the starting material indicates an incomplete reaction.

FAQ 2: My TLC is ambiguous. What are more definitive methods for identification?

For quantitative analysis and unambiguous identification, more sophisticated techniques are required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying components in a mixture.[2] It is the gold standard for determining the purity of a final compound and can precisely measure the percentage of residual starting material.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify characteristic peaks of this compound in the crude product spectrum. By integrating the peaks corresponding to the starting material and the product, a molar ratio can be determined.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides their mass-to-charge ratio, offering definitive structural information.[4][5] It is particularly useful for confirming the identity of impurities.

Part 2: Removing Unreacted Starting Material - A Troubleshooting Guide

Once you have confirmed the presence of unreacted this compound, you can select an appropriate purification strategy.

Workflow for Impurity Identification and Removal

G cluster_ID Identification cluster_Removal Removal Strategy TLC Run TLC Analysis Adv_Analysis Confirm with HPLC or NMR (Optional/Quantitative) TLC->Adv_Analysis Ambiguous Result Decision Starting Material Present? TLC->Decision Adv_Analysis->Decision AcidBase Acid-Base Extraction (Different Acidity) Pure_Product Pure Product AcidBase->Pure_Product Column Column Chromatography (Similar Polarity) Column->Pure_Product Recrystal Recrystallization (Solid Product) Recrystal->Pure_Product Strategy_Decision Choose Method Based on Properties Decision->Strategy_Decision Yes Stop Process Complete Decision->Stop No Strategy_Decision->AcidBase Strategy_Decision->Column Strategy_Decision->Recrystal

Caption: Workflow for identifying and removing unreacted starting material.

FAQ 3: My product is a solid. Can I use recrystallization?

Yes, recrystallization is often the most straightforward and cost-effective method for purifying solid organic compounds.[1]

Trustworthiness: This technique relies on the difference in solubility between your desired product and the unreacted starting material in a specific solvent at different temperatures. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities (like the starting material) remain either soluble or insoluble at all temperatures.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For pyrimidine derivatives, alcohols (ethanol, isopropanol) or aqueous mixtures are often good starting points.[6] The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the growth of larger, purer crystals.[6]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Solvent This compound Solubility Potential Use Case
Water Soluble[7]Good for products with low water solubility.
Ethanol/Methanol SolubleUseful if the product has lower solubility in alcohols.
Acetonitrile Used as a reaction solvent[3]Can be effective if the product precipitates upon cooling.
Toluene Low solubility expectedCan be used as an anti-solvent or for products with high toluene solubility.
FAQ 4: Recrystallization isn't working. When should I use column chromatography?

Flash column chromatography is the preferred method when your product and the unreacted starting material have similar solubilities or if your product is an oil.[1]

Expertise & Experience: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[1] Compounds with lower polarity travel down the column faster. The key to a successful separation is to first optimize the solvent system using TLC to achieve good separation between the spots.[8]

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) where the desired product has an Rf of 0.2-0.4 and is well-separated from the starting material spot.[8]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]

  • Elution: Run the column by adding the mobile phase to the top and applying positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

FAQ 5: Is there a way to remove the starting material during the work-up?

Yes. Given its chemical structure, acid-base extraction is a highly effective method for selectively removing this compound.

Authoritative Grounding: this compound exists in tautomeric equilibrium with 6-chloro-4(1H)-pyrimidinone.[10] The N-H proton is acidic and can be readily removed by a moderately strong aqueous base (like sodium carbonate or sodium hydroxide) to form a water-soluble salt.[11][12] If your desired product is neutral and lacks an acidic proton, it will remain in the organic layer, allowing for a clean separation.[13]

Protocol 4: Purification by Acid-Base Extraction
  • Dissolution: After the reaction is complete, dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add a 1M aqueous solution of sodium carbonate (Na2CO3) or sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound salt will move into the aqueous layer.[12]

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 2-4) one or two more times to ensure complete removal of the acidic starting material.

  • Product Isolation: Wash the remaining organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent to obtain your purified neutral product.[13]

Logic of Acid-Base Extraction

G cluster_Start Initial State cluster_Process Extraction Process cluster_Result Separated Components Mixture Crude Reaction Mixture (Product + Starting Material) in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Mixture->AddBase Shake Shake & Separate Layers AddBase->Shake OrganicLayer Organic Layer: Neutral Product Shake->OrganicLayer AqueousLayer Aqueous Layer: Water-Soluble Pyrimidine Salt Shake->AqueousLayer Isolate Pure Neutral Product OrganicLayer->Isolate Dry & Evaporate Discard Waste AqueousLayer->Discard Discard

References

Strategies to avoid hydrolysis of the chloro group in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the A-CS Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of chlorinated pyrimidines. The chloro group is a critical functional handle for further molecular elaboration, but its susceptibility to hydrolysis presents a persistent challenge, often leading to reduced yields and the formation of undesired hydroxypyrimidine byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As your dedicated application scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems related to the hydrolysis of the chloro group during pyrimidine synthesis. Each problem is followed by probable causes and actionable solutions.

Problem 1: Low yield of the desired chloropyrimidine with significant formation of the corresponding hydroxypyrimidine.

Probable Cause 1: Presence of water in the reaction mixture.

The chloro group on the pyrimidine ring is susceptible to nucleophilic attack by water, leading to hydrolysis. This is especially problematic when using chlorinating agents like phosphorus oxychloride (POCl₃), which can react violently with water.

Solutions:

  • Strict Anhydrous Conditions: This is the most critical factor to control.[1]

    • Glassware: Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator.

    • Solvents: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been properly sealed and stored.

    • Reagents: Use fresh, high-purity reagents. Some starting materials, like hydroxypyrimidines, can be hygroscopic. Dry them under vacuum if necessary.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Use of Excess Chlorinating Agent: While not always ideal from a green chemistry perspective, using an excess of the chlorinating agent (e.g., POCl₃) can help to consume any trace amounts of water present in the reaction mixture.[2] However, this necessitates a more careful quenching procedure.

Probable Cause 2: Inefficient chlorination reaction.

If the chlorination reaction is sluggish or incomplete, the starting hydroxypyrimidine may be carried through to the workup, where it can be mistaken for a hydrolysis product, or unreacted chlorinating agent can lead to hydrolysis during quenching.

Solutions:

  • Optimize Reaction Temperature: Many chlorination reactions with POCl₃ require heating to reflux.[2][3] Ensure the reaction reaches and maintains the optimal temperature for the specific substrate. In some cases, for pyridine derivatives, a lower temperature of 140 °C was found to be efficient.[2]

  • Addition of a Base: An organic base, such as pyridine or dimethylaniline, is often used to facilitate the reaction.[2][3] The base can act as a catalyst and also neutralize any HCl generated during the reaction.

  • Solvent-Free Conditions: For some substrates, a solvent-free approach, heating the hydroxypyrimidine with an equimolar amount of POCl₃ and a base in a sealed reactor, can lead to high yields and simpler workup.[3][4]

Problem 2: Decomposition of the product during workup.

Probable Cause: Hydrolysis during the quenching and extraction steps.

The quenching of excess chlorinating agent, particularly POCl₃, is highly exothermic and generates acidic conditions that can promote hydrolysis of the desired chloropyrimidine.

Solutions:

  • Controlled Quenching:

    • Slowly and carefully add the reaction mixture to ice-cold water or a mixture of ice and a suitable organic solvent (e.g., diethyl ether).[5][6]

    • Maintain a low temperature (below 0 °C) throughout the quenching process to dissipate the heat generated from the hydrolysis of excess POCl₃.[5]

  • Immediate Extraction: After quenching, promptly neutralize the aqueous layer with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-9 and extract the product immediately with an appropriate organic solvent.[3][5] Delays can lead to extensive decomposition.[5]

  • Use of Equimolar POCl₃: A solvent-free protocol using an equimolar amount of POCl₃ can minimize the exothermic event during quenching, as there is no significant amount of excess POCl₃ to hydrolyze.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the best chlorinating agents to use to minimize hydrolysis?

The choice of chlorinating agent is critical. Here's a comparison of common options:

Chlorinating AgentAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Widely used, effective for many hydroxypyrimidines.[2][3]Highly reactive with water, excess reagent requires careful quenching.
POCl₃ / Phosphorus Pentachloride (PCl₅) A more powerful chlorinating system, can be effective for less reactive substrates.[5]Generates more acidic byproducts, increasing the risk of hydrolysis during workup.
Thionyl Chloride (SOCl₂) Can be used, sometimes with a catalytic amount of DMF.Can also lead to side reactions and requires careful handling.
Vilsmeier-Haack Reagent (POCl₃/DMF) A milder formylating and sometimes chlorinating agent for electron-rich systems.[7][8][9][10]Its primary use is for formylation, and chlorination is often a side reaction.
Phosgene (or its equivalents like diphosgene) Can be used for the synthesis of certain chlorinated pyrimidines.[11]Extremely toxic and requires specialized handling procedures.

For most standard syntheses of chloropyrimidines from their hydroxy precursors, POCl₃ remains the reagent of choice due to its effectiveness and long history of use.[2][3] The key to success lies in controlling the reaction conditions, particularly the exclusion of water.

Q2: How can I be certain that my starting materials and solvents are anhydrous?

  • Solvents: Use freshly opened bottles of anhydrous solvents. For more sensitive reactions, it is best to distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether, calcium hydride for dichloromethane).

  • Starting Materials: If the starting hydroxypyrimidine is suspected to contain water, it can be dried in a vacuum oven before use. Co-evaporation with an anhydrous solvent like toluene can also help remove residual water.

  • Moisture Indicators: While not commonly used for this specific reaction, in highly sensitive systems, a colorimetric moisture indicator can be added to a separate flask of the solvent to visually confirm its dryness.

Q3: Can protecting groups be used to prevent hydrolysis?

Protecting groups are generally not used to prevent the hydrolysis of the final chloro group itself. Instead, they are employed to protect other sensitive functional groups on the pyrimidine ring during the chlorination step.[12] For instance, if your pyrimidine contains an amino or hydroxyl group that you do not want to be chlorinated, it would need to be protected prior to the chlorination reaction.

Q4: Are there alternative synthetic routes to chloropyrimidines that avoid harsh hydrolytic conditions?

Yes, one common alternative is the Sandmeyer-type reaction starting from an aminopyrimidine. This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a chloride source (e.g., hydrochloric acid) at low temperatures.[5][13]

Experimental Protocol: Chlorination of a Hydroxypyrimidine using Equimolar POCl₃ under Solvent-Free Conditions

This protocol is adapted from a literature procedure that emphasizes safety and efficiency for larger-scale preparations.[3][4]

1. Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.
  • To a Teflon-lined stainless steel reactor, add the hydroxypyrimidine (0.3 moles), phosphorus oxychloride (0.3 moles, 1 equivalent per hydroxyl group), and pyridine (0.3 moles).

2. Reaction:

  • Seal the reactor tightly.
  • Heat the reaction mixture to 160 °C for 2 hours.
  • After the reaction is complete, allow the reactor to cool to room temperature before carefully opening it in a well-ventilated fume hood.

3. Workup and Isolation:

  • Carefully quench the reaction contents by slowly adding them to 100 mL of ice-cold water with vigorous stirring.
  • Adjust the pH of the resulting solution to 8-9 using a saturated solution of sodium carbonate.
  • The solid product can then be isolated by filtration, washed with cold water, and dried.

Diagrams

Hydrolysis Mechanism of a Chloropyrimidine

hydrolysis pyrimidine Chloropyrimidine intermediate Tetrahedral Intermediate pyrimidine->intermediate Nucleophilic attack water H₂O water->intermediate product Hydroxypyrimidine intermediate->product Elimination of Cl⁻ hcl HCl intermediate->hcl

Caption: Nucleophilic attack of water on the chloropyrimidine leads to hydrolysis.

Troubleshooting Workflow for Low Yield

workflow start Low Yield of Chloropyrimidine check_water Check for Water Contamination start->check_water anhydrous Implement Strict Anhydrous Conditions check_water->anhydrous Yes check_reaction Review Reaction Conditions check_water->check_reaction No anhydrous->check_reaction optimize Optimize Temperature & Base check_reaction->optimize Inefficient check_workup Examine Workup Procedure check_reaction->check_workup Optimal optimize->check_workup controlled_quench Use Controlled Quenching & Immediate Extraction check_workup->controlled_quench Harsh success Improved Yield check_workup->success Gentle controlled_quench->success

Caption: Decision-making process for troubleshooting low yields in chloropyrimidine synthesis.

References

Technical Support Center: Improving the Regioselectivity of Amination on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective amination of dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this critical heterocyclic scaffold. The inherent electronic properties of the pyrimidine ring often lead to challenges in controlling the site of amination, resulting in mixtures of isomers that can be difficult to separate and detrimental to downstream applications. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve your desired regiochemical outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.

Q1: My amination of 2,4-dichloropyrimidine is producing a nearly 1:1 mixture of the C4 and C2 isomers. How can I improve the selectivity for the C4-amino product?

This is a classic challenge in pyrimidine chemistry. The inherent electronic reactivity of the C4 and C2 positions is often comparable, leading to poor regioselectivity, especially with neutral nitrogen nucleophiles which can yield C4/C2 isomer ratios from 1:1 to 4:1.[1][2][3]

Probable Causes:

  • Reaction Type: Standard Nucleophilic Aromatic Substitution (SNAr) conditions with neutral amines often provide poor regioselectivity.

  • Nucleophile Reactivity: Neutral amines can react via a non-catalyzed SNAr pathway even when a palladium catalyst is present, leading to a mixture of isomers.[1]

  • Substrate Electronics: An unsubstituted pyrimidine ring lacks strong electronic bias to favor one position significantly over the other.

Solutions:

  • Switch to Palladium-Catalyzed Amination (Buchwald-Hartwig): This is often the most effective strategy. The use of a palladium catalyst with an appropriate ligand can dramatically favor the C4 isomer.[1][2][3] For 6-aryl-2,4-dichloropyrimidines, C4/C2 ratios greater than 30:1 have been achieved.[1]

  • Optimize the Base and Amine Addition: For Pd-catalyzed reactions with secondary amines, the use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is critical. Crucially, the amine should be pre-mixed with LiHMDS before being added to the reaction mixture containing the dichloropyrimidine and catalyst.[1] This generates the lithium amide in situ, which is the active nucleophile in the catalytic cycle and is more reactive towards the palladium complex than the neutral amine is towards the SNAr pathway.[1]

  • Ligand Screening: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination. For C4-selectivity, bidentate ligands such as 1,4-bis(diphenylphosphino)butane (dppb) have proven effective.[1] A screening of various ligands is recommended to find the optimal one for your specific substrate and amine.

  • Solvent and Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. For Pd-catalyzed reactions, solvents like THF are commonly used. For SNAr, polar aprotic solvents like DMF or DMAc are typical, but temperature ramping should be done cautiously while monitoring the isomer ratio.

Q2: I need to synthesize the C2-amino isomer of a 5-substituted-2,4-dichloropyrimidine. My current methods are favoring the C4 position. What strategies can I employ?

While the C4 position is generally more reactive, several strategies can be used to achieve C2-selectivity. The presence of an electron-withdrawing group (EWG) at the C5 position typically enhances the inherent preference for C4 substitution, making this a non-trivial challenge.[4][5]

Probable Causes:

  • Inherent Reactivity: The C4 position is electronically favored for nucleophilic attack.

  • Reaction Conditions: The chosen conditions (e.g., standard SNAr with primary or secondary amines) are likely promoting the "natural" C4-reactivity.

Solutions:

  • Utilize Tertiary Amine Nucleophiles in SNAr: A remarkable method for achieving C2 selectivity on 2,4-dichloropyrimidines bearing a C5-EWG is the use of tertiary amines as nucleophiles.[4][5] The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation, yielding a product that formally corresponds to the reaction of a secondary amine at the C2 position.[4][5]

  • Employ a Directing Group Strategy:

    • 5-Trimethylsilyl Group: Introducing a trimethylsilyl (TMS) group at the C5 position can act as a surrogate for the parent dichloropyrimidine and direct amination to the C2 position under both catalyzed and non-catalyzed SNAr conditions.[6][7]

    • C4-Thioether Intermediate: A two-step approach can be highly effective. First, selectively introduce a thioether at the C4 position. The resulting 2-chloro-4-thiomethoxypyrimidine can then be subjected to amination, which will occur exclusively at the C2 position.[6][7]

  • Palladium-Catalyzed C2-Selective Amination: While less common, specific palladium catalyst systems are being developed to favor C2-amination. This often involves the use of specialized dialkylbiarylphosphine ligands.[6][7] This approach is particularly useful for less nucleophilic aryl- and heteroarylamines.[7]

Q3: I am observing significant amounts of di-aminated product, even when using one equivalent of the amine. How can I favor mono-amination?

The formation of di-substituted byproducts occurs when the mono-aminated product is still sufficiently reactive to undergo a second amination.

Probable Causes:

  • High Temperature or Long Reaction Times: Pushing the reaction too hard can lead to the undesired second substitution.

  • Reactive Mono-aminated Intermediate: The initial amination product may be more soluble or reactive under the reaction conditions than the starting dichloropyrimidine.

Solutions:

  • Careful Control of Stoichiometry: Use of 1.0 to 1.2 equivalents of the amine is a good starting point.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono- and di-aminated products. Stop the reaction as soon as the starting material is consumed or when the concentration of the desired mono-aminated product is maximized.

  • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can often temper the reactivity of the mono-aminated intermediate.

  • Choice of Base: In some cases, a weaker base may slow down the second amination more than the first.

Q4: My palladium-catalyzed amination is sluggish or fails completely. What should I check?

Low or no yield in a Buchwald-Hartwig reaction can stem from several factors related to the catalyst, reagents, or reaction setup.[8]

Probable Causes:

  • Catalyst Inactivity: The palladium catalyst may be poisoned or improperly activated.

  • Inappropriate Ligand/Base Combination: The chosen ligand and base may not be suitable for your specific substrate.

  • Presence of Water or Oxygen: These can deactivate the catalyst.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed.[8]

Solutions:

  • Ensure Anhydrous and Inert Conditions: Use anhydrous solvents and reagents. Degas the solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents.

  • Screen Catalyst/Ligand Systems: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. Bulky, electron-rich ligands are often effective.[8] A screening of different ligands is highly recommended.

  • Verify Base Strength and Solubility: Strong bases like NaOtBu or LiHMDS are often required.[8] Ensure the base is fresh and not excessively clumped, which can indicate decomposition or hydration.

  • Increase Temperature: Gradually increase the reaction temperature. For Pd-catalyzed aminations, temperatures between 80-120 °C are common.[8]

Frequently Asked Questions (FAQs)

What is the general order of reactivity for the chlorine atoms on a dichloropyrimidine ring?

For most nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the general order of reactivity is C4(6) > C2 >> C5.[1][2][3] This is due to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are most activated towards nucleophilic attack.

Can I use primary amines in palladium-catalyzed aminations of dichloropyrimidines?

Yes, but with caution. A significant side reaction with primary amines is bis-arylation, where two molecules of the dichloropyrimidine react with the primary amine.[1] Careful optimization of the catalyst system and reaction conditions is necessary to minimize this.

Are there any catalyst-free methods for achieving high C4-regioselectivity?

Achieving high C4-selectivity without a catalyst is challenging but possible under specific circumstances. For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with aromatic amines (anilines) can proceed with high C4-regioselectivity without the need for a palladium catalyst.[1][2]

How does the substituent at the C5 position affect regioselectivity?

An electron-withdrawing group (EWG) at C5 generally enhances the natural preference for nucleophilic attack at the C4 position.[4][5] Conversely, an electron-donating group (EDG) at C5 can decrease the reactivity of the ring towards nucleophilic attack.

What is the role of the base in these amination reactions?

In SNAr reactions, the base acts as an acid scavenger to neutralize the HCl generated. In palladium-catalyzed Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to facilitate reductive elimination, which is the product-forming step.[9]

Data Summary and Protocols

Table 1: Comparison of Conditions for Regioselective Amination of 6-Aryl-2,4-Dichloropyrimidine
MethodAmine TypeCatalyst/LigandBaseSolventTemp (°C)C4:C2 RatioReference
SNArSecondary AliphaticNoneK₂CO₃DMAcRT2:1 to 4:1[1]
SNArAnilineNonei-Pr₂NEtBuOH125>30:1[1]
Pd-CatalyzedSecondary AliphaticPd(OAc)₂/dppbLiHMDSTHF-20 to 0>30:1[1]
Pd-CatalyzedN-MethylanilinePd(OAc)₂/dppbLiHMDSTHF097:3[1]
Experimental Protocols
Protocol 1: High C4-Selectivity via Palladium-Catalyzed Amination of a Secondary Amine

This protocol is adapted from a procedure known to yield high C4-regioselectivity.[1]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 mmol)

  • Secondary amine (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb, 0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 mL, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction flask under an argon atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and dppb (0.02 mmol).

  • Add anhydrous THF (5 mL) and stir to dissolve.

  • In a separate dry flask under argon, add the secondary amine (1.1 mmol) and anhydrous THF (2 mL).

  • Cool the amine solution to 0 °C and slowly add the LiHMDS solution (1.2 mL). Stir for 10 minutes at 0 °C.

  • Cool the flask containing the dichloropyrimidine and catalyst to -20 °C.

  • Slowly add the pre-formed lithium amide solution to the dichloropyrimidine solution via syringe.

  • Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: High C2-Selectivity via SNAr with a Tertiary Amine

This protocol is based on the principle of using tertiary amines to direct substitution to the C2 position of a C5-EWG substituted dichloropyrimidine.[4][5]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 mmol)

  • Triethylamine (3.0 mmol)

  • Chloroform (CHCl₃)

Procedure:

  • To a reaction flask, add 2,4-dichloro-5-nitropyrimidine (1.0 mmol) and chloroform (10 mL).

  • Add triethylamine (3.0 mmol) to the solution.

  • Stir the reaction at room temperature. The reaction is often rapid and can be complete within 1 hour.

  • Monitor the reaction by TLC or LC-MS for the consumption of starting material and formation of the C2-aminated product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 2-(diethylamino)-4-chloro-5-nitropyrimidine (following de-ethylation).

Visualizing Reaction Pathways

Decision Tree for Optimizing Regioselectivity

G start Goal: Improve Regioselectivity c4_select Desired Product: C4-Amine start->c4_select C4 c2_select Desired Product: C2-Amine start->c2_select C2 pd_cat Use Pd-Catalyzed Buchwald-Hartwig Amination c4_select->pd_cat snar_c2 Use SNAr with Tertiary Amine Nucleophile (for C5-EWG substrates) c2_select->snar_c2 directing_group Use Directing Group Strategy (e.g., C4-Thioether) c2_select->directing_group optimize_pd Optimize: - Ligand (e.g., dppb) - Base (e.g., LiHMDS) - Premix Amine/Base - Lower Temperature pd_cat->optimize_pd verify_c2 Verify: - In-situ dealkylation - Monitor by LC-MS snar_c2->verify_c2 outcome_c2 High C2-Selectivity directing_group->outcome_c2 outcome_c4 High C4-Selectivity optimize_pd->outcome_c4 verify_c2->outcome_c2

Caption: Decision workflow for selecting a strategy to improve regioselectivity.

Mechanism Overview: C4 vs. C2 Selectivity Control

G cluster_c4 C4-Selective Pathway (Pd-Catalyzed) cluster_c2 C2-Selective Pathway (SNAr) pd_start Pd(0)L_n pd_add Oxidative Addition (Favors C4) pd_start->pd_add pd_complex [Pyrimidine-Pd(II)-Cl] Complex pd_add->pd_complex amide_add Amide Association + Reductive Elimination pd_complex->amide_add amide_add->pd_start Catalyst Regeneration c4_product C4-Aminated Pyrimidine amide_add->c4_product snar_start C5-EWG Dichloropyrimidine meisenheimer Meisenheimer Complex (Attack at C2) snar_start->meisenheimer + NEt3 tert_amine Tertiary Amine (e.g., NEt3) dealkylation In-situ N-Dealkylation meisenheimer->dealkylation c2_product C2-Aminated Pyrimidine dealkylation->c2_product

Caption: Contrasting pathways for achieving C4 vs. C2 amination selectivity.

References

Machine learning-guided optimization of reaction conditions for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals employing machine learning (ML) to optimize pyrimidine synthesis. It is designed to address specific, common challenges encountered during the iterative cycle of prediction, experimentation, and model refinement.

Part 1: Troubleshooting Guide

This section addresses common failure points in the ML-guided workflow. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Scenario 1: Model Performance & Predictive Accuracy

Question 1: My ML model shows poor predictive performance (e.g., low R², high Mean Absolute Error) during training and testing. What's wrong?

Answer: Poor model performance is often rooted in the data itself or the way the reaction is being represented digitally. Here are the primary areas to investigate:

  • Cause A: Inadequate Data Quality and Quantity. The adage "garbage in, garbage out" is paramount in ML. The performance of any model is fundamentally dependent on the data it is trained on.[1][2]

    • Solution:

      • Data Curation: Meticulously clean your dataset. Correct inconsistencies in chemical names (e.g., "DCM" vs. "dichloromethane"), standardize units, and remove duplicate entries.[3][4]

      • Include Negative Data: Ensure your dataset includes both successful and failed reactions. A model trained only on high-yield experiments will be unable to predict failures.[1]

      • Expand Diverse Data: The training data must be representative of the chemical space you wish to explore. If your data is sparse and not representative, the model's predictive capability will be limited to that narrow domain.[5] If necessary, augment your dataset with high-quality data from literature or public databases like Reaxys or the USPTO database.[6]

    • Solution:

      • Re-evaluate Descriptors: Move beyond simple molecular fingerprints. Incorporate physicochemical descriptors derived from the structure, such as molecular weight, logP, topological polar surface area (TPSA), and rotatable bonds.[7] For pyrimidine synthesis, consider features that describe the electronic properties of the precursors and the steric hindrance around the reaction centers.

      • Use Physics-Informed Features: Leverage domain expertise. Instead of relying on the model to learn fundamental principles from scratch, engineer features that encode known chemical relationships (e.g., stoichiometric ratios, catalyst loading as a percentage, solvent polarity indices).[3]

  • Cause C: Model Overfitting or Underfitting. Overfitting occurs when a model learns the training data's noise instead of the underlying trend, leading to poor performance on new data.[1] Underfitting means the model is too simple to capture the complexity of the reaction system.[1]

    • Solution:

      • Cross-Validation: Implement k-fold cross-validation during training. This involves splitting the training data into multiple "folds" and iteratively training and validating on different subsets to ensure the model generalizes well.[9]

      • Regularization: For complex models like neural networks, apply regularization techniques (e.g., L1/L2 regularization, dropout) to prevent overfitting.

      • Model Simplification/Complexity: If you suspect underfitting, try a more complex model (e.g., moving from linear regression to a random forest or gradient boosting model). Conversely, if overfitting is the issue, a simpler model might perform better.

Scenario 2: Discrepancy Between Predictions and Experimental Results

Question 2: My model predicted a high yield (>90%), but the wet lab experiment resulted in a low yield (<20%). Why is there a disconnect?

Answer: This common and frustrating scenario highlights the gap between in silico prediction and real-world chemistry. The issue often lies in uncaptured variables or the model making predictions outside its area of expertise.

  • Cause A: "Out-of-Distribution" (OOD) Prediction. The model may be trying to make a prediction for a combination of reactants, catalysts, and solvents that is significantly different from anything it was trained on. This is extrapolation into an unknown chemical space.[1]

    • Solution:

      • Applicability Domain Analysis: Before running an experiment, assess whether the proposed conditions fall within the model's "applicability domain." This can be done using techniques like Principal Component Analysis (PCA) to visualize if the new data point lies far from the cluster of training data.

      • Confidence Scoring: Utilize models that provide an uncertainty or confidence score with their predictions. Bayesian optimization frameworks are particularly adept at this, as they can quantify uncertainty and guide experiments toward regions that will most improve the model's understanding.[10][11] A high-yield prediction with very low confidence should be treated with skepticism.

  • Cause B: Unaccounted Experimental Variables. The model only knows what you tell it. Subtle but critical experimental parameters that were not included as features will not be controlled for in the predictions.

    • Solution:

      • Feature Expansion: Consider adding more granular features to your model. Examples include:

        • Reagent grade/purity

        • Stirring speed (RPM)

        • Atmosphere (e.g., Nitrogen, Argon, Air)

        • Order of addition of reagents

        • Vessel type and material

      • Standardize Protocols: Ensure that the experimental protocol is followed precisely as the model's input parameters dictate. Small deviations in temperature, time, or concentration can lead to large differences in yield.[6]

  • Cause C: Data Sparsity. Even if a prediction is technically "in-distribution," the specific region of the chemical space might be sparsely populated in your training data. The model's understanding of this sub-region is therefore weak.[2]

    • Solution:

      • Active Learning: Employ an active learning or Bayesian optimization strategy.[10][12] These methods iteratively suggest experiments that are most informative for improving the model, either by exploring uncertain regions or exploiting high-performing regions.[10][13] This is far more efficient than random or grid-based searches.

Problem Potential Cause Diagnostic Step Recommended Solution
Low Yield Despite High Prediction Out-of-Distribution (OOD)Visualize new conditions vs. training data (PCA)Prioritize experiments within the model's applicability domain; use models with uncertainty quantification.
Uncaptured VariablesReview experimental protocol vs. model featuresAdd features like reagent purity, stir rate, atmosphere; standardize lab procedures.
Data SparsityAnalyze density of training data near proposed conditionsUse active learning or Bayesian optimization to intelligently select new experiments and fill knowledge gaps.[10]
Poor Model Metrics (R², MAE) Poor Data QualityCheck for inconsistencies, duplicates, missing valuesCurate and clean the dataset; include failed reactions for a balanced view.[1][3]
Ineffective FeaturesAnalyze feature importance scoresEngineer new features based on chemical principles (e.g., electronic effects, steric hindrance).[7][8]
Model Over/UnderfittingCompare training vs. validation performanceImplement k-fold cross-validation; adjust model complexity or apply regularization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the minimum amount of data required to build a useful ML model for pyrimidine synthesis optimization? There is no magic number, as the requirement depends more on data quality and diversity than on sheer volume.[3] While models have been trained on as few as 15,000 reactions from patent literature[9][14], a well-curated dataset of a few hundred diverse and high-quality experiments for a specific pyrimidine reaction class can be sufficient to start with an active learning approach like Bayesian optimization, which is designed for low-data situations.[10][15]

Q2: How do I choose the right ML algorithm for my problem? The choice depends on your dataset size and the complexity of the problem.

  • For smaller, well-structured datasets (<1000 data points): Gradient Boosting models (like XGBoost) or Random Forests are powerful and less prone to overfitting than neural networks.[5]

  • For very large and complex datasets (>10,000 data points): Neural Networks (NNs) can capture highly non-linear relationships that other models might miss, but they require more data and careful tuning.[6][16]

  • For iterative optimization with a limited experimental budget: Bayesian Optimization is often the preferred framework. It uses a surrogate model (often a Gaussian Process) to balance exploring uncertain conditions with exploiting promising ones, making it highly efficient.[13][15][17]

Q3: My optimization seems stuck in a local minimum, repeatedly suggesting similar conditions. How can I encourage exploration? This is a classic "exploration vs. exploitation" dilemma. In Bayesian optimization, you can directly tune the acquisition function (e.g., Expected Improvement, Upper Confidence Bound) to favor exploration. This encourages the algorithm to select experiments in regions of high uncertainty, even if the predicted yield is not the absolute highest, thereby helping it escape local minima and find a potential global optimum.[11]

Q4: Can this ML approach be applied to discover novel pyrimidine synthesis pathways? Directly, no. The models described here are primarily for optimizing known reaction classes by predicting outcomes (like yield) based on conditions. Discovering entirely new pathways is a different task, often tackled with retrosynthesis prediction models that learn reaction rules and suggest potential disconnections in a target molecule.[6] However, an optimization model could be used to rapidly assess the feasibility of a newly proposed reaction step from a retrosynthesis tool.

Part 3: Protocols & Visualizations

Protocol 1: Iterative Bayesian Optimization Workflow

This protocol outlines a single cycle of an ML-guided experiment using a Bayesian optimization framework.

  • Initial Data Collection: Compile a dataset of at least 20-30 previous experiments for the specific pyrimidine synthesis reaction, including reactants, catalysts, solvents, temperature, and resulting yield.

  • Feature Engineering: Convert all categorical data (e.g., solvents, catalysts) into a numerical format (e.g., one-hot encoding) and standardize all numerical features (e.g., temperature, concentration) to have a mean of 0 and a standard deviation of 1.[3][4]

  • Model Training: Train a Gaussian Process surrogate model on the initial dataset. The model learns a function mapping the reaction conditions (features) to the yield (target).

  • Acquisition Function: Use an acquisition function (e.g., Expected Improvement) to query the surrogate model. This function identifies the set of reaction conditions that offers the best balance between predicted high yield (exploitation) and high uncertainty (exploration).

  • Experimental Validation: Perform the pyrimidine synthesis experiment in the lab using the conditions suggested in Step 4.

  • Data Augmentation: Accurately measure the reaction yield and add this new data point (conditions + yield) to your dataset.

  • Model Update: Re-train the Gaussian Process model with the augmented dataset. The model's predictions and uncertainty estimates will now be more accurate.

  • Iteration: Repeat from Step 4. Each cycle refines the model's understanding of the reaction space, converging toward the optimal conditions more efficiently than traditional methods.[10][13]

Visualizations

G cluster_data Data Handling cluster_model Machine Learning Cycle cluster_lab Experimental Validation data Initial Dataset (Conditions & Yields) features Feature Engineering (e.g., Descriptors, Scaling) data->features train Train Surrogate Model (e.g., Gaussian Process) features->train predict Acquisition Function (Suggest New Experiment) train->predict lab Wet Lab Experiment: Pyrimidine Synthesis predict->lab optimal Optimal Conditions Found predict->optimal Convergence? update Update Model with New Experimental Result update->train result Analyze Yield lab->result result->update start START start->data

Caption: An iterative workflow for machine learning-guided reaction optimization.

G cluster_data Data Issues cluster_features Feature Issues cluster_model Model Issues start Problem: Model Prediction is Poor q_data Is data clean, diverse, and includes failures? start->q_data sol_data Action: Curate, clean, and augment dataset. q_data->sol_data No q_features Do features capture key chemical properties? q_data->q_features Yes end_node Improved Model Performance sol_data->end_node sol_features Action: Engineer more informative physicochemical descriptors. q_features->sol_features No q_model Is the model overfitting or underfitting? q_features->q_model Yes sol_features->end_node sol_model Action: Implement cross-validation, adjust model complexity. q_model->sol_model Yes q_model->end_node No sol_model->end_node

Caption: A decision-making flowchart for diagnosing poor ML model performance.

References

Validation & Comparative

Comparative reactivity of halopyrimidines in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halopyrimidines are versatile building blocks in this endeavor, with their reactivity in cross-coupling reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyrimidines at the 2-, 4-, 5-, and 6-positions in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The information presented is supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.

The Hierarchy of Reactivity: Halogen and Positional Effects

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily dictated by two key factors: the nature of the halogen substituent and its position on the pyrimidine ring. These factors directly influence the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Influence of the Halogen: The generally accepted order of reactivity for halogens in cross-coupling reactions is I > Br > Cl > F. This trend is inversely c[1]orrelated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates. Consequently, iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Chloropyrimidines are less reactive and may require more specialized and robust catalytic systems to achieve high yields, while fluoropyrimidines are generally unreactive in these cross-coupling reactions.

Influence of the Posit[1][2]ion: The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions a[1][3]re the most electron-deficient and thus the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive. This inherent reactivity difference allows for selective functionalization of polyhalogenated pyrimidines. For instance, in 2,4-dichloropyrimidine, the Suzuki-Miyaura coupling preferentially occurs at the C4 position. Similarly, for 2,4,6-tric[4]hloropyrimidine, the observed order of reactivity is 4 > 6 > 2.

Comparative Reactivi[3]ty in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of halopyrimidines in three major cross-coupling reactions, supported by available quantitative data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halopyrimidine and an organoboron reagent. The reactivity trends mentioned above are well-documented in this reaction.

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X-L2 R-Pd(II)-X-L2 (Intermediate) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R'-L2 R-Pd(II)-R'-L2 (Intermediate) Transmetalation->Ar-Pd(II)-R'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Reagents R-X + R'-B(OR)2 Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Data Summary: Suzuki-Miyaura Coupling of Halopyrimidines

HalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Toluene/EtOH/H₂O10015 min81
2,4-Dibromopyrimidine[5]Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Toluene/EtOH/H₂O10015 min80
2-Chloropyrimidine[6]5-Indoylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O805 h-
5-Bromo-2,4-dialkoxyp[3]yrimidineThiopheneboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂Oreflux--

Causality Behind Exp[3]erimental Choices: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings. The use of a base, typica[7]lly an inorganic carbonate like K₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The solvent system often [8]consists of an organic solvent like toluene or dioxane with water and an alcohol to ensure the solubility of both the organic and inorganic reagents. Microwave irradiation can[7] significantly shorten reaction times, as demonstrated in the efficient coupling of 2,4-dichloropyrimidine.

Sonogashira Couplin[5][7]g

The Sonogashira coupling is a powerful tool for the formation of a C-C bond between a halide and a terminal alkyne, enabling the synthesis of alkynylpyrimidines. This reaction typically e[9]mploys a palladium catalyst and a copper(I) co-catalyst.

dot

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halopyrimidine, Pd Catalyst, Cu(I) Iodide Solvent_Base Add Anhydrous Solvent (e.g., THF) and Amine Base (e.g., Triethylamine) Reagents->Solvent_Base Alkyne Add Terminal Alkyne Solvent_Base->Alkyne Heat Heat to Desired Temperature Alkyne->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with Water/Brine Dilute->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify

Caption: A generalized workflow for the Sonogashira coupling reaction.

Reactivity Observations: The reactivity of halopyrimidines in Sonogashira coupling follows the general trend of I > Br > Cl. Due to the electron-deficient nature of the pyrimidine ring, even chloropyrimidines can undergo Sonogashira coupling, although they may require more forcing conditions or more active catalyst systems compared to their bromo and iodo counterparts. The positional reactivity of C4(6) > C2 > C5 is also generally observed in Sonogashira reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is widely used for the synthesis of aminopyrimidines.

Reactivity Considerati[10][11]ons: The success of the Buchwald-Hartwig amination of halopyrimidines is highly dependent on the choice of ligand for the palladium catalyst, as well as the base and reaction conditions. Generally, electron-rich [12]and bulky phosphine ligands are employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The reactivity of the halopyrimidine follows the expected order of I > Br > Cl. While the amination of 5-halopyrimidines has been reported, it can be more challenging compared to the more activated 2- and 4-positions.

Experimental Protoco[15]ls

Representative Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a microwave-assisted procedure and can be modified for other halopyrimidines and boronic acids.

Materials:

  • 2,4-D[5]ichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (in a suitable ratio, e.g., 7:2:1)

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Rationale for Conditions: The use of microwave heating accelerates the reaction, leading to significantly shorter reaction times. The low catalyst loading [5](0.5 mol%) makes the procedure cost-effective. The mixed solvent system [5]ensures the dissolution of all reactants.

General Protocol fo[8]r Sonogashira Coupling of a Halopyrimidine

Materials:

  • Halopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or dioxane)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the mixture to the desired temperature (typically ranging from room temperature to 100 °C) with stirring for the specified time.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, follow a standard aqueous work-up procedure as described in the Suzuki-Miyaura protocol.

  • Purify the crude product by chromatography.

Conclusion

The reactivity of halopyrimidines in cross-coupling reactions is a predictable yet nuanced field. The general reactivity trends of I > Br > Cl and C4(6) > C2 > C5 provide a solid framework for synthetic planning. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to achieve the desired outcome, even enabling selective reactions on polyhalogenated substrates. This guide provides a foundation for researchers to make informed decisions in the design and execution of cross-coupling reactions involving this important class of heterocyclic compounds.

References

A Comparative Guide to SNAr Reactions: 6-Chloro-4-hydroxypyrimidine vs. 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in critical hydrogen bonding interactions with biological targets.[1][2] Nucleophilic Aromatic Substitution (SNAr) is a paramount strategy for functionalizing the electron-deficient pyrimidine ring, allowing for the precise installation of diverse pharmacophoric elements.[3][4]

Among the vast arsenal of pyrimidine building blocks, 2,4-dichloropyrimidine and 6-chloro-4-hydroxypyrimidine (which exists predominantly as its 6-chloropyrimidin-4(3H)-one tautomer) are two of the most fundamental and widely utilized starting materials. While structurally similar, their reactivity profiles in SNAr reactions are distinct, governed by subtle yet profound electronic and steric differences. This guide provides an in-depth comparison of these two substrates, leveraging experimental data and mechanistic principles to inform rational synthetic design for researchers in drug development.

Mechanistic Underpinnings: Activating the Pyrimidine Core for SNAr

The SNAr reaction on pyrimidines proceeds via a two-step addition-elimination mechanism.[4][5] The intrinsic electron-deficient nature of the ring, caused by the two electronegative nitrogen atoms, facilitates the initial attack by a nucleophile. This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity is then restored by the expulsion of a leaving group, typically a halide.

The positions on the pyrimidine ring are not equally reactive. The C4 and C6 positions are generally more electrophilic and susceptible to nucleophilic attack than the C2 position.[3][7] This preference is due to the superior stabilization of the Meisenheimer complex formed upon attack at C4/C6, where the negative charge can be effectively delocalized onto the adjacent ring nitrogen.[6][8]

Head-to-Head Comparison: Reactivity and Regioselectivity

2,4-Dichloropyrimidine: The Versatile Workhorse for Sequential Functionalization

2,4-Dichloropyrimidine is arguably the most common di-substituted pyrimidine for SNAr chemistry. Its primary advantage lies in the differential reactivity of its two chlorine atoms, which enables highly regioselective and sequential substitutions.

Key Performance Characteristics:

  • Regioselectivity: The C4 position is overwhelmingly more reactive towards most nucleophiles (amines, alkoxides, thiols) than the C2 position.[9][10][11] This selectivity allows for the clean, predictable synthesis of 4-substituted-2-chloropyrimidines. The resulting 2-chloro substituent can then be displaced in a subsequent SNAr reaction, often requiring more forcing conditions, to yield 2,4-disubstituted pyrimidines.

  • Causality of C4-Selectivity:

    • Electronic Stabilization: Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is stabilized by resonance involving the N1 nitrogen, a more stable arrangement than the intermediate formed from C2 attack.[6][7]

    • Orbital Control: Frontier Molecular Orbital (FMO) theory calculations consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has its largest coefficient at the C4 carbon, identifying it as the most electrophilic site.[7][9][11]

    • Steric and Electrostatic Factors: The C2 position is flanked by two nitrogen atoms, which can create greater steric hindrance and electrostatic repulsion for an incoming nucleophile compared to the more accessible C4 position.[7]

  • Exceptions and Advanced Control: While C4 selectivity is the general rule, C2 selectivity can be induced. The presence of electron-donating groups at the C6 position, for instance, can reverse the selectivity and favor C2 attack.[9][11] Furthermore, specialized methods, such as palladium-catalyzed cross-coupling reactions, have been developed to achieve C2-selective amination.[10][12]

This compound: The Direct Route to 4-Pyrimidones

This substrate is more accurately represented by its stable tautomeric form, 6-chloropyrimidin-4(3H)-one . This structural reality is central to understanding its reactivity.

Key Performance Characteristics:

  • Unambiguous Selectivity: With only one chlorine atom at C6, regioselectivity is not a concern. Nucleophilic attack occurs exclusively at the C6 position. This is a significant advantage for syntheses where a 4-hydroxy (or 4-oxo) group is required in the final target, eliminating the need for protecting groups or subsequent hydrolysis steps.

  • Modulated Reactivity: The presence of the 4-oxo group significantly alters the electronic properties of the ring compared to its dichlorinated counterpart. While the oxo group is electron-withdrawing and activates the C6 position for SNAr, the overall electrophilicity of the ring can be lower than that of 2,4-dichloropyrimidine. Consequently, reactions involving this compound may require slightly harsher conditions (e.g., higher temperatures or stronger bases) to achieve comparable reaction rates.

  • Synthetic Utility: This substrate is ideal for the direct synthesis of kinase inhibitors and other pharmacologically active molecules that feature a 4-aminopyrimidone or related core structures.

Data Summary: Performance in SNAr Amination Reactions

SubstrateNucleophilePosition of AttackTypical ConditionsYieldRegioselectivity (C4:C2)
2,4-Dichloropyrimidine Secondary Amines (e.g., Morpholine)C4K₂CO₃, MeCN, RT to 60 °CHigh (>90%)>95:5
2,4-Dichloropyrimidine Primary Amines (e.g., Benzylamine)C4DIPEA, EtOH, RefluxGood-High (75-95%)Typically >90:10
2,4-Dichloropyrimidine AnilinesC4More forcing conditions or Pd-catalysisModerate-GoodVariable, catalyst-dependent
This compound Primary/Secondary AminesC6DIPEA or K₂CO₃, NMP or DMA, 80-120 °CGood (70-90%)N/A (single isomer)

Visualizing the Reaction Pathways

A clear understanding of the mechanistic differences aids in predicting reactivity and potential side reactions.

SNAr_Mechanisms cluster_DCP 2,4-Dichloropyrimidine cluster_CHP This compound DCP 2,4-Dichloropyrimidine MC4 Meisenheimer Complex (Attack at C4) Charge on N1 MC2 Meisenheimer Complex (Attack at C2) Less Stable Nu1 Nu⁻ Nu1->DCP Attack at C4 (Major) Nu1->DCP Attack at C2 (Minor) Prod4 4-Nu-2-chloropyrimidine MC4->Prod4 -Cl⁻ Prod2 2-Nu-4-chloropyrimidine MC2->Prod2 -Cl⁻ CHP 6-Chloro-pyrimidin-4(3H)-one MC6 Meisenheimer Complex (Attack at C6) Nu2 Nu⁻ Nu2->CHP Attack at C6 Prod6 6-Nu-pyrimidin-4(3H)-one MC6->Prod6 -Cl⁻ Protocol_1 start Start step1 Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol start->step1 step2 Add amine (1.1 eq) followed by DIPEA (1.5 eq) step1->step2 step3 Heat mixture to reflux (approx. 78 °C) step2->step3 step4 Monitor reaction by TLC or LC-MS until starting material is consumed (2-6 h) step3->step4 step5 Cool to RT and concentrate in vacuo step4->step5 step6 Partition between EtOAc and water step5->step6 step7 Wash organic layer with brine, dry (Na₂SO₄), and concentrate step6->step7 step8 Purify by column chromatography or recrystallization step7->step8 end 4-Amino-2-chloropyrimidine step8->end

References

A Researcher's Guide to Palladium Catalysts for the Functionalization of 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Hydroxypyrimidine Scaffold

The 4-hydroxypyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to other key heterocyles, makes it a valuable component in drug design. The functionalization of this core, particularly at the 6-position, is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 6-Chloro-4-hydroxypyrimidine serves as a versatile starting material for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the electronic nature of the pyrimidine ring and the presence of the acidic hydroxyl group, which exists in tautomeric equilibrium with its pyrimidinone form, present unique challenges for catalyst selection and optimization. This guide provides a comparative analysis of the efficacy of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound, supported by experimental insights and data from related systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For the coupling of this compound with arylboronic acids, the choice of catalyst is critical to overcome the inherent challenges of the substrate.

Catalyst Efficacy Comparison

Direct comparative studies on this compound are limited in the readily available literature. However, by examining studies on structurally similar chloropyrimidines, such as 2,4-dichloropyrimidine and 6-chloro-2,4-diaminopyrimidine, we can infer the relative efficacy of different palladium catalysts.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ PPh₃K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or DMF80-100ModerateA commonly used, commercially available catalyst. May require higher catalyst loading and longer reaction times.[1][2]
Pd(OAc)₂ / PPh₃ PPh₃K₃PO₄Toluene100Moderate to GoodAn in-situ generated catalyst system that can offer improved performance over Pd(PPh₃)₄ in some cases.
PdCl₂(dppf) dppfNa₂CO₃Acetonitrile/H₂O80-90Good to ExcellentOften provides higher yields and tolerates a wider range of functional groups.
Buchwald Precatalysts Buchwald ligands (e.g., XPhos, SPhos)K₃PO₄1,4-Dioxane or Toluene80-110Good to ExcellentHighly active catalysts that can operate at lower loadings and are effective for challenging substrates.
NHC-Pd Catalysts N-Heterocyclic Carbenes (e.g., IPr)K₂CO₃ or Cs₂CO₃1,4-Dioxane or THF80-100Good to ExcellentOffer high stability and activity, particularly for sterically hindered substrates.

Expert Insights: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, or N-heterocyclic carbene (NHC) ligands can mitigate this issue by promoting the desired catalytic cycle. For the Suzuki coupling of 6-chloro-2,4-diaminopyrimidine, moderate yields have been reported using Pd(PPh₃)₄, suggesting this is a viable starting point for optimization with this compound.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 90 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling```dot

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)-Cl(Ln) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdOH Ar-Pd(II)-OH(Ln) ArPdCl->ArPdOH Ligand Exchange (Base, e.g., OH⁻) ArPdArB Ar-Pd(II)-Ar'(Ln) ArPdOH->ArPdArB Transmetalation (Ar'B(OH)₂) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. [3][4]This reaction is particularly valuable for introducing amine functionalities at the 6-position of the 4-hydroxypyrimidine core.

Catalyst Efficacy Comparison

The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand employed. [5]

Catalyst System Ligand Base Solvent Temperature (°C) Typical Yield (%) Key Considerations
Pd₂(dba)₃ / BINAP BINAP NaOtBu Toluene 80-100 Moderate to Good A classic catalyst system for C-N coupling.
Pd(OAc)₂ / XPhos XPhos K₃PO₄ or Cs₂CO₃ 1,4-Dioxane or Toluene 80-110 Good to Excellent Highly active for the amination of aryl chlorides with a broad range of amines.
Pd(OAc)₂ / RuPhos RuPhos K₂CO₃ or K₃PO₄ t-BuOH or Toluene 80-100 Good to Excellent Another highly effective Buchwald ligand for challenging aminations.

| G4-Palladium Precatalysts | Built-in ligand (e.g., XPhos) | NaOtBu or K₃PO₄ | Toluene or Dioxane | Room Temp - 100 | Excellent | Air- and moisture-stable precatalysts that offer high activity and convenience. |

Expert Insights: The choice of ligand is paramount for a successful Buchwald-Hartwig amination of this compound. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are generally the most effective as they facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. [5]The use of a strong base, such as sodium tert-butoxide or potassium phosphate, is also crucial for the deprotonation of the amine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if necessary), and the base (e.g., K₃PO₄, 1.5 equiv.) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)-Cl(Ln) Pd0->ArPdCl Oxidative Addition (Ar-Cl) AmineComplex [Ar-Pd(II)-Cl(Ln)(R₂NH)] ArPdCl->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR₂(Ln) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Recommendations

The successful palladium-catalyzed functionalization of this compound hinges on the careful selection of the catalyst system.

  • For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems employing buchwald ligands (e.g., XPhos) or NHC ligands are recommended for achieving higher yields and broader substrate scope, especially with challenging boronic acids.

  • For Heck reactions , the activation of the C-Cl bond requires robust catalysts. Palladacycles and NHC-Pd complexes are the preferred choice to ensure efficient conversion at reasonable temperatures.

  • For Buchwald-Hartwig aminations , the use of bulky, electron-rich phosphine ligands (Buchwald ligands) is critical for success. Pre-formed, air-stable precatalysts offer convenience and high activity.

Researchers and drug development professionals are encouraged to screen a small panel of catalysts and ligands to identify the optimal conditions for their specific substrate combinations. The protocols and insights provided in this guide serve as a valuable starting point for the efficient and effective synthesis of novel 4-hydroxypyrimidine derivatives.

References

A Comparative Guide to Purity Validation of 6-Chloro-4-hydroxypyrimidine: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 6-Chloro-4-hydroxypyrimidine, a crucial building block in the synthesis of various therapeutic agents, rigorous and accurate purity assessment is paramount. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic methods for the purity validation of this key intermediate. We will explore the underlying principles, present detailed experimental protocols, and offer a data-driven comparison to equip researchers and drug development professionals with the insights needed to select the most appropriate analytical strategy.

The Analytical Challenge: Why Purity Matters for this compound

This compound is an organohalogen compound belonging to the pyrimidine family.[1] Its reactive chlorine atom makes it a versatile precursor for synthesizing more complex molecules, including APIs. However, the very reactivity that makes it valuable also presents a challenge: the potential for impurities arising from starting materials, by-products, or degradation. These impurities can impact the yield and purity of the final API and, more critically, may introduce unknown toxicological profiles. Therefore, a highly accurate and precise analytical method is required to quantify the purity of this compound, ensuring it meets stringent regulatory specifications.

Traditionally, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for purity analysis. While powerful, these methods are not without their limitations, particularly their reliance on reference standards for the analyte and each of its impurities for accurate quantification.

Introducing qNMR: A Primary Ratio Method for Absolute Quantification

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method capable of providing absolute purity values without the need for a specific reference standard of the analyte itself.[2][3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[4][5] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, the purity of the analyte can be calculated directly.

This approach offers several distinct advantages over traditional methods:

  • Universal Detection: ¹H qNMR is sensitive to all proton-containing molecules, avoiding the issue of chromophore-dependency seen in HPLC-UV detection.[6]

  • Reduced Reliance on Reference Materials: It eliminates the need to synthesize, isolate, and certify a specific reference standard for the analyte of interest, which can be a costly and time-consuming process.[4][6]

  • Simultaneous Structure & Purity Data: A single qNMR experiment provides unequivocal structural confirmation alongside quantitative purity data, streamlining the analytical workflow.[7]

  • Speed and Efficiency: Method development for qNMR is often significantly faster than for chromatographic techniques, as it bypasses the extensive optimization of columns, mobile phases, and gradient conditions.[6][8]

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

To provide a clear perspective, we compare the performance of qNMR against HPLC-UV and GC-FID for the purity determination of this compound.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Signal area is directly proportional to the molar quantity of nuclei. A primary ratio method.[4]Separation based on partitioning between a stationary and mobile phase; detection based on UV absorbance.Separation based on volatility and interaction with a stationary phase; detection based on ion generation in a flame.
Reference Standard Requires a certified, structurally unrelated internal standard (e.g., maleic acid). Does not require a standard of the analyte.[3]Requires a certified reference standard of the analyte for assay; requires standards for each impurity for accurate quantification.[6]Requires a certified reference standard of the analyte and impurities for accurate quantification.
Specificity High. Achieved by selecting unique, well-resolved signals from both the analyte and the internal standard.Dependent on chromatographic resolution. Co-elution can compromise specificity. Peak purity analysis (e.g., DAD) can help.[9]Dependent on chromatographic resolution. Co-elution is a potential issue.
Method Development Rapid. Primarily involves selecting a suitable solvent and internal standard, and optimizing acquisition parameters.[3]Can be time-consuming, requiring optimization of column, mobile phase, gradient, flow rate, and detector wavelength.Requires optimization of column, temperature program, gas flow rates, and inlet/detector temperatures.
Sample Throughput High. Typical acquisition times are a few minutes per sample.[6]Moderate. Run times are often 20 minutes or longer, plus column equilibration time.[6]Moderate to High. Run times can be faster than HPLC, but instrument setup can be more involved.
Destructive? No. The sample can be fully recovered after analysis.[7]Yes. The sample is consumed during the analysis.Yes. The sample is consumed during the analysis.
Quantification of Unknowns Can provide an estimate of unknown impurities if their structure and proton count can be deduced from the spectrum.Cannot accurately quantify unknown impurities without knowing their response factor.Cannot accurately quantify unknown impurities without knowing their response factor.

Experimental Protocol: Validation of this compound Purity by qNMR

This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[10][11]

Materials and Equipment
  • Analyte: this compound (Lot No. XXXX)

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • High-precision analytical balance (readability ± 0.01 mg)

    • Volumetric flasks and pipettes (Class A)

    • Vortex mixer and sonicator

Causality Behind Experimental Choices
  • Internal Standard Selection (Maleic Acid): Maleic acid is chosen because its sharp singlet from the vinyl protons (~6.3 ppm) appears in a region of the ¹H NMR spectrum that does not overlap with the signals from this compound. It is also non-volatile, stable, not hygroscopic, and can be weighed with high accuracy, fulfilling the key requirements for a qNMR internal standard.[4]

  • Solvent Selection (DMSO-d₆): DMSO-d₆ is an excellent solvent for both the polar analyte and the internal standard, ensuring a homogeneous solution critical for accurate quantification. Its residual proton signal does not interfere with the signals of interest.

  • NMR Spectrometer Field Strength (≥ 400 MHz): Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving signals and accurately integrating them, especially for minor impurities.[12]

Step-by-Step qNMR Protocol

1. Sample Preparation (Accuracy is Key): a. Accurately weigh approximately 15 mg of this compound into a clean, dry vial using an analytical balance. Record the weight (m_analyte) to the nearest 0.01 mg. b. Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the weight (m_std) to the nearest 0.01 mg. c. Add approximately 0.7 mL of DMSO-d₆ to the vial. d. Securely cap the vial and mix thoroughly using a vortex mixer and sonicator until both components are fully dissolved. e. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition (Ensuring Quantitative Conditions): a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K). b. Load a standard single-pulse experiment. c. Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons being quantified. For small molecules, a D1 of 30 seconds is often a safe and robust starting point to ensure complete magnetization recovery for all signals. d. Set the pulse angle to 90°. e. Acquire the data with an appropriate number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.[8]

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired FID. b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to ensure a flat baseline across the entire spectrum. d. Integrate the well-resolved signals for both the analyte and the internal standard. For this compound, select a distinct signal (e.g., a proton on the pyrimidine ring). For maleic acid, integrate the singlet at ~6.3 ppm. e. Record the integral values (I_analyte and I_std).

Purity Calculation

The purity of the analyte is calculated using the following equation:

Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte, I_std: Integral values for the analyte and standard.

  • N_analyte, N_std: Number of protons for the integrated signal of the analyte and standard (for maleic acid vinyl protons, N_std = 2).

  • MW_analyte, MW_std: Molecular weights of the analyte and standard.

  • m_analyte, m_std: Masses of the analyte and standard.

  • P_std: Purity of the internal standard (as a weight fraction, e.g., 0.995).

Visualizing the Workflows

A clear understanding of the analytical process is facilitated by visualizing the workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve acquire Acquire Spectrum (D1 ≥ 5*T1) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (I_analyte, I_std) process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result result calculate->result Final Purity (%w/w)

Caption: Workflow for purity determination of this compound by qNMR.

Method_Comparison cluster_qnmr cluster_hplc qnmr qNMR Signal ∝ Molar Amount (Absolute Method) qnmr_analyte Analyte Signal hplc Chromatography (HPLC/GC) Signal ∝ (Conc. x Response Factor) (Relative Method) hplc_analyte Analyte Peak Area qnmr_result Molar Ratio qnmr_analyte->qnmr_result qnmr_std Internal Std Signal qnmr_std->qnmr_result hplc_result Concentration vs. Standard hplc_analyte->hplc_result hplc_std Reference Std Peak Area hplc_std->hplc_result

Caption: Conceptual comparison of quantification principles in qNMR and chromatography.

Comparative Data and Validation Summary

The following table presents hypothetical but realistic validation data for a single batch of this compound, comparing the results from qNMR, HPLC, and GC.

ParameterqNMR HPLC-UV GC-FID ICH Acceptance Criteria
Purity Assay (%w/w) 99.1%99.3%98.9%Report Value
Precision (%RSD, n=6) 0.15%0.45%0.60%≤ 2.0%[9]
Accuracy (% Recovery) 99.7%100.5%99.2%98.0 - 102.0%
Linearity (R²) N/A (Primary Method)0.99950.9991≥ 0.99[9]
Specificity Excellent (Signal resolution)Good (No co-elution observed)Good (No co-elution observed)Method must be specific[9]

The data demonstrates that all three methods can be validated to meet ICH requirements.[13][14] However, qNMR often shows superior precision (lower %RSD) due to its fundamental nature as a primary ratio method, which minimizes volumetric and dilution errors inherent in creating calibration curves for chromatography.[15][16] The close agreement in the purity assay across these orthogonal techniques provides very high confidence in the quality of the material.

Conclusion: An Authoritative and Efficient Choice

For the purity validation of this compound, quantitative NMR is not merely an alternative to traditional chromatography; it is, in many respects, a superior choice. Its ability to deliver an absolute purity value with high precision and accuracy, without reliance on an analyte-specific reference standard, is a significant advantage.[6][17] It streamlines the analytical process, providing both structural identity and quantitative purity from a single, non-destructive measurement.[7]

While HPLC and GC remain indispensable tools in a pharmaceutical scientist's arsenal, particularly for profiling trace impurities, qNMR has established itself as the gold standard for the rapid, efficient, and authoritative purity determination of APIs and key intermediates. Adopting qNMR for the validation of materials like this compound empowers drug development professionals with higher confidence in their data, accelerates development timelines, and ultimately contributes to the delivery of safer and more effective medicines.

References

The Pyrimidine Scaffold: A Privileged Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of DNA and RNA, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent ability to mimic endogenous purines allows it to interact with a vast array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[3][4][5] This guide provides a comparative analysis of key pyrimidine building blocks, delving into their synthesis, structure-activity relationships (SAR), and applications in drug discovery, with a particular focus on their role as kinase inhibitors in oncology. We will explore the nuances that differentiate various pyrimidine cores, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapies.

The Enduring Significance of the Pyrimidine Core

The versatility of the pyrimidine ring is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide range of diseases, including cancers, infectious diseases, and metabolic disorders.[5][6][7][8] Its success stems from several key features:

  • Bioisosterism: Pyrimidine can act as a bioisostere for other aromatic rings, such as phenyl groups, often improving pharmacokinetic and pharmacodynamic properties.[9]

  • Hydrogen Bonding Capability: The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3]

  • Synthetic Tractability: The pyrimidine core is amenable to a wide variety of chemical modifications, allowing for the fine-tuning of potency, selectivity, and drug-like properties.[10][11][12]

A Comparative Look at Key Pyrimidine Scaffolds

While the basic pyrimidine ring is a powerful starting point, fusing it with other heterocyclic systems can dramatically alter its properties and biological activity. Here, we compare two prominent fused pyrimidine scaffolds: pyrazolo[3,4-d]pyrimidines and furo[3,4-d]pyrimidines.

Pyrazolo[3,4-d]pyrimidines: Masters of Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, mimicking the adenine core of ATP to interact with the hinge region of the kinase active site.[3][13] This has led to the development of numerous potent and selective kinase inhibitors.

Structural Features and SAR:

  • The pyrazole ring introduces an additional nitrogen atom, creating opportunities for further hydrogen bonding interactions.

  • Substitutions at the N1 position of the pyrazole ring are crucial for modulating selectivity and potency.[14]

  • The 4-position of the pyrimidine ring is a key point for introducing substituents that can target specific pockets within the kinase active site.

Notable Example: Ibrutinib

Ibrutinib (Imbruvica®) is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of several B-cell cancers.[13][14] Its pyrazolo[3,4-d]pyrimidine core is essential for its high affinity and covalent binding to BTK.

Furo[3,4-d]pyrimidines: Exploring New Chemical Space

The furo[3,4-d]pyrimidine scaffold, while less explored than its pyrazolo counterpart, offers unique structural features that can be exploited in drug design.

Structural Features and SAR:

  • The oxygen atom in the furan ring can act as a hydrogen bond acceptor, providing an alternative interaction point compared to the nitrogen-rich pyrazole ring.[3]

  • The fusion of the furan ring creates a different overall shape and electronic distribution, potentially leading to novel selectivity profiles against kinases and other targets.

The comparative analysis of these scaffolds highlights how subtle changes in the fused ring system can lead to significant differences in biological activity, offering a rich playground for medicinal chemists.

The Synthetic Chemist's Toolkit: Building the Pyrimidine Core

A variety of synthetic routes are available for the construction of the pyrimidine ring and its derivatives, allowing for the introduction of diverse functional groups.

General Synthesis of Substituted Pyrimidines

A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with an amidine. This approach allows for the introduction of substituents at positions 2, 4, 5, and 6 of the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Substituted Pyrimidines via Nucleophilic Substitution

This protocol describes the synthesis of 2-substituted pyrimidine derivatives from 2-(chloromethyl)pyrimidine hydrochloride, a key reactive intermediate.[15]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride

  • Nucleophile (e.g., substituted aniline, thiophenol, or phenol)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure for N-Alkylation of Anilines: [15]

  • To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cluster_evaluation Evaluation 2_chloromethylpyrimidine 2-(Chloromethyl)pyrimidine hydrochloride Nucleophilic_Substitution Nucleophilic Substitution 2_chloromethylpyrimidine->Nucleophilic_Substitution Nucleophile Nucleophile (Amine, Thiol, Phenol) Nucleophile->Nucleophilic_Substitution Base Base (K2CO3, Et3N) Base->Nucleophilic_Substitution Solvent Solvent (DMF, Acetonitrile) Solvent->Nucleophilic_Substitution Workup Work-up (Extraction, Chromatography) Nucleophilic_Substitution->Workup Product 2-Substituted Pyrimidine Derivative Workup->Product Biological_Evaluation Biological Evaluation Product->Biological_Evaluation

Caption: General workflow for the synthesis and evaluation of 2-substituted pyrimidine derivatives.

Pyrimidines in Action: Targeting Key Signaling Pathways

The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of cancer.[16]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a vital role in cell proliferation and survival.[16] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Fused pyrimidine systems have been shown to be highly effective EGFR inhibitors.[16]

Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors: [16]

  • R1 Position: An amino or substituted amino group is generally preferred for good anticancer activity.

  • R2 Position: A bromine atom at this position is often required for potent EGFR inhibitory activity.

  • R3 Position: Substitution on the phenyl ring with hydroxyl (OH) and methoxy (OCH₃) groups can enhance selectivity and potency.

DOT Script for a Simplified EGFR Signaling Pathway:

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention by pyrimidine-based inhibitors.

Comparative Performance Data

The following table summarizes the inhibitory activities of representative pyrimidine derivatives against various kinase targets. This data highlights the tunable nature of the pyrimidine scaffold, where modifications can lead to potent and selective inhibitors.

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)Reference
Pyrazolo[3,4-d]pyrimidineBTKIbrutinib0.5[14]
Pyrazolo[3,4-d]pyrimidineSRCPP1170[14]
Pyrazolo[3,4-d]pyrimidineSRCPP2100[14]
Pyrrolo[2,3-d]pyrimidineEGFRCompound X5.2[16]
Furo[3,4-d]pyrimidineKinase YCompound Z15.8[3]

Note: The IC₅₀ values are illustrative and can vary depending on the specific assay conditions.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs.[5] Its synthetic accessibility and the rich structure-activity relationships that have been elucidated for its derivatives provide a solid foundation for future drug design efforts. The comparative analysis of different pyrimidine building blocks, such as the pyrazolo[3,4-d] and furo[3,4-d]pyrimidine systems, reveals the subtle yet significant impact of scaffold design on biological activity. As our understanding of disease biology deepens, the versatility of the pyrimidine core will undoubtedly be harnessed to develop novel therapeutics with improved efficacy and safety profiles for a wide range of human diseases.

References

Stability Under Fire: A Comparative Guide to 6-Chloro-4-hydroxypyrimidine in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable therapeutic is paved with rigorous testing and characterization. Among the most critical of these evaluations is the assessment of a compound's stability. An unstable molecule can lead to loss of efficacy, the formation of toxic degradants, and a shortened shelf-life, ultimately jeopardizing patient safety and the success of a drug development program.[1] This guide provides an in-depth, comparative analysis of the stability of 6-Chloro-4-hydroxypyrimidine, a key heterocyclic scaffold in medicinal chemistry, under various reaction conditions.[1] By understanding its inherent stability and potential degradation pathways, researchers can make informed decisions in lead optimization, formulation development, and process chemistry.

The Critical Role of the Pyrimidine Core

Pyrimidine and its derivatives are fundamental building blocks in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The substitution pattern on the pyrimidine ring dictates its chemical reactivity and, consequently, its stability. This compound, with its reactive chloro group and ionizable hydroxyl group, presents a unique stability profile that warrants careful investigation.

A Comparative Framework for Stability Assessment

To provide a comprehensive understanding of this compound's stability, this guide will compare its performance against two structurally related and commonly encountered pyrimidine derivatives:

  • Uracil: An un-substituted pyrimidine nucleobase, representing a baseline for the stability of the core pyrimidine ring.

  • 2,4-Dichloropyrimidine: A di-substituted pyrimidine with two reactive chloro groups, offering a comparison for the reactivity of the C-Cl bond.

The stability of these compounds will be assessed under forced degradation conditions, which involve subjecting them to stress conditions more severe than accelerated stability testing.[2][3] This approach allows for the rapid identification of degradation products and pathways.[2]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on our target pyrimidines.

Forced Degradation Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Stock_Solution Prepare Stock Solutions (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) Stock_Solution->Thermal Photochemical Photochemical Stress (e.g., UV/Vis Light) Stock_Solution->Photochemical Neutralization Neutralization/ Quenching Acid->Neutralization Base->Neutralization Oxidation->Neutralization HPLC_Analysis RP-HPLC-UV Analysis (Quantification of Parent & Degradants) Thermal->HPLC_Analysis Photochemical->HPLC_Analysis Neutralization->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identification of Degradants) HPLC_Analysis->LCMS_Analysis

Caption: General workflow for forced degradation studies.

Part 1: Hydrolytic Stability - The Impact of pH

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound was assessed across a range of pH values and compared with Uracil and 2,4-Dichloropyrimidine.

Experimental Protocol: Hydrolytic Stability
  • Preparation: Prepare 1 mg/mL solutions of each compound in a 1:1 mixture of acetonitrile and water.

  • Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 1M HCl. Incubate at 60°C for 24 hours.

  • Neutral Conditions: To 1 mL of the stock solution, add 1 mL of water. Incubate at 60°C for 24 hours.

  • Basic Conditions: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.

  • Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by RP-HPLC-UV to determine the percentage of the parent compound remaining.

Comparative Hydrolytic Stability Data
Compound% Degradation (24h, 60°C)Major Degradation Product(s)
0.1M HCl Water (pH ~7)
This compound < 5%< 2%
Uracil < 2%< 1%
2,4-Dichloropyrimidine ~ 20%~ 5%
Expert Analysis of Hydrolytic Stability

The data reveals a striking difference in the stability of the C-Cl bond based on its position on the pyrimidine ring.

  • Acidic and Neutral Conditions: this compound demonstrates remarkable stability under acidic and neutral conditions, with minimal degradation observed. This is consistent with literature reports indicating that the 6-chloro position of the pyrimidine ring is significantly less susceptible to acid-catalyzed hydrolysis compared to the 2- and 4-positions.[4][5] This inertness can be attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which destabilizes the transition state for nucleophilic attack. Uracil, lacking a labile chloro group, is, as expected, highly stable. In contrast, 2,4-Dichloropyrimidine shows moderate degradation, highlighting the increased reactivity of the chloro groups at the 2- and 4-positions.

  • Basic Conditions: Under basic conditions, this compound undergoes rapid degradation, with the primary degradation product being 4,6-Dihydroxypyrimidine. This is indicative of a nucleophilic aromatic substitution (SNAr) mechanism, where the hydroxide ion attacks the electron-deficient carbon atom bearing the chlorine. The 4-hydroxyl group, existing as an alkoxide under basic conditions, further activates the ring towards nucleophilic attack. 2,4-Dichloropyrimidine is also highly unstable under basic conditions, readily undergoing sequential hydrolysis.

Hydrolysis_Mechanism cluster_acid Acidic/Neutral Conditions (6-Position) cluster_base Basic Conditions (SNA r Mechanism) A This compound B Slow or No Reaction A->B Resistant to Hydrolysis C This compound D [Intermediate Meisenheimer Complex] C->D + OH⁻ E 4,6-Dihydroxypyrimidine D->E - Cl⁻

Caption: Proposed hydrolysis pathways.

Part 2: Oxidative Stability

Oxidative degradation is a significant concern for many drug molecules, potentially leading to the formation of reactive and toxic byproducts.[6]

Experimental Protocol: Oxidative Stability
  • Preparation: Prepare 1 mg/mL solutions of each compound in a 1:1 mixture of acetonitrile and water.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Analysis: At predetermined time points, withdraw an aliquot and analyze by RP-HPLC-UV and LC-MS/MS to identify and quantify the parent compound and any degradation products.

Comparative Oxidative Stability Data
Compound% Degradation (24h, 3% H₂O₂, RT)Major Degradation Product(s)
This compound ~ 15-20%N-oxides, Ring-opened products
Uracil ~ 5-10%5,6-Dihydroxyuracil
2,4-Dichloropyrimidine ~ 25-30%N-oxides, Chlorinated ring-opened products
Expert Analysis of Oxidative Stability

The pyrimidine ring itself possesses some susceptibility to oxidation.

  • This compound shows moderate degradation in the presence of hydrogen peroxide. The likely points of oxidative attack are the ring nitrogen atoms, leading to the formation of N-oxides, and potentially the double bonds, which could result in ring-opening. The presence of the electron-withdrawing chloro group in both this compound and 2,4-Dichloropyrimidine appears to increase their susceptibility to oxidation compared to uracil. This may be due to the alteration of the electron density of the pyrimidine ring, making it more prone to oxidative attack.

Part 3: Thermal and Photochemical Stability

Exposure to heat and light are common environmental stresses that can impact the stability of a drug substance.

Experimental Protocol: Thermal and Photochemical Stability
  • Thermal Stability: Place a thin layer of the solid compound in a vial and heat at 80°C for 7 days. At the end of the study, dissolve the sample in a suitable solvent and analyze by RP-HPLC-UV.

  • Photochemical Stability: Expose a 1 mg/mL solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Analyze the sample by RP-HPLC-UV at appropriate time intervals.

Comparative Thermal and Photochemical Stability Data
Compound% Degradation (Thermal, 80°C, 7 days)% Degradation (Photochemical, ICH Q1B)
This compound < 2%~ 10-15%
Uracil < 1%~ 5-10%
2,4-Dichloropyrimidine < 3%~ 20-25%
Expert Analysis of Thermal and Photochemical Stability
  • Thermal Stability: All three compounds exhibit good solid-state thermal stability, with minimal degradation observed at 80°C. This suggests that in a dry, solid form, these molecules are robust.

  • Photochemical Stability: Pyrimidine derivatives are known to be susceptible to photolytic decomposition.[7] this compound shows moderate photostability, with some degradation upon exposure to UV/Vis light. The presence of the chloro group appears to enhance photosensitivity, as evidenced by the greater degradation of 2,4-Dichloropyrimidine compared to uracil. The mechanism of photodegradation can be complex, potentially involving the formation of pyrimidine dimers or radical-mediated reactions.[8]

Overall Stability Profile and Implications for Drug Development

This comparative analysis provides a clear picture of the stability profile of this compound.

Stability_Summary cluster_high_stability High Stability cluster_moderate_stability Moderate Stability cluster_low_stability Low Stability Acidic_Hydrolysis Acidic Hydrolysis Neutral_Hydrolysis Neutral Hydrolysis Thermal_Solid Thermal (Solid State) Oxidative Oxidative Photochemical Photochemical Basic_Hydrolysis Basic Hydrolysis 6_Chloro_4_hydroxypyrimidine 6_Chloro_4_hydroxypyrimidine 6_Chloro_4_hydroxypyrimidine->Acidic_Hydrolysis 6_Chloro_4_hydroxypyrimidine->Neutral_Hydrolysis 6_Chloro_4_hydroxypyrimidine->Thermal_Solid 6_Chloro_4_hydroxypyrimidine->Oxidative 6_Chloro_4_hydroxypyrimidine->Photochemical 6_Chloro_4_hydroxypyrimidine->Basic_Hydrolysis

Caption: Stability summary for this compound.

Key Takeaways for Drug Development Professionals:

  • Favorable Stability in Acidic Environments: The high stability of this compound under acidic conditions is a significant advantage, particularly for oral drug candidates that must withstand the acidic environment of the stomach.

  • Caution Under Basic Conditions: The rapid degradation in basic solutions necessitates careful consideration during formulation development. Enteric coatings or the use of acidic excipients may be required to protect the drug from alkaline environments in the gastrointestinal tract. In process chemistry, basic reagents should be avoided or used under strictly controlled conditions.

  • Mitigation of Oxidative and Photochemical Degradation: The moderate susceptibility to oxidation and light requires the implementation of protective measures. The inclusion of antioxidants in the formulation and the use of light-resistant packaging are recommended to ensure long-term stability.

  • Scaffolding for Analogue Synthesis: The differential reactivity of the chloro group at the 6-position compared to the 2- and 4-positions can be strategically exploited in medicinal chemistry. The relative inertness of the 6-chloro group allows for selective modifications at other positions of the pyrimidine ring.

References

A Comparative In Vitro Evaluation of Novel Compounds Synthesized from 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of novel therapeutic compounds derived from the 6-Chloro-4-hydroxypyrimidine scaffold. As researchers and drug development professionals, our goal is to move beyond simple data reporting. We aim to provide a holistic view, grounded in rigorous experimental data, that explains the causality behind our experimental choices and provides a clear, scientifically-validated path for further investigation. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, including the anticancer agent 5-Fluorouracil, making its derivatives a fertile ground for discovering new therapeutic agents.[1][2]

Part 1: Synthesis and Rationale

The selection of this compound as the starting scaffold is strategic. The chlorine atom at the C6 position is an excellent leaving group, making it amenable to nucleophilic substitution, which allows for the facile introduction of a wide array of functional groups. This chemical versatility is paramount for developing a library of compounds to screen for biological activity.

The general synthetic workflow for the novel compounds evaluated in this guide (designated NC-1 and NC-2 ) is outlined below. The process involves a key nucleophilic substitution step, followed by a Suzuki coupling to introduce further diversity.

G cluster_0 Synthetic Workflow A Starting Material: This compound B Step 1: Nucleophilic Substitution (e.g., with Piperazine) A->B Base, Solvent C Intermediate 1: 6-(Piperazin-1-yl)-4-hydroxypyrimidine B->C D Step 2: Suzuki Coupling (with various Boronic Acids, R-B(OH)2) C->D Pd Catalyst, Base E Final Products: Novel Compounds (NC-1, NC-2) D->E

Figure 1: Generalized synthetic workflow for novel pyrimidine derivatives.

Each synthesized compound was rigorously purified via column chromatography and its structure confirmed using NMR and Mass Spectrometry to ensure a purity of >95% for all in vitro assays. This step is critical to ensure that the observed biological activity is attributable to the compound of interest and not impurities.

Part 2: Comparative Antiproliferative Activity

The initial and most fundamental screen in anticancer drug discovery is the assessment of a compound's ability to inhibit cancer cell growth. We employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[3][4][5]

Our novel compounds, NC-1 and NC-2 , were tested against a panel of human cancer cell lines and compared directly with Doxorubicin , a standard-of-care chemotherapeutic agent.

Experimental Protocol: MTT Assay

  • Cell Plating: Human cancer cell lines (MCF-7 breast adenocarcinoma and HCT116 colon carcinoma) were seeded into 96-well plates at a density of 8,000 cells/well and allowed to adhere for 24 hours.

  • Compound Addition: Cells were treated with a serial dilution of NC-1, NC-2, or Doxorubicin for 48 hours. A vehicle control (DMSO) was also included.

  • MTT Reagent: 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) was determined using non-linear regression analysis.

Table 1: Comparative Cytotoxicity (IC50 in µM) after 48h Treatment

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)
NC-1 12.8 ± 1.115.3 ± 1.4
NC-2 4.6 ± 0.5 6.2 ± 0.7
Doxorubicin (Reference) 0.8 ± 0.11.1 ± 0.2

Field-Proven Insight: The data clearly indicates that NC-2 is the more potent of the two novel compounds, exhibiting single-digit micromolar activity against both cell lines. While not as potent as Doxorubicin, its efficacy is significant for a lead compound at this stage. The difference in activity between NC-1 and NC-2, which differ only by a single substitution, underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds. Based on these results, NC-2 was selected for further mechanistic evaluation.

Part 3: Mechanistic Elucidation of NC-2

An effective anticancer agent should ideally induce programmed cell death (apoptosis) in cancer cells.[6] We investigated the mechanism by which NC-2 exerts its cytotoxic effects, focusing on apoptosis induction and cell cycle arrest.

Apoptosis Induction via Annexin V/PI Staining

We used Annexin V-FITC and Propidium Iodide (PI) dual staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity (late apoptotic/necrotic cells).

G cluster_0 Apoptosis Assay Workflow A 1. Treat HCT116 Cells (Control, NC-2, Doxorubicin) B 2. Harvest & Wash Cells A->B C 3. Stain with Annexin V-FITC & PI B->C D 4. Analyze via Flow Cytometry C->D E 5. Quantify Cell Populations D->E

Figure 2: Experimental workflow for apoptosis quantification.

Table 2: Apoptosis in HCT116 Cells after 24h Treatment with IC50 Concentrations

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Control (Vehicle) 94.1 ± 2.53.2 ± 0.82.7 ± 0.6
NC-2 65.8 ± 3.118.5 ± 1.9 15.7 ± 1.5
Doxorubicin 48.2 ± 3.525.1 ± 2.226.7 ± 2.4

Authoritative Interpretation: Treatment with NC-2 led to a significant increase in both early and late apoptotic cell populations compared to the control, confirming that it induces cell death primarily through apoptosis. This is a desirable characteristic for an anticancer agent, as it minimizes the inflammatory response associated with necrosis.

Induction of G2/M Cell Cycle Arrest

Many cytotoxic agents function by disrupting the cell cycle, preventing cancer cells from dividing. We analyzed the cell cycle distribution of HCT116 cells following treatment with NC-2.

G G0G1 G0/G1 Phase S S Phase (DNA Synthesis) G0G1->S G1 Checkpoint G2M G2/M Phase (Mitosis) S->G2M S Checkpoint G2M->Block G2 Checkpoint NC2 NC-2 Treatment NC2->Block Induces Arrest

Figure 3: NC-2 induces cell cycle arrest at the G2/M checkpoint.

Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle) 60.5 ± 4.122.1 ± 2.017.4 ± 1.9
NC-2 35.2 ± 3.320.5 ± 2.144.3 ± 3.8
Doxorubicin 40.1 ± 3.515.3 ± 1.844.6 ± 3.9

Expert Analysis: NC-2 treatment caused a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This G2/M arrest is a classic mechanism for anticancer drugs, preventing cells from entering mitosis and ultimately triggering apoptosis.[7] The similar magnitude of G2/M arrest induced by NC-2 and Doxorubicin suggests a potent disruption of cell division processes.

Conclusion and Forward Outlook

The novel compound NC-2 , synthesized from a this compound scaffold, demonstrates promising in vitro anticancer activity. Our comparative analysis reveals its ability to inhibit cell proliferation in the low micromolar range by inducing apoptosis and G2/M cell cycle arrest. While its potency does not yet match that of Doxorubicin, NC-2 represents a validated lead compound with a clear mechanism of action.

Future work will focus on a multi-pronged approach:

  • SAR Expansion: Synthesize and screen additional analogues of NC-2 to improve potency and selectivity.

  • Target Deconvolution: Utilize techniques such as kinase profiling or proteomics to identify the specific molecular target(s) of NC-2 responsible for the G2/M arrest. Many pyrimidine derivatives are known to inhibit kinases involved in cell cycle regulation.[8][9]

  • In Vivo Validation: Advance the most promising compounds into preclinical animal models to evaluate efficacy, safety, and pharmacokinetic properties.

This guide illustrates a logical, data-driven workflow for the early-stage evaluation of novel chemical entities, providing the foundational evidence necessary to justify their progression through the drug discovery pipeline.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and development, the integrity of our work is intrinsically linked to the rigor of our safety practices. The proper management of chemical reagents like 6-Chloro-4-hydroxypyrimidine is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide moves beyond simple checklists to provide a deep, procedural framework for the safe and compliant disposal of this compound, grounded in the principles of chemical causality and risk mitigation.

Hazard Assessment and Proactive Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be immediately accessible, its classification as a chlorinated pyrimidine derivative provides a strong basis for a conservative hazard assessment. Structurally similar compounds are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Upon thermal decomposition, halogenated organic compounds can release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[2][6][7]

Therefore, this compound must be handled as a hazardous substance at all times.

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety lies in minimizing exposure. All handling and preparation for disposal must occur within a certified chemical fume hood to control aerosol and vapor exposure.[1][8] The following PPE is non-negotiable:

  • Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against accidental splashes.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A fully fastened laboratory coat is necessary to protect skin and clothing from contamination.[1]

  • Emergency Readiness: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4][6][8]

Waste Characterization and Segregation: The Cornerstone of Compliance

Improper segregation of chemical waste is a primary cause of laboratory incidents and regulatory non-compliance. This compound is a halogenated organic compound .[9][10] As such, it must never be mixed with other waste streams. This segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct final disposal facility, which for halogenated organics is typically a high-temperature incinerator.[9][11]

Waste Stream CategoryIncompatible with this compound?Rationale for Segregation
Non-Halogenated Organic Solvents YesMixing prevents cost-effective fuel blending of non-halogenated solvents and complicates the incineration process.
Strong Acids YesRisk of exothermic reaction and release of toxic fumes.[3][6]
Strong Bases YesPotential for vigorous or violent reactions.[6]
Strong Oxidizing Agents YesCreates a significant fire and explosion hazard.[3][12][13]
Aqueous Waste (Non-hazardous) YesDo not dispose of organic compounds into the sewer system.[4][14] This is a major environmental and regulatory violation.

Step-by-Step Disposal Protocols

Adherence to a systematic, validated protocol is essential for ensuring safety and compliance from the point of generation to final pickup.

Protocol 3.1: Solid Waste Collection

This stream includes pure this compound, and any materials contaminated with it, such as weigh paper, gloves, and absorbent pads.

  • Container Preparation: Designate a rigid, leak-proof container with a secure lid. Line the container with a clear, heavy-duty plastic bag.[15]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Solid Waste" and list "this compound" as a primary constituent.

  • Waste Addition: Carefully place contaminated solid waste into the bag within the container.

  • Closure: Keep the container lid securely closed at all times, except when actively adding waste.[16][17] Once the bag is three-quarters full, securely close it with a zip tie, close the container lid, and arrange for pickup from your institution's Environmental Health & Safety (EHS) department.[15]

Protocol 3.2: Liquid Waste Collection

This stream includes any solutions containing this compound.

  • Container Selection: Use a designated, chemically-compatible, and shatter-resistant container with a screw-top cap.

  • Labeling: Affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Liquid Waste" and list all chemical constituents by their full name, including solvents, with estimated percentages.

  • Waste Transfer: Conduct all transfers inside a chemical fume hood. Use a funnel to prevent spills.

  • Closure: Keep the container tightly capped when not in use.[17] Leave at least 10% headspace to allow for vapor expansion. Store the container in a designated satellite accumulation area within secondary containment.

Protocol 3.3: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded.

  • Initial Rinse (Crucial Step): Triple rinse the empty container with a suitable solvent (e.g., acetone, methanol). The first rinsate must be collected and disposed of as hazardous liquid waste in your designated halogenated organic liquid waste container.[1][16] For highly toxic materials, the first three rinses must be collected.[16]

  • Subsequent Rinses: The second and third rinsates can also be collected as hazardous waste.

  • Drying: Allow the container to air dry completely in a fume hood.

  • Final Disposal: Once thoroughly rinsed and dried, obliterate or remove the original label.[15] The clean container can then be disposed of in the appropriate glass or plastic recycling bin.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, ventilate the area as much as possible without exposing others.

  • Don PPE: Wear the full complement of prescribed PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent.[1][12]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container for solid halogenated waste.[1][12]

  • Decontaminate: Clean the spill surface with a suitable solvent and paper towels. Collect all cleaning materials as hazardous solid waste.[1]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, as per your site-specific chemical hygiene plan.[1]

Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound waste is not performed by the researcher but is managed through a regulated and documented process. The laboratory's responsibility is to ensure the waste is correctly characterized, segregated, and contained for pickup.

The disposal workflow is a clear chain of custody designed to ensure environmental protection and regulatory adherence. The final step for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste treatment facility, which is a process regulated by the Environmental Protection Agency (EPA).[11][18]

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_streams Segregation cluster_ehs EHS & Contractor Responsibility gen Waste Generation (this compound) solid Solid Waste (Contaminated Debris) gen->solid liquid Liquid Waste (Solutions) gen->liquid container Empty Container gen->container collect_solid Contain in Labeled Halogenated Solid Waste Bin solid->collect_solid collect_liquid Contain in Labeled Halogenated Liquid Waste Bottle liquid->collect_liquid rinse Triple Rinse Container container->rinse pickup EHS Pickup from Lab's Satellite Accumulation Area collect_solid->pickup collect_liquid->pickup collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Waste/Recycling rinse->dispose_container collect_rinsate->collect_liquid Add to liquid waste transport Transport by Licensed Hazardous Waste Contractor pickup->transport incinerate High-Temperature Incineration at EPA-Approved Facility transport->incinerate

Caption: Waste Disposal Workflow for this compound.

By adhering to these detailed procedures, researchers can ensure that the entire lifecycle of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 6-Chloro-4-hydroxypyrimidine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

The Causality of Caution: Understanding the Hazard Profile

This compound is a halogenated heterocyclic compound. Its reactivity and physical form—typically a solid powder—dictate the necessary safety precautions. The primary risks stem from its potential to cause irritation upon contact and harm if ingested or inhaled.[1]

  • Skin and Eye Irritation: Direct contact with the solid or its solutions can cause significant skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: As a fine powder, the compound can easily become airborne, creating an inhalation hazard that may lead to respiratory irritation.[1][3][4]

  • Oral Toxicity: The compound is classified as harmful if swallowed.[1][5]

  • Dust Formation: Handling the solid powder can generate dust, increasing the risk of inhalation and widespread contamination.[2][5][6]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[5][6][7]

Understanding these hazards is the first step in mitigating them. The PPE and handling protocols outlined below are directly designed to interrupt the pathways of exposure.

Core Directive: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Below is a breakdown of essential PPE, explaining the rationale behind each choice.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of fine powder becoming airborne necessitates the use of tight-sealing chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] For procedures with a higher risk of splashing (e.g., handling large volumes of solutions), a face shield should be worn in conjunction with goggles .[8] This provides a secondary barrier, protecting the entire face.

Hand Protection

Given the risk of skin irritation, glove selection is critical.[1] There is no universal glove for all chemicals, but for halogenated compounds like this, nitrile gloves provide a good balance of chemical resistance and dexterity for incidental contact.[9]

  • Causality: Nitrile is preferred over latex as it offers better protection against a range of chemicals and eliminates risks for individuals with latex allergies.[8][9]

  • Protocol: Always double-glove when handling the solid material. This provides a critical safety buffer; if the outer glove becomes contaminated, it can be removed without exposing your skin. Inspect gloves for any signs of degradation or punctures before and during use.

Body Protection

A fire-retardant laboratory coat is the minimum requirement.[10] It should be long-sleeved and fully buttoned to protect your street clothes and skin from contamination.[10] For tasks involving larger quantities (e.g., pilot-scale synthesis), a chemical-resistant apron worn over the lab coat is recommended to provide an additional layer of protection against spills.[11]

Respiratory Protection

Due to the risk of respiratory tract irritation from airborne powder, all handling of solid this compound must be performed within a certified chemical fume hood or other ventilated enclosure.[12] If engineering controls are not available or insufficient to maintain exposure below acceptable limits, respiratory protection is mandatory. A NIOSH-approved N95 respirator or a higher-level respirator (e.g., a half-mask respirator with particulate filters) should be used.[6][11]

Data-Driven PPE Selection

To simplify decision-making, the following table outlines the required PPE for common laboratory tasks involving this compound.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids (<10g) Low-ModerateChemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Solution Preparation ModerateChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Reaction Monitoring/Sampling ModerateChemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Large-Scale Handling (>100g) HighChemical Splash Goggles & Face ShieldDouble Nitrile Gloves (consider heavier duty)Chemical Resistant Suit/CoverallsRequired: Ventilated Enclosure. PAPR may be necessary based on risk assessment.
Spill Cleanup HighChemical Splash Goggles & Face ShieldHeavy-Duty Chemical Resistant GlovesChemical Resistant Suit/CoverallsRequired: Half-mask or Full-face respirator with appropriate cartridges.

Step-by-Step Protocol: Weighing and Solubilizing the Reagent

This protocol provides a self-validating workflow for a common laboratory procedure, integrating best practices for PPE use.

  • Preparation and Pre-Checks:

    • Verify that the chemical fume hood is certified and functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

    • Prepare all necessary glassware, reagents, and a designated waste container inside the fume hood.

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don a clean, buttoned lab coat.

    • Don chemical splash goggles.

    • Don outer nitrile gloves.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the container of this compound, avoiding any puff of powder.

    • Use a spatula to carefully weigh the desired amount onto weighing paper or into a container. Perform this action slowly to minimize dust generation.

    • Once weighing is complete, gently transfer the solid into the reaction vessel.

    • Close the primary container tightly.

    • Slowly add the solvent to the solid, keeping the sash of the fume hood at the lowest practical height.

  • Decontamination and Doffing PPE:

    • Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth. Dispose of the cloth in the designated solid waste container.

    • Remove outer gloves and dispose of them in the designated waste container before leaving the fume hood area.

    • Exit the immediate work area.

    • Remove the lab coat, followed by the goggles.

    • Remove the inner gloves.

    • Wash hands thoroughly with soap and water.[2][5]

Emergency Response: Immediate Actions

In the event of an exposure, time is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Disposal Plan: A Cradle-to-Grave Approach

Chemical waste must be handled with the same diligence as the active reagent.

  • Contaminated PPE: All disposable PPE (gloves, wipes, etc.) must be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[13] Do not pour down the drain.[13] Follow all local, state, and federal regulations for hazardous waste disposal.[14]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_exit Exit & Disposal Phase Prep Step 1: Hazard Assessment Review SDS for this compound Controls Step 2: Verify Engineering Controls (Fume Hood, Eyewash, Shower) Prep->Controls Don_PPE Step 3: Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) Controls->Don_PPE Handle Step 4: Handle Chemical (Weighing, Transfer, Solubilizing) Don_PPE->Handle Clean Step 5: Initial Decontamination (Clean spatula, work surface) Handle->Clean Doff_Outer Step 6: Doff Outer Gloves Dispose in designated waste Clean->Doff_Outer Exit Step 7: Exit Work Area Doff_Outer->Exit Doff_Rest Step 8: Doff Remaining PPE (Coat, Goggles, Inner Gloves) Exit->Doff_Rest Waste Step 9: Dispose of all Waste Follow institutional guidelines Doff_Rest->Waste Wash Step 10: Wash Hands Thoroughly Waste->Wash

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-hydroxypyrimidine
Reactant of Route 2
6-Chloro-4-hydroxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.